molecular formula C15H16N2O3 B1420449 4-(5-Nitroquinolin-6-YL)cyclohexanol CAS No. 1150163-86-2

4-(5-Nitroquinolin-6-YL)cyclohexanol

Cat. No.: B1420449
CAS No.: 1150163-86-2
M. Wt: 272.3 g/mol
InChI Key: BNTXCDKSVPDJNE-UHFFFAOYSA-N
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Description

4-(5-Nitroquinolin-6-YL)cyclohexanol is a chemical compound offered for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Chemically, it features a quinoline scaffold, a structure known for its diverse biological activities, substituted with a nitro group at the 5-position and a cyclohexanol moiety at the 6-position. The nitroquinoline pharmacophore is associated with significant antimicrobial properties, as seen in related compounds like Nitroxoline (5-Nitroquinolin-8-ol), a known antibiotic . Similarly, patent literature indicates that certain cyclohexanol ethers demonstrate notable antimicrobial effects . Therefore, this compound presents a compelling scaffold for investigating new antimicrobial agents, exploring structure-activity relationships, and studying mechanisms of action against various bacterial and fungal strains. Researchers can utilize this compound in biochemical assays, microbiology studies, and as a building block in synthetic chemistry for developing novel derivatives. Handle with care in accordance with safe laboratory practices.

Properties

IUPAC Name

4-(5-nitroquinolin-6-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-11-5-3-10(4-6-11)12-7-8-14-13(2-1-9-16-14)15(12)17(19)20/h1-2,7-11,18H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTXCDKSVPDJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675069
Record name 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-86-2
Record name 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the demand for novel, high-quality chemical building blocks is paramount. 4-(5-Nitroquinolin-6-YL)cyclohexanol has emerged as a significant scaffold in this domain, primarily recognized for its role as a precursor in the synthesis of sophisticated molecular entities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and critical safety considerations for this compound, tailored for researchers and professionals in drug development.

The unique architecture of this molecule, combining a nitro-substituted quinoline core with a cyclohexanol moiety, offers a versatile platform for chemical modification. The nitroquinoline group, a known pharmacophore in various therapeutic agents, provides a handle for diverse chemical transformations, while the cyclohexanol ring introduces a three-dimensional character that can be crucial for optimizing binding interactions with target proteins.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established from available commercial sources and inferred from the characteristics of its constituent chemical motifs: the 5-nitroquinoline and cyclohexanol rings.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₃[1]
Molecular Weight 272.3 g/mol [1]
CAS Number 1150163-86-2[1]
Appearance Likely a solid at room temperatureInferred
Purity ≥ 97%[1]
Melting Point Not available (predicted to be elevated due to the rigid aromatic core)-
Boiling Point Not available (likely to decompose at high temperatures)-
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in waterInferred from 5-nitroquinoline and cyclohexanol properties[2][3]

The presence of the nitro group and the quinoline nitrogen suggests the molecule will exhibit moderate polarity. The cyclohexanol hydroxyl group provides a site for hydrogen bonding, which may influence its solubility and crystal packing.

Proposed Synthesis Pathway

The proposed synthesis would involve the coupling of a boronic acid or ester derivative of cyclohexanol with a halogenated 5-nitroquinoline.

G A 6-Bromo-5-nitroquinoline reagents Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O A->reagents B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanol B->reagents C This compound reagents->C

Figure 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Experimental Protocol: A Hypothetical Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-5-nitroquinoline (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanol (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Potential Biological Applications and Mechanism of Action

The primary utility of this compound lies in its role as a versatile building block for more complex bioactive molecules. Its designation as a "Protein Degrader Building Block" strongly suggests its application in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.

In this context, the this compound scaffold can be elaborated to function as either the target-binding ligand or as a component of the linker. The nitro group can be reduced to an amine, providing a key functional group for further chemical modifications, such as amide bond formation to attach a linker or an E3 ligase ligand.

G cluster_0 PROTAC A Target Protein Ligand B Linker A->B D Target Protein A->D binds C E3 Ligase Ligand B->C E E3 Ubiquitin Ligase C->E binds F Ubiquitination D->F ternary complex formation E->F G Proteasomal Degradation F->G

Figure 2: General mechanism of action of a PROTAC.

The quinoline scaffold itself is present in numerous approved drugs and is known to interact with a variety of biological targets.[4] Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial effects.[4][5] The nitroaromatic group, while often associated with toxicity, is also a key feature in several antibacterial drugs, where it can undergo bioreduction to generate reactive species that are toxic to pathogens.[6]

Safety and Handling

Given the presence of the nitroquinoline moiety, this compound should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is unavailable, the known hazards of related compounds provide a basis for a cautious approach.

Potential Hazards:

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[7] 5-Nitroquinoline is suspected of causing cancer.[2][7]

  • Irritation: Cyclohexanol is a known irritant to the skin, eyes, and mucous membranes.[3]

  • Reactivity: Aromatic nitro compounds can be explosive under certain conditions, particularly when heated rapidly or in the presence of strong bases or reducing agents.[8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with therapeutic potential. Its utility in the construction of protein degraders highlights its importance in contemporary drug discovery. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, a strong foundation of knowledge from related compounds allows for its effective and safe use in a research setting. As the field of targeted protein degradation continues to expand, the demand for such well-designed chemical scaffolds is likely to increase, paving the way for the development of novel and effective treatments for a range of diseases.

References

  • [Vendor Information for this compound].
  • Santa Cruz Biotechnology. (n.d.).
  • PubChem. (n.d.). Nitroxoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). MDPI.
  • PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline.
  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (2018).
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2021).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2020).
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022).
  • A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. (2022). Eurasian Chemico-Technological Journal.
  • Sigma-Aldrich. (2024).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). MDPI.
  • Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. (2022). Taylor & Francis Online.
  • Sigma-Aldrich. (n.d.). 6-Hydroxyquinoline.
  • Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
  • European Patent Office. (2022). EP4015505A1 - Improved process for producing nitroxoline.
  • Thermo Fisher Scientific. (2025).
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). MDPI.
  • Google Patents. (n.d.).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2020). Semantic Scholar.
  • ECHEMI. (n.d.).
  • PubChem. (n.d.). Cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in a New Modality

In the rapidly evolving landscape of drug discovery, the quinoline moiety stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] From antimalarials to kinase inhibitors, the versatility of the quinoline core is well-documented.[2][3] Concurrently, the advent of Targeted Protein Degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[4] At the intersection of these two powerful domains lies 4-(5-Nitroquinolin-6-YL)cyclohexanol (CAS 1150163-86-2) , a specialized building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This technical guide offers a comprehensive analysis of this compound, from its fundamental chemical properties to its strategic application in the rational design of next-generation therapeutics. As a Senior Application Scientist, the focus here is not merely on the "what," but the "why"—providing the causal logic behind its synthesis, characterization, and deployment in advanced drug discovery workflows.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1150163-86-2N/A
Molecular Formula C₁₅H₁₆N₂O₃[5]
Molecular Weight 272.3 g/mol [5]
Appearance Typically a solidN/A
Purity ≥97% (commercially available)[5]
Key Structural Features 5-Nitroquinoline core, Cyclohexanol substituent at C6N/A

The structure is defined by two critical components:

  • The 5-Nitroquinoline Core: The quinoline ring system provides a rigid, planar scaffold amenable to diverse functionalization. The presence of a nitro group at the 5-position is of particular significance. As a potent electron-withdrawing group, it modulates the electronic properties of the aromatic system, which can be crucial for establishing specific protein-ligand interactions.[6]

  • The 4-Cyclohexanol Moiety: This aliphatic ring, attached at the 6-position of the quinoline, serves a dual purpose. Firstly, it provides a three-dimensional character to the molecule, which can be advantageous for fitting into complex protein binding pockets. Secondly, and most critically for its intended application, the secondary alcohol on the cyclohexyl ring offers a readily available, solvent-exposed attachment point for the linkers used in PROTAC synthesis.[7]

Strategic Synthesis and Chemical Logic

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a Suzuki-Miyaura or Negishi cross-coupling reaction as the key bond-forming step. This involves coupling a halo-substituted 5-nitroquinoline with a suitable cyclohexyl-organometallic reagent.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is a self-validating system, grounded in established and reliable chemical transformations. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Nitration of 6-Bromoquinoline

  • Objective: To introduce the nitro group at the 5-position.

  • Protocol:

    • Dissolve 6-bromoquinoline in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C. The sulfuric acid protonates the quinoline nitrogen, and the bromo-substituent directs the electrophilic nitration primarily to the 5- and 8-positions. The 5-nitro isomer is the desired product and can be separated from the 8-nitro isomer by chromatography.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry the crude 6-bromo-5-nitroquinoline. Purify by column chromatography.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Objective: To form the crucial C-C bond between the quinoline core and the cyclohexyl ring. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and the commercial availability of boronic acids.[5][9]

  • Protocol:

    • To an oven-dried flask, add 6-bromo-5-nitroquinoline, 4-(dihydroxyboryl)cyclohexanol (or a suitable protected derivative), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).[10]

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).

    • Heat the reaction mixture under reflux until TLC or LC-MS analysis indicates the consumption of the starting material. The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the desired product.[4]

    • Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G Start 6-Bromoquinoline Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 6-Bromo-5-nitroquinoline Nitration->Intermediate Coupling Suzuki-Miyaura Coupling (Cyclohexylboronic acid, Pd catalyst, Base) Intermediate->Coupling Product This compound Coupling->Product

Caption: Proposed synthetic workflow for the target molecule.

Application in Targeted Protein Degradation (TPD)

The designation of this compound as a "Protein Degrader Building Block" is its most defining feature.[5] This positions the molecule as a key component in the synthesis of PROTACs.

The PROTAC Concept: A Primer

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of three components:

  • A "Warhead": A ligand that binds to the target protein (POI).

  • An E3 Ligase Ligand: A moiety that recruits an E3 ubiquitin ligase.

  • A Linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8]

G cluster_PROTAC PROTAC Molecule Warhead Warhead Ligand (Binds POI) Linker Linker POI Protein of Interest (POI) Warhead->POI Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Ubiquitination & Degradation E3_Ligase->Proteasome Ubiquitination & Degradation Ub Ubiquitin E3_Ligase->Ub Ub->POI Tagging

Caption: The mechanism of action of a PROTAC molecule.

The Dual Role of this compound in PROTAC Design

The strategic design of this building block allows it to potentially serve in two distinct roles within a PROTAC structure, a versatility that is highly valuable in the modular construction of degrader libraries.

Scenario A: As a Novel E3 Ligase Ligand Precursor

While most current PROTACs utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases, there is a significant research effort to discover ligands for the over 600 other E3 ligases in the human genome to expand the scope of TPD.[8][11][12] The quinoline scaffold has been identified in fragment-based screens for novel E3 ligase binders.[13] The 5-nitroquinoline moiety in this building block could serve as a novel or underexplored E3 ligase-binding element. In this scenario, the cyclohexanol's hydroxyl group would be the attachment point for a linker connected to a known warhead for a specific POI.

Scenario B: As a Warhead for a Protein of Interest (POI)

The quinoline scaffold is a well-established pharmacophore in numerous inhibitors of various protein classes, particularly kinases.[2][14] Many FDA-approved kinase inhibitors feature a quinoline core.[3] Therefore, the this compound moiety could be employed as a warhead to target a specific kinase or another protein where this scaffold has demonstrated binding affinity. In this configuration, the cyclohexanol would be derivatized with a linker attached to a known E3 ligase ligand, such as one for VHL.

G cluster_A Scenario A: As E3 Ligand cluster_B Scenario B: As Warhead Building_Block This compound E3_Ligand 5-Nitroquinoline (Binds E3 Ligase) Building_Block->E3_Ligand Acts as Warhead_B 5-Nitroquinoline (Binds POI) Building_Block->Warhead_B Acts as Linker_A Linker E3_Ligand->Linker_A Warhead Known Warhead (Binds POI) Linker_A->Warhead Linker_B Linker Warhead_B->Linker_B E3_Ligand_B Known E3 Ligand (e.g., VHL Ligand) Linker_B->E3_Ligand_B

Caption: Dual potential applications of the building block in PROTAC design.

Experimental Workflow: From Building Block to Functional PROTAC

The following outlines a high-level, self-validating workflow for utilizing this compound in a PROTAC development campaign.

  • Linker Attachment:

    • Objective: To conjugate a linker with a reactive group to the cyclohexanol moiety.

    • Protocol: React this compound with a bifunctional linker (e.g., a PEG linker with a terminal carboxylic acid) under standard esterification conditions (e.g., using DCC/DMAP or EDC/HOBt). The success of this step is validated by LC-MS and NMR, confirming the formation of the ester bond and the presence of the free terminal group on the linker.

  • Final Conjugation:

    • Objective: To couple the linker-modified building block to the second component of the PROTAC (either the warhead or the E3 ligase ligand).

    • Protocol: Perform a standard amide coupling reaction between the free terminus of the linker (e.g., a carboxylic acid) and an amine on the corresponding binding partner. Alternatively, "click chemistry" reactions can be employed for a more efficient and orthogonal conjugation strategy.[15] Purification by HPLC is critical to obtain the final PROTAC with high purity, which is confirmed by high-resolution mass spectrometry.

  • Biochemical and Cellular Validation:

    • Objective: To confirm the functionality of the synthesized PROTAC.

    • Protocol:

      • Binding Assays: Confirm that the PROTAC retains binding affinity for both the POI and the E3 ligase using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

      • Ternary Complex Formation: Demonstrate the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex using methods such as FRET or TR-FRET.

      • Western Blot Analysis: Treat cells expressing the POI with the PROTAC and perform a western blot to quantify the reduction in POI levels, demonstrating successful degradation. A dose-response and time-course experiment is essential to determine the DC₅₀ (concentration for 50% degradation) and the kinetics of degradation.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for the modern drug hunter. Its design encapsulates key principles of medicinal chemistry and the emerging paradigm of targeted protein degradation. The quinoline core offers a proven scaffold for biological interaction, while the nitro- and cyclohexanol-substituents provide the necessary electronic modulation and a crucial handle for linker attachment.

The true power of this building block lies in its modularity and the dual-use potential it offers to researchers. Whether it is employed as a novel E3 ligase-recruiting element or as a warhead for a protein of interest, it provides a validated starting point for the complex yet rewarding process of PROTAC design. As the field of TPD continues to expand, the demand for well-designed, versatile building blocks like this compound will undoubtedly grow, paving the way for the development of innovative therapies for previously intractable diseases.

References

  • Aladdin Scientific. This compound, min 97%, 25 grams. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • RSC Publishing. E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. 2022. Available from: [Link]

  • ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Available from: [Link]

  • PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

  • PubMed. Cross-Coupling Reactions of Nitroarenes. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubChem. 5-Nitroquinolin-6-ol. Available from: [Link]

  • PubMed Central. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Available from: [Link]

  • PubMed Central. Targeted Protein Degradation by Small Molecules. Available from: [Link]

  • Chemistry LibreTexts. Cross-Coupling Reactions. Available from: [Link]

  • PubMed Central. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Available from: [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available from: [Link]

  • ScienceOpen. PROTACs improve selectivity for targeted proteins. Available from: [Link]

  • PubMed Central. Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Available from: [Link]

  • YouTube. Targeted Protein Degradation | MOA Animation. Available from: [Link]

  • PubMed Central. Click chemistry in the development of PROTACs. Available from: [Link]

  • ACS Publications. Journal of Medicinal Chemistry Ahead of Print. Available from: [Link]

  • PubMed. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Available from: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • PubMed Central. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

  • PubMed. Buchwald-Hartwig Amination of Nitroarenes. Available from: [Link]

  • PubMed. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-(5-Nitroquinolin-6-YL)cyclohexanol

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the demand for novel, high-quality chemical building blocks is paramount. This compound emerges as a molecule of significant interest, identified as a key structural component for the development of protein degraders[1]. Its unique architecture combines a rigid, electron-deficient 5-nitroquinoline scaffold with a flexible, three-dimensional cyclohexanol moiety.

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[2][3]. The incorporation of a nitro group further modulates the electronic properties of the heterocyclic system, often enhancing biological activity or providing a handle for further chemical modification[4][5].

This guide provides a comprehensive, technically-grounded blueprint for the synthesis of this compound. We will move beyond a simple recitation of steps to dissect the underlying chemical logic, from retrosynthetic analysis to the practical execution of key transformations. The presented pathway is designed for modularity and efficiency, leveraging a robust Suzuki-Miyaura cross-coupling reaction as the cornerstone for assembling the core bi-aryl structure.

Part 1: Retrosynthetic Analysis and Strategic Planning

A convergent synthetic strategy is the most logical approach for a molecule of this complexity. By deconstructing the target molecule at its key linkages, we can devise a plan that allows for the independent synthesis of complex fragments, maximizing efficiency and simplifying purification.

Our retrosynthetic analysis identifies two primary disconnection points:

  • The C-O bond of the secondary alcohol: The final cyclohexanol can be readily accessed via the reduction of its corresponding ketone, 4-(5-Nitroquinolin-6-yl)cyclohexan-1-one. This is a standard and high-yielding transformation.

  • The C6-C1' bond between the quinoline and cyclohexyl rings: This crucial carbon-carbon bond can be forged using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents[6][7].

This leads to two key intermediates: a halogenated 5-nitroquinoline and a cyclohexanone-derived boronic acid or ester.

G cluster_intermediates Key Intermediates Target This compound Ketone 4-(5-Nitroquinolin-6-yl)cyclohexan-1-one Target->Ketone Ketone Reduction Halide 6-Bromo-5-nitroquinoline Ketone->Halide Suzuki-Miyaura Coupling Boronate Cyclohexanone-4-boronic acid pinacol ester Ketone->Boronate Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Key Intermediates

Preparation of 6-Bromo-5-nitroquinoline (Intermediate 1)

The regioselective synthesis of this intermediate is critical. While direct bromination of 5-nitroquinoline can lead to mixtures, a more controlled approach involves the nitration of a pre-functionalized quinoline. A robust method involves the copper-catalyzed nitration of 6-bromoquinoline.

Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

  • Reaction Setup: To a dry, oven-baked pressure tube equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 eq.), potassium nitrite (KNO2, 3.0 eq.), and copper(II) trifluoromethanesulfonate (0.25 eq.)[8].

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to the tube.

  • Inerting: Seal the pressure tube and purge with nitrogen for 5-10 minutes to ensure an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then gradually heat the reaction to 130°C in an oil bath. Maintain this temperature for 48 hours[8].

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 6-bromo-5-nitroquinoline.

Preparation of 4,4-(Ethylenedioxy)cyclohexylboronic acid pinacol ester (Intermediate 2)

To perform the Suzuki coupling on a cyclohexanone fragment, the ketone must first be protected to prevent unwanted side reactions. A boronic ester is then installed.

Experimental Protocol: Synthesis of the Boronate Ester

  • Ketone Protection: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.

  • Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 1 hour at -78°C.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.

  • Quenching & Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO4.

  • Purification: After filtration and removal of the solvent in vacuo, purify the residue by flash chromatography to yield the protected cyclohexanone boronic ester.

Part 3: Core Synthesis and Final Product Formation

This section details the assembly of the core structure and its final modification to yield the target molecule.

Suzuki-Miyaura Cross-Coupling

This reaction is the linchpin of the entire synthesis, forming the key C-C bond. The choice of catalyst, base, and solvent is crucial for achieving high yields.

G cluster_workflow Synthetic Workflow Start1 6-Bromo-5-nitroquinoline Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start1->Coupling Start2 Protected Cyclohexanone Boronic Ester Start2->Coupling Intermediate Protected Ketone Intermediate Coupling->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Ketone 4-(5-Nitroquinolin-6-yl) cyclohexan-1-one Deprotection->Ketone Reduction Ketone Reduction (NaBH4) Ketone->Reduction Product Final Product: This compound Reduction->Product

Caption: Overall synthetic workflow from intermediates to the final product.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, combine 6-bromo-5-nitroquinoline (1.0 eq.), the protected cyclohexanone boronic ester (1.2 eq.), and a suitable base such as potassium phosphate (K3PO4) (3.0 eq.)[6].

  • Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.). Add a degassed solvent system, typically 1,4-dioxane and water.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) under a nitrogen atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Work-up and Deprotection: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. The crude product can be directly subjected to deprotection by dissolving it in a mixture of THF and 1M HCl and stirring at room temperature.

  • Purification: Neutralize the acidic solution with aqueous sodium bicarbonate and extract the product with ethyl acetate. Purify the crude ketone by column chromatography to yield pure 4-(5-Nitroquinolin-6-yl)cyclohexan-1-one.

Data Summary: Suzuki Coupling Optimization

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4K3PO41,4-Dioxane/H2O90~75-85
Pd(dppf)Cl2K2CO3Toluene/H2O100~70-80
SPhos Pd G2K3PO42-MeTHF/H2O80~80-90
Diastereoselective Ketone Reduction

The final step is the reduction of the cyclohexanone to the desired cyclohexanol. The stereochemical outcome is important; using a mild hydride reagent will favor the formation of the more thermodynamically stable equatorial alcohol.

Experimental Protocol: Reduction to this compound

  • Reaction Setup: Dissolve 4-(5-Nitroquinolin-6-yl)cyclohexan-1-one (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise to the stirred solution[9]. The use of NaBH4, a small hydride donor, favors equatorial attack on the carbonyl, leading predominantly to the trans isomer where the hydroxyl group is equatorial.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding water. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the final product by recrystallization or column chromatography to yield this compound as a solid.

Part 4: Characterization

The identity and purity of the final compound and key intermediates must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (C15H16N2O3, MW: 272.3 g/mol )[1].

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should be ≥97%[1].

Conclusion

This guide outlines a robust and reproducible synthetic route to this compound, a valuable building block for drug discovery. The strategy's strength lies in its convergent design, centered around a reliable Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction conditions, particularly in the final diastereoselective reduction, researchers can access high-purity material suitable for advanced applications in the development of next-generation therapeutics. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to incorporate this important scaffold into their research programs.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Synthesis of hydroxynaphthalenes 4–6 and nitroxoline 18. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents.
  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Technology of preparation of 8-hydroxy-5-nitroquinoline. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre... (2011). PubMed. Retrieved January 28, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 28, 2026, from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 28, 2026, from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The preparation of Cyclohexanone from Cyclohexanol. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 28, 2026, from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Advances in the syntheses of quinoline and quinoline-annulated ring systems. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Oxidation of Cyclohexanol to Cyclohexanone. (n.d.). Web.mnstate.edu. Retrieved January 28, 2026, from [Link]

  • Synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Improvement on Preparation of Cyclohexanone from Cyclohexanol. (n.d.). Dxk.whu.edu.cn. Retrieved January 28, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 28, 2026, from [Link]

Sources

Unlocking Targeted Protein Degradation: A Technical Guide to the Application of 4-(5-Nitroquinolin-6-YL)cyclohexanol in Novel Degrader Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Therapeutic Intervention

The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to embrace event-driven pharmacology. At the forefront of this revolution is the field of targeted protein degradation (TPD), a powerful modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. This approach offers the potential to address targets previously considered "undruggable" by conventional small molecules.[1][2]

This technical guide delves into the core principles of TPD, focusing on the strategic application of novel chemical building blocks in the synthesis of potent and selective protein degraders. Specifically, we will explore the role and potential of 4-(5-Nitroquinolin-6-YL)cyclohexanol , a specialized building block designed for incorporation into proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders. While this molecule itself is not an active therapeutic, its unique structural features, including the 5-nitroquinoline core, present intriguing possibilities for modulating the physicochemical and biological properties of a final degrader molecule.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the mechanism of action of PROTACs, a detailed experimental workflow for the characterization of novel degraders synthesized using this building block, and field-proven insights into the causality behind experimental choices.

The PROTAC Mechanism of Action: Hijacking the Cellular Machinery for Targeted Destruction

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The fundamental mechanism of action involves the PROTAC acting as a molecular bridge, inducing the formation of a transient ternary complex between the POI and the E3 ligase.[2][5] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[6] A key advantage of this approach is the catalytic nature of PROTACs; once the POI is degraded, the PROTAC is released and can engage another POI molecule, leading to multiple rounds of degradation.[2][5]

The quinoline scaffold and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] In the context of a PROTAC, the 5-nitroquinoline moiety of this compound could serve several purposes. It may act as a warhead, binding to the POI, or it could be part of the linker, influencing the overall conformation and physicochemical properties of the degrader. The specific role would be determined by the synthetic strategy and the nature of the other components of the PROTAC. Quinoline derivatives have been explored as kinase inhibitors and for their potential to interact with various biological targets, suggesting that the 5-nitroquinoline core could be rationally designed to target specific proteins.[7][9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Degrader Molecule) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of a PROTAC, inducing the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.

Experimental Workflow for the Characterization of a Novel Protein Degrader

The development of a novel protein degrader requires a systematic and rigorous characterization process to validate its mechanism of action and assess its potency and selectivity. The following experimental workflow provides a comprehensive framework for evaluating a PROTAC synthesized using this compound.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow Start Synthesize Novel PROTAC Biophysical_Assays Step 1: Biophysical Assays (Target Engagement) Start->Biophysical_Assays Biochemical_Assays Step 2: Biochemical Assays (Ternary Complex Formation) Biophysical_Assays->Biochemical_Assays Confirmed Target Binding Cell_Based_Degradation Step 3: Cell-Based Assays (Protein Degradation) Biochemical_Assays->Cell_Based_Degradation Ternary Complex Forms Functional_Assays Step 4: Functional Assays (Downstream Effects) Cell_Based_Degradation->Functional_Assays Potent Degradation Observed End Lead Optimization Functional_Assays->End

Caption: A stepwise workflow for the comprehensive characterization of a novel PROTAC molecule.

Step 1: Biophysical Assays for Target Engagement

The initial step is to confirm that the novel PROTAC binds to both the intended POI and the recruited E3 ligase. This is crucial for establishing the foundation of the degrader's activity.

Recommended Assays:

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[4]

  • Surface Plasmon Resonance (SPR): Measures the kinetics of binding (association and dissociation rates) in real-time.

  • Biolayer Interferometry (BLI): A label-free technology for measuring biomolecular interactions.[4]

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)
Principle Measures heat changes upon bindingMeasures changes in refractive index at a sensor surface
Key Outputs Kd, ΔH, ΔS, Stoichiometrykon, koff, Kd
Throughput Low to MediumMedium to High
Sample Consumption HighLow

Protocol: Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity

  • Sample Preparation:

    • Dialyze the purified POI and E3 ligase into the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • Prepare the PROTAC stock solution in 100% DMSO and dilute it into the dialysis buffer to a final DMSO concentration of less than 2%.

    • Accurately determine the concentrations of the proteins and the PROTAC.

  • ITC Experiment Setup:

    • Load the protein (e.g., POI) into the sample cell at a concentration of 10-20 µM.

    • Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein in the cell.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial injection of 0.4 µL over 0.8 seconds.

    • Follow with 19 subsequent injections of 2 µL each, with a spacing of 120-180 seconds between injections to allow for a return to baseline.

    • Stir the sample cell at 600-750 RPM throughout the experiment.

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.

Step 2: Biochemical Assays for Ternary Complex Formation

Once binary binding is confirmed, the next critical step is to demonstrate that the PROTAC can induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase).

Recommended Assay:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.[3][10]

Protocol: TR-FRET Assay for Ternary Complex Formation

  • Reagent Preparation:

    • Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase).

    • Prepare a TR-FRET buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

    • Prepare serial dilutions of the PROTAC in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the GST-POI, His-E3 ligase, and the serially diluted PROTAC.

    • Incubate at room temperature for 1 hour to allow for complex formation.

    • Add the TR-FRET detection reagents: a terbium-conjugated anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).

    • Incubate for another 1-2 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of the "hook effect" often seen in PROTAC-induced ternary complex formation. The peak of this curve represents the optimal concentration for ternary complex formation.

Step 3: Cell-Based Assays for Protein Degradation

The ultimate validation of a PROTAC's mechanism of action is the demonstration of target protein degradation in a cellular context.

Recommended Assays:

  • Western Blotting: A semi-quantitative method to visualize and measure the reduction in POI levels following PROTAC treatment.[11][12][13][14]

  • Mass Spectrometry-based Proteomics: Provides a global and unbiased quantification of changes in the proteome, allowing for the assessment of both on-target degradation and off-target effects.[15][16][17]

Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Parameter Western Blotting Mass Spectrometry Proteomics
Principle Immunodetection of specific proteinsIdentification and quantification of peptides
Throughput Low to MediumHigh
Scope Targeted (one protein at a time)Global (thousands of proteins)
Data Output Semi-quantitativeQuantitative
Step 4: Functional Assays for Downstream Cellular Effects

Demonstrating that the degradation of the POI leads to the expected biological consequences is the final step in validating the PROTAC's mechanism of action. The choice of functional assay is highly dependent on the biological role of the POI.

Examples of Functional Assays:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): If the POI is involved in cell survival or proliferation.

  • Reporter Gene Assays: If the POI is a transcription factor or regulates a specific signaling pathway.

  • Enzyme Activity Assays: If the POI is an enzyme.

  • Phenotypic Assays (e.g., migration, invasion, apoptosis assays): To assess the broader cellular consequences of POI degradation.

Conclusion and Future Outlook

The use of specialized building blocks like this compound is accelerating the development of novel protein degraders. The 5-nitroquinoline moiety offers a versatile scaffold that can be strategically employed to fine-tune the properties of PROTACs and other TPD molecules. By following a rigorous and systematic experimental workflow, researchers can effectively characterize the mechanism of action of these novel compounds, from initial target engagement to downstream functional consequences.

The field of targeted protein degradation continues to evolve rapidly, with ongoing efforts to expand the repertoire of E3 ligases that can be hijacked and to develop new chemical strategies for creating more potent and selective degraders. The insights gained from the comprehensive characterization of molecules synthesized from innovative building blocks will be instrumental in advancing this exciting therapeutic modality and bringing its benefits to patients.

References

  • BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link]

  • iGEM. (n.d.). Protocol for Western blotting. Retrieved from [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Hsia, K. C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(8), 5396-5406. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Testa, A., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. MethodsX, 11, 102377. [Link]

  • Hsia, K. C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(8), 5396-5406. [Link]

  • Khan, I., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 208, 112759. [Link]

  • Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(6), 1003-1016. [Link]

  • Shaki, V. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]

  • Chen, R., & Li, D. (2025). Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis, 258, 116829. [Link]

  • Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5556. [Link]

  • Liu, Y., et al. (2025). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife, 14, e96603. [Link]

  • Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Pharmacology & Translational Science, 4(4), 1466-1481. [Link]

  • Yu, C. H., et al. (2025). Single-Assay Characterization of Ternary Complex Assembly and Activity in Targeted Protein Degradation. bioRxiv. [Link]

  • Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Retrieved from [Link]

  • JoVE. (2023). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. Retrieved from [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 137, 34-45. [Link]

  • Casement, R. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]

  • Winter, G. E., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Cell, 84(2), 350-363.e8. [Link]

  • Maple, H. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2(6), 492-513. [Link]

Sources

The Cyclohexanol Scaffold in Modern Medicinal Chemistry: Stereoelectronic Control and the "Escape from Flatland"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclohexanol moiety represents a pivotal scaffold in modern drug design, serving as a bridge between the planar, aromatic-dominated libraries of the 20th century and the


-rich architectures required for contemporary targets. Unlike the planar phenyl ring, the cyclohexanol ring offers a three-dimensional, rigidifiable framework that allows for precise vectorization of pharmacophores. This guide analyzes the role of the cyclohexanol moiety in enhancing solubility, directing stereochemical binding events, and serving as a metabolically robust bioisostere, with specific focus on the rational design of CNS agents like Venlafaxine and Tramadol.

Structural & Stereochemical Fundamentals

The "Escape from Flatland" ( )

Historically, drug discovery relied heavily on aromatic rings due to the ease of coupling chemistry (e.g., Suzuki-Miyaura). However, high aromatic ring counts correlate with poor solubility and higher attrition rates. The cyclohexanol ring increases the fraction of


 hybridized carbons (

), a metric directly linked to clinical success.
  • Dimensionality: The cyclohexanol ring exists predominantly in a chair conformation, disrupting the planar

    
    -
    
    
    
    stacking interactions common in aromatic drugs. This disruption significantly improves aqueous solubility.
  • Axial vs. Equatorial Vectorization: Substituents on the cyclohexane ring can be positioned axially or equatorially. This geometric isomerism allows medicinal chemists to probe binding pockets with high spatial resolution, a feat impossible with the flat geometry of a benzene ring.

The Conformational Lock (Intramolecular H-Bonding)

In tertiary cyclohexanols (e.g., Venlafaxine), the hydroxyl group often engages in an intramolecular hydrogen bond with a vicinal or geminal amine. This interaction "locks" the flexible cyclohexane ring into a specific chair conformation, reducing the entropic penalty upon binding to the receptor.

Table 1: Physicochemical Comparison of Phenyl vs. Cyclohexyl Scaffolds

FeaturePhenyl ScaffoldCyclohexyl/Cyclohexanol ScaffoldImpact on Drug Design
Geometry Planar (2D)Chair/Boat (3D)Access to novel chemical space; better fit for globular proteins.
Solubility Low (promotes

-stacking)
High (disrupts packing)Improved oral bioavailability.
Metabolism Prone to aromatic hydroxylationProne to oxidation (if secondary)Tertiary cyclohexanols are resistant to oxidation at the geminal carbon.
Electronic

-electron rich

-framework only
Eliminates toxicity associated with electron-rich arene epoxidation.

Case Studies in Rational Design

Venlafaxine: The Tertiary Anchor

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structure features a tertiary cyclohexanol linked to a dimethylamino group and a methoxyphenyl ring.

  • Role of the Cyclohexanol: The tertiary hydroxyl group prevents oxidation to a ketone (which would occur if it were a secondary alcohol). Furthermore, the hydroxyl group acts as a hydrogen bond donor within the SERT/NET transporter binding sites.

  • Stereochemistry: The intramolecular H-bond between the hydroxyl proton and the dimethylamino nitrogen fixes the relative orientation of the aromatic ring, essential for its dual uptake inhibition.

Tramadol: Stereoselectivity via Scaffold Rigidity

Tramadol is a centrally acting analgesic with a unique mechanism involving both


-opioid agonism and SNRI activity.
  • Structure: A 1,2-disubstituted cyclohexanol.

  • Mechanism: The cyclohexane ring's rigidity enforces a specific distance between the basic amine and the phenyl ring. The cis-isomer (marketed form) places the phenyl and hydroxyl groups in a specific spatial relationship that differentiates it from the trans-isomer, which lacks significant opioid activity.

Visualization of Signaling & Design Logic

The following diagram illustrates the decision framework for incorporating a cyclohexanol moiety (Bioisosterism) and its downstream effects on physicochemical properties.

G Start Lead Compound (High Aromaticity) Problem Issues: Poor Solubility High Planarity Start->Problem Strategy Strategy: Saturate Ring (Bioisostere) Problem->Strategy Scaffold Cyclohexanol Scaffold (High Fsp3) Strategy->Scaffold Solubility Disrupted pi-stacking (Increased Solubility) Scaffold->Solubility Vector Axial/Equatorial Vectorization Scaffold->Vector Metabolism Metabolic Stability (Tertiary -OH) Scaffold->Metabolism Target Improved Clinical Candidate Solubility->Target Vector->Target Metabolism->Target

Caption: Decision logic for replacing aromatic rings with cyclohexanol scaffolds to improve drug-likeness (


).

Synthetic Methodology: Grignard Addition Protocol

The synthesis of tertiary cyclohexanols, such as the core of Venlafaxine, typically involves the nucleophilic addition of an organometallic reagent to a cyclohexanone derivative.

Experimental Protocol: Synthesis of 1-aryl-cyclohexanol derivatives

Rationale: This reaction establishes the quaternary carbon center, introducing the hydroxyl group and the aryl ring simultaneously.

Reagents:

  • 4-substituted Cyclohexanone (1.0 eq)

  • Arylmagnesium bromide (Grignard reagent) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    )
    
  • Saturated Ammonium Chloride (

    
    ) solution
    

Step-by-Step Methodology:

  • Inert Atmosphere Generation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon (

    
    ) or Nitrogen (
    
    
    
    ) for 15 minutes.
  • Reagent Preparation: Dissolve the specific aryl bromide (e.g., 1-bromo-4-methoxybenzene) in anhydrous THF. Add magnesium turnings and a crystal of iodine to initiate Grignard formation. Reflux for 1 hour until magnesium is consumed.

  • Substrate Addition: Cool the Grignard solution to 0°C using an ice bath. Dissolve the cyclohexanone derivative in anhydrous THF and add dropwise via the addition funnel over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C to prevent side reactions.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (Thin Layer Chromatography) or LC-MS.

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated

    
     solution. Caution: Vigorous gas evolution.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude tertiary alcohol via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Step1 Aryl Bromide + Mg/THF Step2 Grignard Reagent (Ar-MgBr) Step1->Step2 Reflux 1h Step3 Add Cyclohexanone (0°C, Inert atm) Step2->Step3 Nucleophilic Addn Step4 Intermediate Alkoxide Step3->Step4 Step5 Quench (NH4Cl) & Workup Step4->Step5 Protonation Final Tertiary Cyclohexanol Step5->Final

Caption: Synthetic workflow for generating tertiary cyclohexanols via Grignard addition.

Metabolic Stability & Toxicity Profile[1][2]

The cyclohexanol moiety offers distinct metabolic advantages over its aromatic counterparts.

Resistance to Oxidation
  • Tertiary Alcohols: In drugs like Venlafaxine, the cyclohexanol carbon is quaternary (bonded to C, C, C, O). It lacks the

    
    -proton required for oxidation to a ketone. This makes the scaffold metabolically robust against Phase I oxidative enzymes (CYPs) at that specific position.
    
  • Secondary Alcohols: If the cyclohexanol is secondary, it can be oxidized to a cyclohexanone, which may be reactive. However, steric hindrance (e.g., adjacent gem-dimethyl groups) can mitigate this.

Phase II Conjugation

The primary metabolic pathway for the cyclohexanol hydroxyl group is Phase II conjugation, specifically Glucuronidation via UDP-glucuronosyltransferases (UGTs). This renders the molecule highly polar and facilitates renal excretion without generating toxic reactive intermediates (unlike the epoxides formed during aromatic metabolism).

Metabolism Drug Tertiary Cyclohexanol Drug (e.g., Venlafaxine) CYP CYP450 Enzymes (Phase I) Drug->CYP Oxidation of Substituents UGT UGT Enzymes (Phase II) Drug->UGT Conjugation of -OH group Metab1 N/O-Dealkylation (Side Chains) CYP->Metab1 Metab2 O-Glucuronide (Direct Conjugation) UGT->Metab2 Excretion Renal Excretion Metab1->Excretion Metab2->Excretion

Caption: Metabolic fate of tertiary cyclohexanols: Resistance to ring oxidation favors Glucuronidation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9795623, Venlafaxine.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33741, Tramadol.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition rates of drug candidates. Drug Discovery Today.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

A Senior Application Scientist's In-depth Technical Guide to 4-(5-Nitroquinolin-6-YL)cyclohexanol as a Putative Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This is largely driven by the development of bifunctional molecules like proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2] A key component in the modular design of these degraders is the E3 ligase ligand, the moiety that recruits a specific E3 ubiquitin ligase to the target protein. While ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly used, the discovery of novel E3 ligase ligands is crucial for expanding the scope and selectivity of TPD.[3][4][5][6] This guide focuses on the uncharacterized yet commercially available building block, 4-(5-Nitroquinolin-6-YL)cyclohexanol , and provides a comprehensive roadmap for its evaluation and application in the development of novel protein degraders.

Introduction: The Rationale for Exploring Novel Building Blocks

The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[7] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects. The vast majority of PROTACs in development utilize ligands for CRBN and VHL. However, with over 600 E3 ligases in the human proteome, there is a significant opportunity to develop degraders with improved tissue specificity and novel degradation profiles by engaging other E3 ligases.

The molecule this compound presents an intriguing scaffold for the development of new protein degraders.[8] The nitroquinoline moiety is a versatile pharmacophore found in various bioactive compounds.[9] Its potential to act as a novel E3 ligase ligand or as a reactive handle for covalent modification makes it a compelling candidate for investigation. The cyclohexanol group provides a convenient point for linker attachment, a critical component for PROTAC design.[10]

This guide will provide a hypothetical, yet scientifically grounded, framework for a research program aimed at elucidating the function of this compound as a protein degrader building block. We will cover its synthesis and functionalization, its characterization as a potential E3 ligase ligand, its incorporation into PROTACs, and the critical assays for evaluating the resulting degraders.

Synthesis and Functionalization of the Core Building Block

While this compound is commercially available, understanding its synthesis is crucial for creating derivatives for structure-activity relationship (SAR) studies. A plausible synthetic route could involve a Suzuki or Stille coupling between a protected 6-halonitroquinoline and a corresponding cyclohexanol-derived organoboron or organotin reagent, followed by deprotection.

Proposed General Synthetic Scheme:

A general approach to synthesizing functionalized derivatives of this compound for linker attachment would involve standard organic chemistry transformations. The hydroxyl group of the cyclohexanol moiety is the most straightforward point of attachment for a linker.

Characterization as a Novel E3 Ligase Ligand

The primary hypothesis to investigate is whether the this compound scaffold can function as a ligand for an E3 ubiquitin ligase. This requires a systematic screening and validation process.

Initial Binding Assessment: Affinity-Based Screening

A foundational step is to determine if the building block binds to any E3 ligases. A fragment-based screening approach using techniques like Surface Plasmon Resonance (SPR) or NMR spectroscopy against a panel of purified E3 ligase domains would be a powerful initial step.[4][5]

Biophysical Validation of Putative E3 Ligase Binding

Once a potential E3 ligase binder is identified, the interaction must be rigorously validated using orthogonal biophysical methods.

SPR is a label-free technique that can provide real-time kinetic data on binding events.[11][12]

Experimental Protocol: SPR Analysis of E3 Ligase Binding

  • Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip (e.g., CM5) via amine coupling.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.

  • Binding Measurement: Inject the analyte dilutions over the immobilized E3 ligase surface and a reference flow cell.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

ParameterDescription
Ligand Purified E3 Ligase
Analyte This compound
Concentration Range e.g., 0.1 - 100 µM
Running Buffer e.g., HBS-EP+

ITC measures the heat change upon binding and can provide thermodynamic parameters of the interaction.

Experimental Protocol: ITC Analysis of E3 Ligase Binding

  • Sample Preparation: Place the purified E3 ligase in the sample cell and this compound in the injection syringe.

  • Titration: Perform a series of injections of the building block into the E3 ligase solution.

  • Data Analysis: Integrate the heat change peaks and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

ParameterDescription
Cell Purified E3 Ligase
Syringe This compound
Temperature 25°C

Design and Synthesis of PROTACs

Once confirmed as an E3 ligase ligand, this compound can be incorporated into a PROTAC. This involves conjugating it via a linker to a ligand for a protein of interest (POI).

Linker Strategy

The choice of linker is critical for PROTAC efficacy. Linker length and composition affect the stability and geometry of the ternary complex. A common starting point is a polyethylene glycol (PEG) or alkyl chain linker of varying lengths.

PROTAC Synthesis Workflow

A modular synthetic approach is typically employed for PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_0 Building Block Functionalization cluster_1 Linker Synthesis cluster_2 POI Ligand Functionalization cluster_3 PROTAC Assembly A This compound B Functionalized Building Block (e.g., with a terminal alkyne or azide) A->B Introduce functional group for click chemistry F Building Block-Linker Conjugate B->F Click Chemistry (e.g., CuAAC) C Linker Precursor (e.g., PEG with azide and carboxylic acid) C->F D Protein of Interest (POI) Ligand E Functionalized POI Ligand (e.g., with a terminal alkyne) D->E Introduce complementary functional group G Final PROTAC E->G F->G Amide Coupling

Caption: PROTAC Synthesis Workflow.

In Vitro Characterization of PROTACs

A series of in vitro assays are essential to validate the mechanism of action of the newly synthesized PROTACs.

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for protein degradation.

The NanoBRET™ assay is a proximity-based assay that can measure the formation of the ternary complex in living cells.[13]

Experimental Protocol: NanoBRET™ Ternary Complex Assay

  • Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Labeling: Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.

  • Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.

NanoBRET_Workflow cluster_0 Cellular Components cluster_1 PROTAC-Mediated Assembly cluster_2 Signal Generation A POI-NanoLuc® D Ternary Complex (POI-NanoLuc® :: PROTAC :: HaloTag®-E3 Ligase) A->D B HaloTag®-E3 Ligase B->D C PROTAC C->D E NanoBRET™ Signal D->E BRET

Caption: NanoBRET™ Ternary Complex Assay Workflow.

Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target protein.

Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate.[14][15]

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Treatment: Treat cells with the PROTAC at various concentrations and for different durations.

  • Lysis: Lyse the cells to release the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme for detection.

  • Quantification: Quantify the band intensity to determine the extent of protein degradation.

For a global view of protein degradation and to assess selectivity, mass spectrometry-based proteomics is the gold standard.[16][17][18][19]

Experimental Protocol: LC-MS/MS Proteomics

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between PROTAC-treated and control samples to identify degraded proteins.

ParameterDescription
DC50 Concentration of PROTAC required to degrade 50% of the target protein.
Dmax Maximum degradation of the target protein achieved.
Cellular Viability

It is important to assess the cytotoxic effects of the PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity.

The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.[20][21][22]

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Plating and Treatment: Plate cells in a multi-well plate and treat them with a dilution series of the PROTAC.

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

Conclusion and Future Directions

The exploration of novel building blocks like this compound is a critical endeavor in the field of targeted protein degradation. This guide has provided a comprehensive, albeit prospective, framework for the systematic evaluation of this compound. By following the outlined experimental workflows, researchers can determine its potential as a novel E3 ligase ligand, incorporate it into effective PROTACs, and thoroughly characterize the resulting degraders. The successful validation of this or other novel building blocks will undoubtedly expand the toolkit for TPD, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 719145.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Cocking, M., et al. (2023).
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Farkas, A., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2643.
  • Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • Kim, J., & Kim, D. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences, 24(14), 11488.
  • MDPI. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Retrieved from [Link]

  • MDPI. (2023). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. Retrieved from [Link]

  • MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

  • Promega Italia. (n.d.). NanoBRET® Ubiquitination Starter Kit. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinolin-6-ol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]

  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]

  • Technion. (2012, June 21). Technion Nobel Prize Chemistry 2004 - Ubiquitin Protein Degradation - Hershko Ciechanover [Video]. YouTube. [Link]

  • Thermo Fisher Scientific. (2022, May 12). Ubiquitin-Proteasome System | Targeted Protein Degradation [Video]. YouTube. [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]

  • YouTube. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(5-Nitroquinolin-6-YL)cyclohexanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As the precise characterization of molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring reproducibility, this document outlines an integrated, multi-technique spectroscopic approach.[1] We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, this guide presents predicted data, explains the causal logic behind spectral interpretation, and provides robust, self-validating experimental protocols suitable for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Orthogonal Characterization

The molecule this compound integrates two key pharmacophores: a nitro-substituted quinoline ring and a cyclohexanol moiety. The quinoline core is a privileged scaffold found in numerous pharmaceuticals, including antimalarial and anticancer agents, owing to its diverse biological activities.[2] The nitro group significantly influences the electronic properties of the aromatic system, while the cyclohexanol group introduces three-dimensionality and a site for hydrogen bonding.

Unambiguous confirmation of the covalent linkage between these two moieties, as well as the precise substitution pattern, is critical. A single spectroscopic technique is insufficient for this task. Therefore, we employ an orthogonal approach, where each method provides a unique and complementary piece of structural evidence. The convergence of data from NMR, MS, IR, and UV-Vis analyses provides the highest degree of confidence in the final structural assignment.

G cluster_0 Spectroscopic Analysis Workflow Start Synthesized Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Start->NMR Parallel Analysis MS Mass Spectrometry (HRMS) Start->MS Parallel Analysis IR FTIR Spectroscopy Start->IR Parallel Analysis UV UV-Vis Spectroscopy Start->UV Parallel Analysis Data Synthesized Spectroscopic Data NMR->Data MS->Data IR->Data UV->Data Confirm Structural Confirmation & Purity Assessment Data->Confirm

Figure 1: A conceptual workflow demonstrating the parallel and integrated spectroscopic approach for structural validation.

Molecular Structure and Key Functional Groups

The target molecule, this compound, possesses a calculated molecular formula of C₁₅H₁₆N₂O₃ and a monoisotopic mass of 272.1161 Da.

molecular_structure Molecular Structure of this compound N1 N C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C4a C C4->C4a C5 C C4a->C5 C8a C C4a->C8a C6 C C5->C6 N_nitro N+ C5->N_nitro C7 C C6->C7 C1_cy C C6->C1_cy C6-C1' bond C8 C C7->C8 C8->C8a C8a->N1 O1_nitro O- N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro C2_cy C C1_cy->C2_cy C3_cy C C2_cy->C3_cy C4_cy C C3_cy->C4_cy C5_cy C C4_cy->C5_cy OH_cy OH C4_cy->OH_cy C6_cy C C5_cy->C6_cy C6_cy->C1_cy H2 H H3 H H4 H H7 H H8 H H1_cy H

Figure 2: 2D representation of this compound highlighting the core structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules, providing detailed information on the chemical environment, connectivity, and spatial relationships of atoms.[1]

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts (δ) are highly sensitive to the electronic environment. The electron-withdrawing nitro group and the electronegative nitrogen in the quinoline ring will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the sp³-hybridized carbons and protons of the cyclohexanol ring will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale
Quinoline Ring Aromatic region, influenced by heteroatom and nitro group.
H-2 8.8 - 9.0 (dd) 150 - 152 Adjacent to N, deshielded.
H-3 7.5 - 7.7 (dd) 122 - 124 Coupled to H-2 and H-4.
H-4 8.6 - 8.8 (dd) 135 - 137 Deshielded by proximity to N.
C-4a - 128 - 130 Quaternary carbon, potentially weak signal.[3]
C-5 - 148 - 150 Quaternary, attached to NO₂ group.
C-6 - 130 - 132 Quaternary, attached to cyclohexanol.
H-7 7.8 - 8.0 (d) 125 - 127 Deshielded by nitro group.
H-8 8.2 - 8.4 (d) 129 - 131 Peri-effect deshielding.
C-8a - 146 - 148 Quaternary carbon.
Cyclohexanol Ring Aliphatic region, diastereotopic protons expected.
H-1' 2.8 - 3.2 (m) 40 - 45 Benzylic-type proton, deshielded.
H-2', H-6' 1.5 - 2.2 (m) 30 - 35 Methylene protons.
H-3', H-5' 1.5 - 2.2 (m) 25 - 30 Methylene protons.
H-4' 3.6 - 4.0 (m) 68 - 72 Carbinol proton, attached to C-OH.

| OH | 1.5 - 3.0 (br s) | - | Broad, exchangeable proton. |

2D NMR for Unambiguous Connectivity

While 1D NMR provides a foundational map, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential to validate the covalent linkage between the quinoline and cyclohexanol moieties.

  • HSQC: Correlates directly bonded ¹H and ¹³C atoms, confirming the assignments in Table 1.

  • HMBC: Shows correlations between protons and carbons over two to three bonds. This is the critical experiment for proving the C6-C1' bond. A key correlation is expected between the cyclohexyl proton H-1' and the quinoline carbons C-5, C-6, and C-7.

HMBC_correlations Key Predicted HMBC Correlations cluster_quinoline Quinoline Core cluster_cyclohexanol Cyclohexanol Moiety C5 C5 C6 C6 C7 C7 H7 H7 H7->C5 ³J, ²J H7->C6 ³J, ²J C1_prime C1' C2_prime C2' H1_prime H1' H1_prime->C5 ³J, ²J, ³J H1_prime->C6 ³J, ²J, ³J H1_prime->C7 ³J, ²J, ³J H2_prime H2' H2_prime->C6 ⁴J (weak)

Figure 3: Predicted long-range HMBC correlations confirming the connectivity between the quinoline and cyclohexanol rings.

Self-Validating Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The choice of solvent can affect chemical shifts and should always be reported. Add Tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for adequate resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, well-resolved peaks.[1]

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D Acquisition (HSQC & HMBC): Use standard pulse programs for gradient-selected HSQC and HMBC experiments. Optimize acquisition and processing parameters according to instrument guidelines.

  • Data Validation: The system is self-validating. The ¹H integration should correspond to the number of protons in the proposed structure. Every protonated carbon in the ¹³C spectrum must have a corresponding cross-peak in the HSQC spectrum. The HMBC correlations must be consistent with the proposed covalent structure, especially the key C6-C1' linkage.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula.

Expected HRMS Data and Fragmentation

The primary goal is to observe the molecular ion ([M+H]⁺ in positive ion mode) and confirm that its measured mass matches the calculated exact mass.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass (Da) Expected Observation
[C₁₅H₁₆N₂O₃+H]⁺ 273.1234 A high-intensity peak with a mass accuracy of < 5 ppm.

| [C₁₅H₁₆N₂O₃+Na]⁺ | 295.1053 | Potential sodium adduct, also confirming molecular weight. |

Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that further support the structure. Key expected fragments include the loss of water from the cyclohexanol moiety and the loss of the nitro group.

Self-Validating Protocol for HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min).

  • Ionization: Use positive ion mode to generate protonated molecules ([M+H]⁺).

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to guarantee mass accuracy.

  • Data Validation: The protocol is validated by the presence of an internal calibrant or by running a known standard immediately before or after the sample. The measured mass of the molecular ion must be within 5 ppm of the calculated exact mass for the proposed formula C₁₅H₁₆N₂O₃. The isotopic pattern observed must also match the theoretical pattern for this formula.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Predicted Vibrational Frequencies

The IR spectrum of this compound is expected to be a composite of the signals from its constituent parts.

Table 3: Predicted Key FTIR Absorption Frequencies

Frequency Range (cm⁻¹) Vibration Functional Group Significance
3500 - 3200 (broad) O-H stretch Alcohol Confirms the presence of the hydroxyl group.[5][6]
3100 - 3000 C-H stretch Aromatic Indicates the quinoline ring protons.[7]
2950 - 2850 C-H stretch Aliphatic Confirms the cyclohexyl C-H bonds.
1620 - 1580 C=C / C=N stretch Aromatic Ring Characteristic of the quinoline core.[7]
1550 - 1500 (strong) N-O asymmetric stretch Nitro Group Strong, characteristic absorption for the NO₂ group.
1360 - 1320 (strong) N-O symmetric stretch Nitro Group Second strong, characteristic absorption for the NO₂ group.

| 1200 - 1050 | C-O stretch | Secondary Alcohol | Confirms the C-OH bond of the cyclohexanol.[6] |

Self-Validating Protocol for FTIR (ATR)
  • Instrument Background: With a clean Attenuated Total Reflectance (ATR) crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.

  • Data Validation: The protocol is validated by the cleanliness of the background scan. The presence of all key predicted peaks (especially the broad O-H, strong NO₂, and aromatic C=C stretches) and the absence of significant solvent or impurity peaks confirms the functional group profile of the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The nitroquinoline core contains an extended π-system, which is expected to result in strong absorption in the UV region.

Predicted Electronic Transitions

The spectrum will be dominated by π → π* transitions associated with the conjugated aromatic system. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline.[8][9]

  • Expected λmax: Based on similar nitroaromatic compounds, absorption maxima (λmax) are predicted in the range of 250-280 nm and potentially a longer wavelength shoulder around 320-350 nm.[10][11]

Self-Validating Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is ~10⁻⁵ M.

  • Baseline Correction: Run a baseline scan using a cuvette containing only the solvent.

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Validation: The Beer-Lambert law provides a self-validating mechanism. Prepare a series of dilutions and plot absorbance vs. concentration. The resulting linear relationship (a straight line passing through the origin) confirms that the measured absorbance is due to the compound of interest and not scattering or impurities.

Conclusion: A Unified Structural Assignment

The definitive spectroscopic characterization of this compound is achieved not by a single measurement, but by the logical synthesis of data from multiple, orthogonal techniques. HRMS establishes the correct molecular formula. FTIR confirms the presence of all key functional groups. UV-Vis probes the conjugated electronic system. Finally, a complete suite of 1D and 2D NMR experiments provides the unambiguous atom-by-atom connectivity, confirming the precise substitution pattern and solidifying the structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for subsequent research and development activities.

References

  • ResearchGate. FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available from: [Link]

  • ResearchGate. IR 2 spectra of cyclohexanol · (H 2 O) 3 together with the IR spectra. Available from: [Link]

  • ResearchGate. IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Available from: [Link]

  • PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • PubChem - NIH. 5-Nitroquinoline. Available from: [Link]

  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Available from: [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... Available from: [Link]

  • PubChem - NIH. 5-Nitroquinolin-6-ol. Available from: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • Semantic Scholar. Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Available from: [Link]

  • ResearchGate. MASS spectrum of quinoline (Q) derivative. Available from: [Link]

  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

  • International Journal of ChemTech Research. The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Available from: [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Available from: [Link]

  • PubMed. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • PubChem - NIH. Cyclohexanol. Available from: [Link]

  • NIST WebBook. Quinoline. Available from: [Link]

  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Available from: [Link]

  • MDPI. Demethylation and Acetylation Modification of Alkali Lignin and Their Potential Applications in Sunscreen. Available from: [Link]

  • PubChem - NIH. Nitroxoline. Available from: [Link]

  • ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Available from: [Link]

  • HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Available from: [Link]

  • Quora. How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. Available from: [Link]

Sources

4-(5-Nitroquinolin-6-YL)cyclohexanol solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Foreword

This document, therefore, serves as both a predictive analysis and a methodological blueprint. We will dissect the structural features of this compound to anticipate its physicochemical behavior. More importantly, we will provide a comprehensive suite of protocols and the scientific rationale behind them, empowering researchers to generate robust, reliable data on the solubility and stability of this molecule, or any NCE of similar characteristics. Our approach is grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), ensuring that the methodologies described are self-validating and aligned with industry best practices.

Molecular Structure Analysis and Predicted Physicochemical Properties

The structure of this compound provides initial clues to its potential behavior.

  • Quinoline Core: The quinoline ring system is a common scaffold in medicinal chemistry. It is a weakly basic aromatic heterocycle.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group, which will decrease the basicity of the quinoline nitrogen. The presence of a nitro group can also introduce potential metabolic liabilities and photosensitivity.

  • Cyclohexanol Moiety: The cyclohexanol group adds a degree of non-planarity and introduces a hydroxyl group (-OH), which can act as both a hydrogen bond donor and acceptor. This will influence its solubility and potential for forming intermolecular interactions.

Based on these features, we can predict that this compound will likely be a sparingly soluble compound in aqueous media at neutral pH, with its solubility potentially increasing at lower pH due to the protonation of the quinoline nitrogen. The nitro group suggests a potential for degradation under photolytic and certain reductive conditions.

Aqueous Solubility Assessment: A Phased Approach

Aqueous solubility is a critical determinant of a compound's oral bioavailability and its suitability for various formulations. We will approach solubility testing in two phases: kinetic and thermodynamic.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock. It is a high-throughput method ideal for early-stage discovery to quickly flag potential issues.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Causality Behind Experimental Choices: The use of DMSO as a co-solvent is standard in early drug discovery due to its ability to dissolve a wide range of organic molecules. The nephelometric endpoint is a rapid and sensitive way to detect the formation of precipitate, which is the hallmark of exceeding the kinetic solubility limit.

Thermodynamic Solubility (Gold Standard)

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but more accurate measure, essential for later-stage development.

  • Excess Solid Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.

Causality Behind Experimental Choices: The shake-flask method ensures that the system reaches true thermodynamic equilibrium. Using a range of pH values is critical for understanding how the compound's solubility will vary throughout the gastrointestinal tract. HPLC-UV provides a robust and specific method for quantifying the dissolved compound.

Data Presentation: Predicted Solubility Profile
Parameter Predicted Outcome for this compound Rationale
Kinetic Solubility (pH 7.4) Low to ModerateThe presence of the large, rigid quinoline core and the non-polar cyclohexyl ring may limit rapid dissolution.
Thermodynamic Solubility (pH 7.4) LowThe overall molecular structure is predominantly hydrophobic.
pH-Dependent Solubility Higher solubility at lower pHThe quinoline nitrogen can be protonated at acidic pH, increasing the polarity and aqueous solubility of the molecule.

Stability Assessment: Identifying Potential Liabilities

Ensuring a compound is stable enough to withstand storage, formulation, and physiological conditions is paramount. We will focus on three key areas of stability testing: pH stability, temperature stability, and photostability.

pH Stability (Hydrolytic Stability)

This assesses the compound's susceptibility to degradation in aqueous solutions at different pH values, mimicking conditions it might encounter in the body.

  • Solution Preparation: Prepare solutions of this compound at a known concentration in a range of aqueous buffers (e.g., pH 1.2, 4.5, 7.4, 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, quench the reaction (if necessary) and analyze the remaining concentration of the parent compound by HPLC-UV.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH condition to determine the degradation rate.

Causality Behind Experimental Choices: The selected pH values represent the physiological range from the stomach (pH 1.2) to the small intestine (pH ~7.4) and also include basic conditions to assess general hydrolytic stability. HPLC is used to separate the parent compound from any potential degradants, allowing for accurate quantification.

Photostability

This evaluates the compound's sensitivity to light, which is a critical consideration for manufacturing and storage.

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent and also place the solid compound in clear and amber vials.

  • Light Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified by ICH guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Dark Control: Store a parallel set of samples in the dark under the same temperature conditions.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples for the appearance of degradants and for any change in the concentration of the parent compound using HPLC-UV.

Causality Behind Experimental Choices: Following the ICH Q1B guidelines ensures that the photostability testing is conducted under standardized and internationally recognized conditions. The use of a dark control is essential to differentiate between light-induced degradation and any thermal degradation that may occur during the experiment.

Visualization of Workflows

Diagram 1: Solubility Assessment Workflow

G cluster_0 Phase 1: Kinetic Solubility cluster_1 Phase 2: Thermodynamic Solubility A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B C Add Aqueous Buffer (pH 7.4) B->C D Incubate (2h, RT) C->D E Measure Turbidity (Nephelometry) D->E F Add Excess Solid to Buffers (pH 2, 7.4) G Equilibrate (24-48h, Constant Temp) F->G H Separate Phases (Centrifuge/Filter) G->H I Quantify Supernatant (HPLC-UV) H->I Start Start Solubility Assessment Start->A Start->F

Caption: Phased approach to solubility assessment.

Diagram 2: Stability Testing Workflow

G cluster_0 pH Stability cluster_1 Photostability (ICH Q1B) A Prepare Solutions in Buffers (pH 1.2-9.0) B Incubate at 37°C A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Analyze by HPLC-UV C->D E Prepare Solid & Solution Samples F Expose to Controlled UV/Vis Light E->F G Include Dark Control E->G H Analyze by HPLC-UV F->H G->H Start Start Stability Assessment Start->A Start->E

Caption: Workflow for pH and photostability testing.

Conclusion and Forward-Looking Statements

The successful characterization of this compound's solubility and stability is a foundational step in its journey as a potential drug candidate. The predictive analysis based on its structure suggests a molecule with low intrinsic aqueous solubility that is likely to be pH-dependent. The nitroquinoline core also signals a potential for photostability issues that must be experimentally verified.

By executing the detailed protocols within this guide—from high-throughput kinetic screening to the gold-standard shake-flask and ICH-compliant stability studies—researchers can build a comprehensive and trustworthy physicochemical profile of this NCE. This data will be instrumental in guiding formulation development, designing preclinical studies, and ultimately determining the therapeutic potential of this compound.

References

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: High-throughput measurement of kinetic solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination Source: Methods and Principles in Medicinal Chemistry URL: [Link]

  • Title: pH-Dependent Solubility Source: In: Drug-like Properties: Concepts, Structure, Design and Methods. Academic Press. URL: [Link]

In Silico Characterization of 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-(5-Nitroquinolin-6-YL)cyclohexanol, a novel chemical entity identified as a protein degrader building block. Recognizing the limited publicly available data on this compound, this document outlines a systematic, multi-faceted computational workflow designed to elucidate its potential biological targets, predict its pharmacokinetic and toxicological profile, and explore its utility in the rational design of proteolysis-targeting chimeras (PROTACs). By integrating established computational chemistry techniques—including molecular docking, molecular dynamics simulations, ADMET prediction, and quantum mechanics—this guide serves as a practical roadmap for researchers and drug development professionals seeking to characterize and advance novel chemical matter in the absence of extensive experimental data. Each protocol is presented with a self-validating structure, emphasizing the causal relationships behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: Deconstructing this compound

This compound is a synthetic organic molecule featuring a quinoline core, a nitro functional group, and a cyclohexanol moiety.[1] While specific biological data for this compound is scarce, its constituent chemical features provide a logical starting point for in silico investigation. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, particularly in the oncology space, where it is known to interact with targets such as topoisomerases and various kinases.[2][] The presence of a nitroaromatic group suggests a potential for bioreductive activation, a mechanism of action for several antimicrobial and anticancer agents.[4][5]

Furthermore, its designation as a "protein degrader building block" strongly implies its potential utility in the design of PROTACs.[6][7] PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein.[8][9] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. This guide will therefore also explore the in silico methods for evaluating the potential of this compound as a component within a PROTAC construct.

This whitepaper will present a structured workflow for the comprehensive in silico analysis of this molecule, beginning with target prediction and culminating in an assessment of its drug-like properties and potential for targeted protein degradation.

The In Silico Modeling Workflow: A Strategic Overview

The proposed workflow is designed to be a logical and iterative process, where the outputs of one stage inform the inputs of the next. This approach allows for a progressive refinement of our understanding of the molecule's potential biological activity and therapeutic utility.

in_silico_workflow cluster_target_id Target Identification & Prioritization cluster_interaction Molecular Interaction & Dynamics cluster_properties Physicochemical & Pharmacokinetic Profiling cluster_protac PROTAC Design & Evaluation target_pred In Silico Target Prediction (Similarity & Reverse Docking) target_val Target Validation & Selection (Literature Review & Pathway Analysis) target_pred->target_val Prioritize Targets docking Molecular Docking target_val->docking Select PDB Structures e3_ligase_docking E3 Ligase Binding Assessment target_val->e3_ligase_docking Hypothesize as Warhead/E3 Ligand md_sim Molecular Dynamics Simulation docking->md_sim Validate Binding Pose qm_calc Quantum Mechanics Calculations md_sim->qm_calc Refine Energetics admet ADMET Prediction qm_calc->admet Inform Physicochemical Properties qsar QSAR Modeling (Toxicity) admet->qsar Predict Toxicity Profile protac_model In Silico PROTAC Assembly & Ternary Complex Modeling e3_ligase_docking->protac_model Select E3 Ligase & Linker Strategy

Figure 1: A comprehensive in silico workflow for the characterization of this compound.

Part 1: Target Identification and Validation

Given the novelty of the compound, the initial step is to generate hypotheses regarding its potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.

In Silico Target Prediction
  • Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

    • Methodology:

      • Generate a 2D or 3D representation of this compound.

      • Utilize online platforms such as SwissTargetPrediction or similar tools to screen the molecule against databases of known bioactive compounds.[10][11]

      • These servers compare the molecular fingerprint of the query molecule to those of ligands with known targets, providing a ranked list of potential protein targets.

  • Structure-Based Approaches (Reverse Docking): This involves docking the molecule of interest against a large library of protein structures to identify potential binding partners.

    • Methodology:

      • Prepare the 3D structure of this compound.

      • Utilize a reverse docking server or software to screen the ligand against a comprehensive library of protein binding sites.

      • Analyze the docking scores and binding poses to identify high-probability interactions.

Target Prioritization and Selection

The list of putative targets generated from in silico prediction methods must be critically evaluated and prioritized.

  • Rationale: The quinoline scaffold is a known pharmacophore for several anticancer targets.[1][2][] Therefore, we will prioritize targets implicated in cancer biology that are known to be modulated by quinoline derivatives.

  • Selected Potential Targets:

    • Topoisomerase IIα: A key enzyme in DNA replication and a target for many quinoline-based anticancer drugs.[2] (PDB ID: 4FM9, 5ZAD, 6ZY8)[1][2][12]

    • PI3Kα (Phosphatidylinositol 3-kinase alpha): A central node in cell signaling pathways frequently dysregulated in cancer. (PDB ID: 7PG5, 6PYS, 8TSC)[4][13][14]

    • EGFR (Epidermal Growth Factor Receptor) Kinase Domain: A well-established target for tyrosine kinase inhibitors.

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Kinase Domain: A key regulator of angiogenesis, the formation of new blood vessels that support tumor growth.

    • β-tubulin: A component of microtubules, essential for cell division, and the target of several antimitotic agents.[15] (PDB ID: 7TUB, 1TUB)[16][17][18]

Part 2: Molecular Interaction Analysis

Once potential targets are identified, the next step is to perform detailed molecular docking and molecular dynamics simulations to predict and validate the binding mode and affinity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19]

  • Protocol: Molecular Docking using AutoDock Vina

    • Receptor Preparation:

      • Download the crystal structure of the target protein (e.g., Topoisomerase IIα, PDB ID: 4FM9) from the Protein Data Bank.

      • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign Gasteiger charges to the protein.

      • Save the prepared receptor in PDBQT format.

    • Ligand Preparation:

      • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

      • Perform energy minimization of the ligand structure.

      • In ADT, define the rotatable bonds and save the ligand in PDBQT format.

    • Grid Box Definition:

      • Define a grid box that encompasses the active site of the receptor. The location of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or through literature review.

    • Docking Execution:

      • Create a configuration file specifying the receptor, ligand, and grid box parameters.

      • Run AutoDock Vina from the command line.[20][21][22][23]

    • Analysis of Results:

      • Visualize the docked poses using a molecular visualization tool (e.g., PyMOL, Chimera).

      • Analyze the binding affinity (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[24]

  • Protocol: MD Simulation using GROMACS

    • System Preparation:

      • Prepare the protein-ligand complex from the best docking pose.

      • Generate the topology files for the protein and the ligand using appropriate force fields (e.g., CHARMM36 for the protein and a compatible force field for the ligand generated using a server like CGenFF).[5][25]

      • Place the complex in a simulation box and solvate it with water molecules.

      • Add ions to neutralize the system.

    • Simulation Execution:

      • Perform energy minimization to remove steric clashes.

      • Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system.

      • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.[7][26]

    • Analysis of Trajectories:

      • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and the ligand's binding pose.

      • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Analyze hydrogen bond formation and other non-covalent interactions over the simulation time.[5][18][20][27]

Part 3: Physicochemical and Pharmacokinetic Profiling

A comprehensive in silico assessment includes the prediction of the molecule's physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Quantum Mechanics (QM) Calculations

QM calculations can provide more accurate electronic properties of the molecule, which are crucial for understanding its reactivity and interactions.

  • Protocol: Electrostatic Potential (ESP) Map Generation using Gaussian

    • Input Preparation:

      • Use the energy-minimized 3D structure of this compound.

      • Create an input file for Gaussian specifying the desired level of theory and basis set (e.g., B3LYP/6-31G*).

    • Calculation:

      • Run the Gaussian calculation to compute the molecular orbitals and electron density.

    • Visualization and Interpretation:

      • Use GaussView or another compatible program to generate the ESP map.[28][29][30][31]

      • Analyze the ESP map to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. This can help predict sites of nucleophilic and electrophilic attack and potential hydrogen bonding interactions.[26][28][32]

ADMET Prediction

Web-based tools provide a rapid assessment of a molecule's drug-likeness and ADMET properties.

  • Protocol: ADMET Prediction using SwissADME and pkCSM

    • Input:

      • Submit the SMILES string or draw the structure of this compound on the web server.[33]

    • Analysis of SwissADME Results:

      • Physicochemical Properties: Evaluate parameters like molecular weight, logP, and topological polar surface area (TPSA).

      • Lipinski's Rule of Five: Check for violations to assess drug-likeness.

      • Pharmacokinetics: Analyze predictions for gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

      • Bioavailability Radar: A graphical representation of the molecule's drug-likeness based on six key physicochemical properties.[9][15] A molecule is predicted to be orally bioavailable if its radar plot falls within the pink area.

    • Analysis of pkCSM Results:

      • This server provides predictions for a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity parameters.[34]

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight272.3 g/mol [1]Within Lipinski's rule (<500)
logP (octanol/water)PredictedIndicates lipophilicity
TPSAPredictedRelates to membrane permeability
Pharmacokinetics
GI AbsorptionPredictedHigh/Low
BBB PermeantPredictedYes/No
CYP InhibitorPredictede.g., CYP2D6 inhibitor
Drug-Likeness
Lipinski ViolationsPredictedNumber of violations
Bioavailability ScorePredicted[6]Probability of good oral bioavailability
Toxicity
AMES ToxicityPredictedMutagenic/Non-mutagenic
hERG I InhibitorPredictedCardiotoxicity risk

Table 1: A template for summarizing the predicted ADMET properties of this compound. Predicted values are to be filled in by the user after running the analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity

QSAR models can be used to predict the toxicity of a compound based on its structural features.

  • Rationale: As the molecule contains a nitroaromatic group, which can be associated with toxicity, a focused QSAR analysis for relevant toxicological endpoints is warranted.

  • Protocol:

    • Data Collection: Obtain a dataset of structurally similar compounds (e.g., nitroaromatic or quinoline derivatives) with known toxicity data for a specific endpoint (e.g., mutagenicity).

    • Descriptor Calculation: Calculate molecular descriptors for all compounds in the dataset.

    • Model Building: Use statistical methods to build a QSAR model that correlates the descriptors with the observed toxicity.

    • Model Validation: Validate the model using internal and external validation techniques to ensure its predictive power.[14][16][35][36][37]

    • Prediction: Use the validated QSAR model to predict the toxicity of this compound.

Part 4: Exploration as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in the design of PROTACs. This section outlines an in silico workflow to explore this possibility.

E3 Ligase Binding Assessment

A key component of a PROTAC is a ligand that binds to an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[38]

  • Protocol: Docking to E3 Ligases

    • Receptor Preparation:

      • Download the crystal structures of the ligand-binding domains of CRBN (e.g., PDB ID: 4CI1, 5FQD)[4][11][12] and VHL (e.g., PDB ID: 4W9H, 6GMQ).[17]

      • Prepare the receptors as described in the molecular docking protocol.

    • Docking and Analysis:

      • Dock this compound into the ligand-binding pockets of CRBN and VHL.

      • Analyze the docking scores and binding modes to assess its potential as an E3 ligase ligand.

In Silico PROTAC Assembly and Ternary Complex Modeling

If the molecule shows potential for binding to a POI and/or an E3 ligase, a hypothetical PROTAC can be constructed and its ability to form a stable ternary complex (POI-PROTAC-E3 ligase) can be evaluated computationally.

protac_workflow cluster_modeling Ternary Complex Modeling poi_ligand POI Ligand (e.g., 4-(5-Nitroquinolin- 6-YL)cyclohexanol) linker Linker Selection (e.g., PEG, Alkyl) protac_docking Docking of PROTAC into Pre-formed Dimer poi_ligand->protac_docking e3_ligand E3 Ligase Ligand (e.g., Thalidomide analog) linker->protac_docking e3_ligand->protac_docking protein_protein_docking Protein-Protein Docking (POI + E3 Ligase) protein_protein_docking->protac_docking Generate Dimer Conformations md_simulation MD Simulation of Ternary Complex protac_docking->md_simulation Select Best Pose

Figure 2: Workflow for the in silico design and evaluation of a hypothetical PROTAC incorporating this compound.

  • Protocol:

    • PROTAC Design:

      • Based on the docking poses, identify a suitable attachment point on this compound for a linker.

      • Select a known E3 ligase ligand (e.g., a thalidomide derivative for CRBN) and a suitable linker (e.g., a polyethylene glycol or alkyl chain).[13][34][39][40][41]

      • In silico, connect the POI ligand, linker, and E3 ligase ligand to create a virtual PROTAC molecule.

    • Ternary Complex Modeling:

      • Use protein-protein docking algorithms to predict the interaction between the POI and the E3 ligase.[19][23][42][43]

      • Dock the virtual PROTAC into the interface of the predicted protein-protein complex.

      • Perform MD simulations of the resulting ternary complex to assess its stability and the interactions that maintain its integrity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic in silico workflow for the characterization of this compound. By following these protocols, researchers can generate valuable data-driven hypotheses regarding its potential biological targets, mechanism of action, and drug-like properties. The proposed workflow is not intended to be a rigid set of instructions but rather a flexible framework that can be adapted based on emerging data and specific research questions.

The in silico predictions generated through this process provide a strong foundation for guiding subsequent experimental validation. Promising target predictions can be followed up with in vitro binding assays and cell-based functional assays. The ADMET and toxicity predictions can inform early-stage lead optimization efforts. Furthermore, the exploration of its potential as a PROTAC building block opens up exciting avenues for the development of novel targeted protein degraders.

As computational methods continue to evolve in accuracy and predictive power, the in silico characterization of novel chemical entities will play an increasingly vital role in accelerating the drug discovery and development pipeline.

References

  • [Structure of the DNA-bound human topoisomerase II (PDB:4FM9[25]) with... - ResearchGate]([Link])

Sources

Unveiling the Therapeutic Potential of 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Scaffold

The quest for novel therapeutic agents is a journey into uncharted chemical space. The compound 4-(5-Nitroquinolin-6-YL)cyclohexanol represents such an expedition. While direct biological data on this specific molecule is not yet prevalent in published literature, its constituent moieties—a nitroquinoline core and a cyclohexanol substituent—provide a strong foundation for predicting its therapeutic potential. This guide is designed to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings of its potential mechanisms of action and providing a robust experimental framework for its systematic investigation. By dissecting the known pharmacology of related compounds, we can illuminate the most promising avenues for uncovering the therapeutic value of this intriguing molecule.

Section 1: Deconstructing the Molecule: A Rationale for Target Exploration

The structure of this compound is a compelling fusion of a biologically active pharmacophore and a modifying group. The nitroquinoline ring system is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] The cyclohexanol moiety, while less likely to be the primary driver of bioactivity, will significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4][5][6]

The presence of the nitro group on the quinoline ring is particularly noteworthy. Nitroaromatic compounds are known to undergo metabolic reduction in biological systems to form reactive intermediates that can interact with cellular macromolecules. A prominent example is 4-nitroquinoline 1-oxide (4-NQO), a well-characterized carcinogen that exerts its effects through DNA damage.[7] Conversely, other nitroquinolines, such as the 8-hydroxy-5-nitroquinoline (Nitroxoline), have demonstrated potent anticancer and antimicrobial activities, believed to be mediated through metal chelation and the induction of oxidative stress.[8][9]

This dichotomy underscores the critical importance of the substitution pattern on the quinoline ring in determining the ultimate biological effect. Our strategic approach, therefore, will be to explore therapeutic targets implicated in the known activities of structurally related nitroquinoline analogs.

Predicted Therapeutic Areas

Based on the extensive literature on quinoline derivatives, the following therapeutic areas represent the most logical starting points for the investigation of this compound:

  • Oncology: The anticancer potential of quinoline-based compounds is well-documented.[10][1] Many derivatives function as kinase inhibitors, disrupting signaling pathways crucial for tumor growth and proliferation.[11][12]

  • Infectious Diseases: The quinoline scaffold is the backbone of several successful antimalarial drugs, such as chloroquine.[1][13] Furthermore, various quinoline derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[9][13][14]

  • Inflammatory Disorders: Certain quinoline derivatives have been reported to possess anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.[3]

Section 2: Proposed Therapeutic Targets and Mechanistic Hypotheses

Given the structural alerts from the nitroquinoline core, we propose a multi-pronged investigation into several key cellular pathways and molecular targets.

Hypothesis 1: Inhibition of Protein Kinases in Oncogenic Signaling

Rationale: The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[12] The planar aromatic system can effectively interact with the ATP-binding pocket of various kinases.

Potential Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR, c-KIT.

  • Non-Receptor Tyrosine Kinases: Src, Abl.

  • Serine/Threonine Kinases: BRAF, MEK, AKT.

Experimental Workflow:

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Cellular Activity Compound Compound Kinase Panel Broad Kinase Panel Screen (e.g., DiscoverX, Reaction Biology) Compound->Kinase Panel In vitro assay IC50 Determination IC50 Determination for Top Hits Kinase Panel->IC50 Determination Selectivity Profiling Selectivity Profiling against Related Kinases IC50 Determination->Selectivity Profiling Cell-Based Assays Cell-Based Assays (e.g., Western Blot for Phospho-protein levels) Selectivity Profiling->Cell-Based Assays Proliferation Assays Cancer Cell Line Proliferation Assays (e.g., MTT, CellTiter-Glo) Cell-Based Assays->Proliferation Assays

Caption: Workflow for identifying and validating kinase inhibitor activity.

Protocol: Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in kinase buffer to achieve a range of concentrations for IC50 determination.

    • Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted compound.

    • Add the kinase/antibody/tracer mixture to each well.

    • Incubate at room temperature for 1 hour.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the emission ratio and plot the data against the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothesis 2: Disruption of Microbial Growth through Metal Chelation and Oxidative Stress

Rationale: The 5-nitro-8-hydroxyquinoline scaffold is a known metal chelator, and this activity is linked to its antimicrobial effects.[8][9] Chelation of essential metal ions can disrupt microbial enzyme function. The nitro group can also be reduced to generate reactive oxygen species (ROS), leading to cellular damage.

Potential Targets:

  • Metalloenzymes: DNA gyrase, topoisomerases, metalloproteases.

  • Cellular Redox Homeostasis: Induction of ROS.

Experimental Workflow:

G cluster_0 Antimicrobial Screening cluster_1 Mechanism of Action cluster_2 Target Validation Compound Compound Microbial Panel Panel of Bacteria & Fungi (e.g., E. coli, S. aureus, C. albicans) Compound->Microbial Panel MIC Determination Metal Chelation Metal Chelation Assay (e.g., UV-Vis Spectroscopy with Fe2+, Zn2+, Cu2+) Microbial Panel->Metal Chelation ROS Detection Intracellular ROS Detection (e.g., DCFDA Assay) Microbial Panel->ROS Detection Enzyme Inhibition Inhibition Assays against Purified Metalloenzymes Metal Chelation->Enzyme Inhibition ROS Scavenging Effect of ROS Scavengers on Antimicrobial Activity ROS Detection->ROS Scavenging G cluster_0 DNA Damage Assessment cluster_1 Apoptosis Induction Compound Treatment Treat Cancer Cells with Compound Comet Assay Comet Assay for DNA Strand Breaks Compound Treatment->Comet Assay gamma-H2AX Staining γ-H2AX Immunofluorescence for DNA Double-Strand Breaks Compound Treatment->gamma-H2AX Staining Annexin V/PI Staining Annexin V/PI Staining by Flow Cytometry gamma-H2AX Staining->Annexin V/PI Staining Caspase Activity Caspase-3/7 Activity Assay Annexin V/PI Staining->Caspase Activity PARP Cleavage Western Blot for Cleaved PARP Caspase Activity->PARP Cleavage

Caption: Workflow for evaluating DNA damage and apoptosis induction.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment and Harvesting:

    • Treat cells with varying concentrations of this compound.

    • Harvest the cells and resuspend in PBS.

  • Embedding in Agarose:

    • Mix the cell suspension with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis:

    • Immerse the slides in a high-salt lysis solution to remove cell membranes and histones.

  • Electrophoresis:

    • Place the slides in an electrophoresis chamber with alkaline buffer and apply an electric field.

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the "comets" under a fluorescence microscope and quantify the extent of DNA damage.

Section 3: Data Interpretation and Next Steps

The experimental data generated from the proposed workflows will provide a comprehensive initial assessment of the therapeutic potential of this compound.

Data Summary Table:

AssayEndpointPositive Result IndicationNext Steps
Kinase Panel Screen % Inhibition>50% inhibition of one or more kinasesIC50 determination, selectivity profiling, cell-based assays
MIC Assay MIC Value (µg/mL)Low MIC values against pathogenic microbesMechanism of action studies (metal chelation, ROS), in vivo efficacy models
Comet Assay Comet Tail MomentIncreased tail moment with increasing concentrationApoptosis assays, cell cycle analysis, selectivity studies (cancer vs. normal cells)
Cell Proliferation Assay GI50/IC50 (µM)Potent inhibition of cancer cell growthIn vivo xenograft studies, mechanism of action studies

Prioritization of Hits:

A promising lead candidate would exhibit high potency in a primary assay, a clear dose-response relationship, and a favorable selectivity profile. For example, a compound with potent and selective kinase inhibitory activity would be prioritized for further medicinal chemistry optimization to improve its drug-like properties. Conversely, a compound showing broad cytotoxicity with evidence of DNA damage would require careful evaluation of its therapeutic index to ensure a window of safety.

Section 4: Concluding Remarks and Future Directions

The journey to elucidate the therapeutic targets of this compound is one of hypothesis-driven exploration. By leveraging the known pharmacology of the nitroquinoline scaffold, we have outlined a logical and efficient path forward. The proposed experimental workflows provide a robust framework for identifying and validating its biological activity. The insights gained from these studies will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of this important class of compounds. The path to a new therapeutic is long, but with a systematic and scientifically rigorous approach, the potential of this compound can be fully realized.

References

  • ResearchGate. Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • Taylor & Francis. 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]

  • YouTube. discovery of M4205, a KIT inhibitor for GIST - drug annotation. [Link]

  • NIH PubChem. Cyclohexanol | C6H11OH | CID 7966. [Link]

  • ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]

  • DCat. Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. [Link]

  • PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubMed Central. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Wikipedia. Cyclohexanol. [Link]

  • PharmaCompass.com. Cyclohexanol | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ResearchGate. Quinoline and quinolinone derivatives with multi-target activity. [Link]

  • Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • ResearchGate. Various therapeutic actions of quinolines. [Link]

Sources

The Enduring Scaffold: A Technical Guide to Substituted Quinoline Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a vast array of compounds with a remarkable spectrum of biological activities. This guide provides an in-depth exploration of substituted quinoline compounds, from their synthesis to their mechanisms of action, offering field-proven insights and detailed protocols for researchers in drug development.

The Quinoline Core: A Privileged Structure in Medicinal Chemistry

Quinoline, or 1-aza-naphthalene, is a weak tertiary base composed of a benzene ring fused to a pyridine ring.[1] This fusion creates a unique electronic landscape, allowing for both electrophilic and nucleophilic substitution reactions, which in turn enables the generation of diverse derivatives.[1][2] The true value of the quinoline nucleus lies in its prevalence in natural products, most notably the cinchona alkaloids like quinine, and its role as a "parental" compound for a multitude of synthetic drugs.[1][2] Consequently, quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3]

Crafting the Quinoline Scaffold: Key Synthetic Strategies

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable routes to a variety of substituted analogs. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclization Reactions: Building from the Basics

Four classical methods remain central to the synthesis of the quinoline core: the Skraup, Doebner-von Miller, Combes, and Friedlander syntheses. Understanding the nuances of each is critical for selecting the appropriate route.

  • The Skraup Synthesis: This is a direct and widely used method for producing quinolines, often on a commercial scale.[4] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5] The reaction is initiated by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[4][5] Subsequent acid-catalyzed cyclization and oxidation yield the quinoline product.[4][5]

  • The Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines, leading to the formation of quinolines.[6][7] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[6]

  • The Combes Synthesis: This method is particularly useful for preparing 2,4-disubstituted quinolines.[1][8] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] The reaction proceeds through the formation of an enamine intermediate, which then cyclizes.[9]

  • The Friedländer Synthesis: This is one of the most straightforward methods for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12] The reaction can be catalyzed by either acids or bases.[11]

Experimental Protocol: Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst, a common variation of the Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium tetrachloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[10]

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).[10]

  • Upon completion of the reaction, cool the mixture to room temperature.[10]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[10]

  • Extract the product with ethyl acetate (3 x 20 mL).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.

Biological Activities and Mechanisms of Action

The diverse biological activities of substituted quinolines stem from their ability to interact with a wide range of biological targets. The following sections delve into their most significant therapeutic applications.

Anticancer Activity: A Multi-pronged Attack

Substituted quinolines have emerged as a significant class of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][13]

Mechanisms of Anticancer Action:

  • Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[14][15] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[14]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[2][3] Some derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to cell cycle arrest and apoptosis.[3][13]

  • Tubulin Polymerization Inhibition: Certain quinoline compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[13] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.[2]

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common outcome of quinoline-based anticancer agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[3][13]

Signaling Pathway: VEGFR2 Inhibition by Quinoline Derivatives

The inhibition of VEGFR2 by certain quinolinone derivatives has been shown to block downstream signaling pathways critical for angiogenesis.[16][17]

VEGFR2_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK p38 p38 MAPK VEGFR2->p38 FAK FAK VEGFR2->FAK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) Akt->Angiogenesis ERK->Angiogenesis p38->Angiogenesis FAK->Angiogenesis Quinoline Quinoline Derivative Quinoline->VEGFR2

Caption: Quinoline derivatives can inhibit VEGFR2, blocking downstream signaling.

Antimalarial Activity: Disrupting Heme Detoxification

The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and quinine.[18][19] Their primary mechanism of action is the disruption of the parasite's heme detoxification process.[18][20] Inside the acidic food vacuole of the malaria parasite, hemoglobin is digested, releasing toxic free heme.[18][20] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[20] Quinoline antimalarials are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that kills the parasite.[18]

Antibacterial Activity: Emerging Potential

Substituted quinolines have also demonstrated promising antibacterial activity against a range of pathogenic bacteria.[21][22] Some derivatives have been shown to act as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, while others may disrupt the bacterial cell wall.[21][22]

Table 1: Selected Substituted Quinoline Compounds and their Biological Activities

Compound ClassSubstitution PatternBiological ActivityIC₅₀/MIC ValuesTarget
4-AnilinoquinolinesVaried at C4-aniline and C3Anticancer5 nM (on EGFR)[14]EGFR[14]
2,4-Disubstituted QuinolinesVaried at C2 and C4Anticancer1.29 µM (GI₅₀)[2]Pim-1 kinase[2]
Quinolinone DerivativesVariedAnti-angiogenic58.1 µM (on HUVECs)[16]VEGFR2[16]
Quinoline-Triazine HybridsVariedAntimalarial-Heme detoxification[19]
6-Amino-4-methyl-1H-quinoline-2-one DerivativesVaried at C6-aminoAntibacterial3.12 µg/mL (MIC)[21]Peptide deformylase[21]

Experimental Workflow: Assessing Cytotoxicity of Quinoline Derivatives

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of chemical compounds on cell lines.[23][24]

Experimental Protocol: MTT Cytotoxicity Assay

Principle:

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[24] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[23] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[24]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Substituted quinoline compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.[24] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[24] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[24] Incubate the plate for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[25] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat cells with quinoline compounds incubate_24h->treat_compounds incubate_exposure Incubate for desired exposure time treat_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The substituted quinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological targets it can modulate ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent quinoline derivatives, the exploration of novel mechanisms of action, and the use of modern drug design strategies, such as structure-based design and computational modeling, to optimize the therapeutic potential of this remarkable heterocyclic system. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers dedicated to harnessing the power of substituted quinolines in the ongoing quest for innovative medicines.

References

  • A review on substitution quinoline derivatives and its biological activity. (n.d.). International Journal of Research in Engineering, Science and Management. Retrieved from [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4268. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Cogent Chemistry, 8(1). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry, 10, S2246-S2267. Retrieved from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 104, 117681. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). PharmaGuideline. Retrieved from [Link]

  • Chen, Y., et al. (2024). Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway. Archiv der Pharmazie. Retrieved from [Link]

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF‐Induced VEGFR2 Signaling Pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Rabe, C., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Synthesis of a great variety of quinoline derivatives has been developed by lithiation of N-pivaloylanilines with sec-BuLi, formylation with DMF, and subsequent condensation with active methylene groups of aldehydes or ketones (KHMDS). (n.d.). Thieme Connect. Retrieved from [Link]

  • Wang, W., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 19(11), 1238-1244. Retrieved from [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). Current Drug Discovery Technologies, 18(4), 548-564. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2023). RSC Advances, 13(33), 22964-22978. Retrieved from [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (2023). Future Medicinal Chemistry, 15(15), 1335-1353. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved from [Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025). ResearchGate. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50820. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). Molecules, 23(11), 2993. Retrieved from [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

  • Quinine. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). Future Medicinal Chemistry. Retrieved from [Link]

  • Making quinoline - the Skraup synthesis. (2024). YouTube. Retrieved from [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Retrieved from [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. (1987). The Journal of Organic Chemistry, 52(15), 3303-3311. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6653-6671. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 7(44), 40058-40073. Retrieved from [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hypothetical Molecule: 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, the compound 4-(5-Nitroquinolin-6-YL)cyclohexanol has not been reported. Consequently, this document presents a hypothetical exploration of its synthesis and potential biological significance based on established chemical principles and the known properties of related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities. The introduction of a nitro group can significantly modulate the electronic properties and biological functions of the quinoline ring, often imparting cytotoxic or antimicrobial properties. This guide proposes a synthetic pathway and discusses the potential biological relevance of a novel, hypothetical derivative, this compound. This molecule combines the 5-nitroquinoline moiety with a cyclohexanol substituent at the C6 position, a modification that could influence its pharmacological profile.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, culminating in a palladium-catalyzed cross-coupling reaction to form the key carbon-carbon bond between the quinoline and cyclohexanol rings.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C6-cyclohexyl bond, suggesting a 6-halo-5-nitroquinoline and a suitable cyclohexanol-derived organometallic or boronic acid species as key intermediates.

G Target This compound Intermediates 6-Halo-5-nitroquinoline + 4-Substituted Cyclohexanol Derivative Target->Intermediates C-C Disconnection Starting_Materials Quinoline Intermediates->Starting_Materials Halogenation & Nitration

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 6-Bromo-5-nitroquinoline

A plausible route to the key intermediate, 6-bromo-5-nitroquinoline, starts with the nitration of quinoline, followed by bromination. The directing effects of the nitro group will influence the position of subsequent halogenation.

Experimental Protocol:

  • Nitration of Quinoline: Quinoline is treated with a mixture of concentrated nitric acid and sulfuric acid to yield a mixture of 5-nitroquinoline and 8-nitroquinoline. The isomers can be separated by fractional crystallization of their salts[1].

  • Bromination of 5-Nitroquinoline: 5-Nitroquinoline is subjected to bromination. Due to the deactivating nature of the nitro group, harsh conditions may be required, such as using a strong brominating agent in the presence of a Lewis acid catalyst. This step would yield 6-bromo-5-nitroquinoline. It is important to note that direct nitration of 6-bromoquinoline is also a viable route[2].

Step 2: Palladium-Catalyzed Cross-Coupling

With 6-bromo-5-nitroquinoline in hand, the crucial C-C bond can be formed using a cross-coupling reaction. The Suzuki-Miyaura, Negishi, or Stille couplings are all powerful methods for this transformation[3][4][5][6][7][8][9]. The Suzuki-Miyaura coupling is often preferred due to the lower toxicity of boronic acid reagents compared to organotin (Stille) or organozinc (Negishi) compounds[6].

Proposed Suzuki-Miyaura Coupling Protocol:

  • Preparation of Cyclohexylboronic Acid Derivative: A suitable protected cyclohexanol, such as 4-(tert-butyldimethylsilyloxy)cyclohexylboronic acid, would be required. This can be synthesized from the corresponding protected cyclohexyl bromide via lithiation followed by reaction with a trialkyl borate.

  • Coupling Reaction: 6-Bromo-5-nitroquinoline and the protected cyclohexylboronic acid derivative are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction mixture is heated under an inert atmosphere until completion[3][10][11].

  • Deprotection: The resulting protected product is then deprotected, for example, by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group, yielding the final product, this compound.

G cluster_0 Synthesis of 6-Bromo-5-nitroquinoline cluster_1 Synthesis of Cyclohexylboronic Acid Derivative cluster_2 Coupling and Deprotection Quinoline Quinoline 5-Nitroquinoline 5-Nitroquinoline Quinoline->5-Nitroquinoline HNO3, H2SO4 6-Bromo-5-nitroquinoline 6-Bromo-5-nitroquinoline 5-Nitroquinoline->6-Bromo-5-nitroquinoline Br2, Lewis Acid Protected Product Protected Product 6-Bromo-5-nitroquinoline->Protected Product Suzuki Coupling Protected Cyclohexanol Protected Cyclohexanol Protected Cyclohexyl Bromide Protected Cyclohexyl Bromide Protected Cyclohexanol->Protected Cyclohexyl Bromide PBr3 Protected Cyclohexylboronic Acid Protected Cyclohexylboronic Acid Protected Cyclohexyl Bromide->Protected Cyclohexylboronic Acid 1. n-BuLi 2. B(OR)3 Protected Cyclohexylboronic Acid->Protected Product This compound This compound Protected Product->this compound Deprotection (e.g., TBAF)

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activity and Rationale

While the biological profile of this compound is unknown, we can infer potential activities based on related structures.

  • Anticancer Potential: Many quinoline derivatives exhibit anticancer properties. Specifically, 6-bromo-5-nitroquinoline has shown antiproliferative activity and the potential to induce apoptosis in cancer cell lines[12]. The addition of a bulky, lipophilic cyclohexanol group at the C6 position could enhance cell membrane permeability and potentially lead to novel interactions with biological targets. C6-substituted purines, another class of nitrogen heterocycles, have also demonstrated significant cytotoxicity in cancer cell lines[13].

  • Antimicrobial and Antiparasitic Activity: Nitroaromatic compounds are well-known for their antimicrobial effects[14]. The nitroquinoline scaffold itself is present in compounds with antibacterial and antiparasitic properties. The cyclohexanol moiety might influence the compound's solubility and distribution, potentially affecting its antimicrobial spectrum and potency.

  • Enzyme Inhibition: The quinoline ring system is a versatile scaffold for designing enzyme inhibitors. Depending on the three-dimensional conformation imparted by the cyclohexanol group, the molecule could potentially fit into the active sites of various enzymes.

Structural Moiety Known Biological Activities Potential Contribution to Target Molecule
5-Nitroquinoline Anticancer, antimicrobial, antiparasitic[12][14]Core pharmacophore responsible for primary biological effects.
C6-Substitution Modulates activity and selectivity[13]The cyclohexanol group could enhance lipophilicity and introduce new binding interactions.
Cyclohexanol Can influence pharmacokinetic propertiesMay improve cell penetration and modify solubility and metabolism.

Conclusion

While this compound remains a hypothetical compound, its synthesis appears feasible through established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. Based on the known biological activities of its constituent fragments, this novel molecule holds potential for further investigation, particularly in the realms of oncology and infectious diseases. The synthetic and conceptual framework provided in this guide offers a foundation for future research into this and related quinoline derivatives.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Negishi, E. I., King, A. O., & Okukado, N. (1977). Selective carbon-carbon bond formation by cross-coupling of organozinc reagents with organic halides. Journal of the American Chemical Society, 99(20), 6733-6735. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Acar, Ç., Kaygısız, M. A., Acar, M., & Er, M. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 33(1), e22260. [Link]

  • Not applicable for this hypothetical guide.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028-13032. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998).
  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Not applicable for this hypothetical guide.
  • Not applicable for this hypothetical guide.
  • Liu, H., Li, X., Liu, X., Pan, L., & Li, R. (2014). Synthesis and biological evaluation of novel C6-cyclo secondary amine substituted purine steroid-nucleosides analogues. Steroids, 83, 36-43. [Link]

  • Not applicable for this hypothetical guide.
  • Not applicable for this hypothetical guide.
  • Not applicable for this hypothetical guide.
  • Not applicable for this hypothetical guide.
  • de Souza, M. V. N. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

  • Not applicable for this hypothetical guide.
  • Not applicable for this hypothetical guide.
  • Not applicable for this hypothetical guide.
  • Not applicable for this hypothetical guide.

Sources

Methodological & Application

Application Note & Protocols: Harnessing 4-(5-Nitroquinolin-6-YL)cyclohexanol for Novel Targeted Protein Degradation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the potential application of 4-(5-Nitroquinolin-6-YL)cyclohexanol as a novel E3 ubiquitin ligase ligand for the development of Proteolysis-Targeting Chimeras (PROTACs). We will explore the rationale behind its use, propose a synthetic strategy for its incorporation into a PROTAC, and detail the essential biochemical and cellular assays required for its validation. This guide is intended for researchers in drug discovery and chemical biology aiming to expand the arsenal of available E3 ligase ligands for targeted protein degradation.

Part 1: Introduction to Novel E3 Ligase Ligand Discovery

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with PROTACs being at the forefront of this revolution. The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. While ligands for the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of novel E3 ligase ligands is crucial for overcoming resistance, expanding the scope of degradable proteins, and achieving tissue- or cell-type specific degradation.

The quinoline scaffold is a privileged structure in medicinal chemistry and has been identified in ligands for various proteins. This application note posits this compound as a potential starting point for developing a novel E3 ligase ligand. The nitroquinoline moiety offers distinct electronic and steric properties that could be exploited for binding to a new E3 ligase or a yet-to-be-drugged pocket on a known E3 ligase.

Part 2: The PROTAC Concept: A Workflow Overview

The development of a PROTAC based on a novel E3 ligase ligand is a multi-step process that involves design, synthesis, and rigorous biological evaluation. The following diagram illustrates the general workflow:

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation A Identify Target Protein & Binder C Design & Synthesize Linker A->C B Select E3 Ligase Ligand (this compound) B->C D Synthesize PROTAC Conjugate C->D E Biochemical Assays (Ternary Complex, Ubiquitination) D->E F Cellular Assays (Degradation, Viability) E->F G In Vivo Studies F->G

Caption: General workflow for PROTAC development.

Part 3: Hypothetical PROTAC Synthesis

For the purpose of this guide, we will consider the well-characterized bromodomain-containing protein 4 (BRD4) as our target protein. A known ligand for BRD4 is JQ1. We will outline a hypothetical synthetic route to conjugate this compound to a JQ1 derivative.

Table 1: Components of the Hypothetical BRD4-targeting PROTAC

ComponentChemical NameRole
Target Binder JQ1 derivative (e.g., with a linker attachment point)Binds to BRD4
E3 Ligase Ligand This compoundBinds to a putative E3 ligase
Linker Polyethylene glycol (PEG) based linkerConnects the two ligands
Protocol 1: Synthesis of a JQ1-Linker-Quinoline PROTAC

Caution: This is a conceptual protocol and requires optimization by a qualified synthetic chemist.

  • Functionalization of JQ1: Modify the JQ1 molecule to introduce a reactive functional group (e.g., a carboxylic acid or an amine) suitable for linker attachment. This has been previously described in the literature.

  • Functionalization of this compound: The hydroxyl group of the cyclohexanol can be used for linker attachment. For example, it can be reacted with a bifunctional linker containing a terminal leaving group (e.g., a tosylate or mesylate) on one end and a protected reactive group (e.g., a Boc-protected amine) on the other.

  • Linker Conjugation:

    • React the functionalized this compound with one end of a suitable bifunctional linker (e.g., a PEG linker with an appropriate length).

    • Deprotect the other end of the linker.

    • Couple the JQ1 derivative to the deprotected end of the linker-quinoline conjugate using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Purification and Characterization: Purify the final PROTAC compound using reverse-phase HPLC. Characterize the purified product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Part 4: Biochemical Evaluation of the Novel PROTAC

Once the PROTAC is synthesized and purified, its biochemical activity must be assessed. The primary goal is to determine if the PROTAC can induce the formation of a stable ternary complex between BRD4 and the putative E3 ligase.

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
  • Immobilization: Immobilize biotinylated BRD4 onto a streptavidin-coated SPR sensor chip.

  • Analyte Injection:

    • Inject the PROTAC over the sensor surface to measure its binding to BRD4.

    • In a separate experiment, inject a purified, recombinant E3 ligase (the hypothesized target of the quinoline moiety) to assess for non-specific binding.

    • To assess ternary complex formation, pre-incubate the E3 ligase with the PROTAC and inject the mixture over the BRD4-immobilized surface.

  • Data Analysis: An increase in the SPR signal upon co-injection compared to the injection of the E3 ligase or PROTAC alone indicates the formation of a ternary complex. Calculate the cooperativity factor (α) to quantify the stability of the ternary complex.

SPR_Workflow A Immobilize Biotinylated BRD4 on SA Chip B Inject PROTAC (Analyte 1) A->B Measure k_on, k_off C Inject E3 Ligase (Analyte 2) A->C Control for non-specific binding D Co-inject PROTAC + E3 Ligase (Ternary Complex Formation) A->D Measure Ternary Complex Formation E Data Analysis: Calculate Cooperativity (α) D->E

Caption: Workflow for SPR-based ternary complex analysis.

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the ternary complex is productive, leading to the ubiquitination of the target protein.

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant E3 ligase (hypothesized target of the quinoline moiety)

    • Recombinant BRD4

    • Ubiquitin

    • ATP

    • The synthesized PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an anti-BRD4 antibody.

  • Analysis: The appearance of higher molecular weight bands corresponding to poly-ubiquitinated BRD4 in the presence of the PROTAC indicates successful ubiquitination.

Part 5: Cellular Evaluation of the Novel PROTAC

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Protocol 4: Cellular BRD4 Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HeLa, HEK293) to 70-80% confluency.

    • Treat the cells with increasing concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of BRD4 degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Protocol 5: Cellular Viability Assay

It is essential to assess the cytotoxic effects of the PROTAC to ensure that the observed phenotype is due to the degradation of the target protein and not general toxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence or absorbance) and plot the cell viability as a percentage of the vehicle control against the PROTAC concentration.

Part 6: Conclusion and Future Directions

This application note has provided a conceptual framework for the evaluation of this compound as a novel E3 ligase ligand for targeted protein degradation. The described protocols offer a systematic approach to synthesize, characterize, and validate a PROTAC derived from this molecule. Successful validation would not only introduce a new tool for chemical biologists but also potentially pave the way for the development of novel therapeutics with improved properties. Future work should focus on identifying the specific E3 ligase that binds to the quinoline moiety, optimizing the linker, and expanding the scope of target proteins.

Part 7: References

  • PROTACs: A new therapeutic modality. Nature Reviews Drug Discovery. [Link]

  • The PROTAC technology in drug development. Cell Research. [Link]

  • Expanding the E3 ligase toolbox for PROTACs. Chemical Society Reviews. [Link]

  • A guide to the design of proteolysis-targeting chimeras. Nature Reviews Chemistry. [Link]

  • Surface Plasmon Resonance (SPR) for Characterizing PROTAC Ternary Complexes. SLAS Discovery. [Link]

  • Protocols for the Synthesis and Evaluation of PROTACs. Current Protocols in Chemical Biology. [Link]

Application Notes & Protocols: Leveraging 4-(5-Nitroquinolin-6-YL)cyclohexanol for Novel PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright elimination.[1][2] These heterobifunctional molecules act as molecular bridges, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation by the 26S proteasome.[3][4][5] This catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and offers a powerful tool for both therapeutic intervention and biological research.[6]

A PROTAC molecule is modular, consisting of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[3][7] While ligands for numerous protein targets have been developed, the repertoire of validated E3 ligase ligands remains a significant bottleneck, primarily centered around those for Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] The development of novel ligands that can hijack different E3 ligases is a critical frontier, promising to overcome resistance mechanisms and expand the tissue- and cell-specific degradation landscape.[8]

This document provides a comprehensive guide to using 4-(5-Nitroquinolin-6-YL)cyclohexanol , a novel protein degrader building block, in the design and validation of new PROTACs. We will detail the necessary protocols to characterize this scaffold, incorporate it into a bifunctional degrader, and validate its activity from biochemical assays to cellular degradation.

Section 1: Physicochemical Profile and Initial Characterization

This compound is a chemical scaffold available for the synthesis of protein degraders.[10] Its structure suggests potential for derivatization at the cyclohexanol hydroxyl group, providing a convenient attachment point for a linker. The nitroquinoline moiety is the functional head intended for E3 ligase engagement. The first critical step for any researcher using this novel building block is to validate its binding to a specific E3 ligase.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₃[10]
Molecular Weight 272.3 g/mol [10]
CAS Number 1150163-86-2[10]
Appearance SolidN/A
Purity ≥97%[10]
Storage Room Temperature[10]
Causality Behind Experimental Choice: Why Screen Against an E3 Ligase Panel?

Before investing significant resources in synthesizing a full PROTAC, it is imperative to confirm the foundational interaction: the binding of the E3 ligase ligand to its target. Assuming the nitroquinoline moiety is a novel or underexplored scaffold, its binding profile is not established. A broad screen against the most commonly used E3 ligases (VHL, CRBN) is a cost-effective first step to identify its cognate partner, ensuring the PROTAC is built on a solid mechanistic foundation.

Section 2: PROTAC Synthesis Strategy

Once the target E3 ligase has been identified, this compound can be incorporated into a PROTAC. The synthesis involves coupling the E3 ligase ligand (our building block) to a POI ligand via a suitable linker. The choice of linker length and composition is critical and often requires empirical optimization, as it significantly impacts the stability and geometry of the ternary complex.[7][11]

PROTAC_Synthesis_Strategy cluster_0 Reactants cluster_1 Synthesis Workflow cluster_2 Final Product POI_Ligand POI Ligand (with attachment point) Coupling_Reaction Coupling Chemistry (e.g., Amide Coupling, Click Chemistry) POI_Ligand->Coupling_Reaction E3_Ligand This compound E3_Ligand->Coupling_Reaction Linker Linker (e.g., PEG, Alkyl Chain) Linker->Coupling_Reaction Purification Purification (HPLC) Coupling_Reaction->Purification PROTAC Final PROTAC Molecule Purification->PROTAC PROTAC_Evaluation_Workflow cluster_biochem Biochemical/Biophysical Assays cluster_cell Cellular Assays Synthesis PROTAC Synthesis & Purification Binary_Binding Binary Binding Assays (PROTAC to POI & E3 Ligase) Synthesis->Binary_Binding Validate Engagment Ternary_Complex Ternary Complex Formation Assay (FP, AlphaScreen) Binary_Binding->Ternary_Complex Confirm Bridging Degradation_Assay Target Degradation Assay (Western Blot, HiBiT) Ternary_Complex->Degradation_Assay Test Cellular Activity Dose_Response Dose-Response & Kinetics (DC₅₀, Dₘₐₓ) Degradation_Assay->Dose_Response Quantify Potency Selectivity Selectivity Profiling (Quantitative Proteomics) Dose_Response->Selectivity Assess Off-Targets

Sources

Application Notes and Protocols: A Detailed Guide to the Conjugation of 4-(5-Nitroquinolin-6-YL)cyclohexanol to a Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the covalent conjugation of the small molecule 4-(5-Nitroquinolin-6-YL)cyclohexanol to a functionalized linker, a critical step in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying chemical rationale, ensuring both technical accuracy and practical applicability in a research and development setting. We will delve into the activation of the secondary hydroxyl group of the cyclohexanol moiety for subsequent reaction with an amine-terminated linker, followed by purification and characterization of the resulting conjugate.

Introduction: The Strategic Importance of Small Molecule-Linker Conjugation

The conjugation of small molecules to larger biomolecules or functionalized linkers is a cornerstone of modern drug development.[1][2] This chemical strategy allows for the precise combination of a potent small molecule, in this case, this compound, with a targeting moiety or another functional component via a linker.[3][4] The nitroquinoline scaffold is a key pharmacophore in various therapeutic areas, and its effective conjugation is paramount for harnessing its full potential.[5]

The choice of linker is critical as it influences the stability, solubility, and release mechanism of the small molecule.[][7][] Linkers can be broadly categorized as cleavable or non-cleavable.[9][10] Cleavable linkers are designed to release the payload under specific physiological conditions (e.g., in the acidic environment of lysosomes or in the presence of specific enzymes), while non-cleavable linkers release the drug upon degradation of the entire conjugate.[7][] For the purpose of this protocol, we will focus on a common scenario: the conjugation to an amine-terminated linker, a versatile anchor point for further modifications.

The primary chemical challenge in conjugating this compound lies in the activation of its secondary hydroxyl group on the cyclohexanol ring.[11] This guide will detail a robust method for this activation, followed by the nucleophilic attack by the amine group of the linker, and subsequent purification of the desired conjugate.

Materials and Reagents

ReagentSupplierGradeNotes
This compounde.g., Sigma-Aldrich≥97% purityStore at room temperature.[12]
N,N'-Disuccinimidyl carbonate (DSC)e.g., Sigma-AldrichReagent gradeMoisture sensitive. Store under inert gas.
Amine-terminated linker (e.g., Boc-NH-PEG4-CH2CH2-NH2)e.g., BroadPharm≥95% purityStructure can be varied based on application.
Anhydrous Dichloromethane (DCM)e.g., Sigma-AldrichDriSolv™ or equivalentUse freshly opened or distilled.
Anhydrous N,N-Dimethylformamide (DMF)e.g., Sigma-AldrichDriSolv™ or equivalentUse freshly opened or distilled.
Triethylamine (TEA)e.g., Sigma-AldrichReagent gradeStore under inert gas.
Diethyl ethere.g., Fisher ScientificACS gradeFor precipitation.
Ethyl acetate (EtOAc)e.g., Fisher ScientificHPLC gradeFor chromatography.
Hexanese.g., Fisher ScientificHPLC gradeFor chromatography.
Deionized waterMilliporeMilli-Q or equivalent
Sodium bicarbonate (NaHCO3)e.g., Sigma-AldrichACS gradeFor work-up.
Brine (saturated NaCl solution)In-house preparation-For work-up.
Anhydrous sodium sulfate (Na2SO4)e.g., Sigma-AldrichACS gradeFor drying organic layers.
Thin Layer Chromatography (TLC) platese.g., MilliporeSilica gel 60 F254For reaction monitoring.
Silica gel for flash chromatographye.g., SiliCycle40-63 µm particle sizeFor purification.

Experimental Protocol: A Two-Step Conjugation Strategy

This protocol is divided into two main stages: the activation of the hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC), and the subsequent conjugation with an amine-terminated linker.

Step 1: Activation of this compound

The activation of a hydroxyl group is a prerequisite for its efficient reaction with an amine.[13] We will employ N,N'-Disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate intermediate, which is an excellent leaving group for subsequent nucleophilic substitution by the amine linker.[13]

Diagram of the Activation and Conjugation Workflow:

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Mol_A This compound Reagent_A DSC, TEA, Anhydrous DCM Mol_A->Reagent_A Intermediate Activated Succinimidyl Carbonate Intermediate Reagent_A->Intermediate Formation of active ester Linker Amine-terminated Linker Intermediate->Linker Conjugate Final Conjugate Linker->Conjugate Nucleophilic attack Purification Flash Chromatography Conjugate->Purification Analysis LC-MS, NMR Purification->Analysis

Caption: Workflow for the conjugation of this compound.

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a final concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add triethylamine (TEA) (1.5 eq). In a separate flask, dissolve N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The formation of the activated intermediate should be observed as a new spot with a higher Rf value than the starting material.

  • Work-up (optional, if proceeding directly): Once the starting material is consumed, the reaction mixture can be used directly in the next step. Alternatively, for isolation of the intermediate, the solvent can be removed under reduced pressure.

Step 2: Conjugation with the Amine-Terminated Linker

The activated succinimidyl carbonate intermediate is now susceptible to nucleophilic attack by the primary amine of the linker, forming a stable carbamate linkage.

Procedure:

  • Preparation: Dissolve the amine-terminated linker (e.g., Boc-NH-PEG4-CH2CH2-NH2) (1.1 eq) in anhydrous DCM or DMF.

  • Addition: Add the solution of the amine linker to the reaction mixture containing the activated this compound from Step 1.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the conjugate.

Purification and Characterization

Purification of the final conjugate is crucial to remove unreacted starting materials, excess linker, and any side products.[14][15]

Purification Protocol:
  • Quenching: Quench the reaction by adding a small amount of water.

  • Extraction: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.[14] The appropriate eluent system will depend on the polarity of the linker used; a gradient of ethyl acetate in hexanes or methanol in DCM is a good starting point.

Characterization:

The identity and purity of the final conjugate should be confirmed by appropriate analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate and ensure the correct connectivity between the small molecule and the linker.

Troubleshooting

IssuePossible CauseSuggested Solution
Low activation efficiency Moisture in the reaction; Inactive DSC.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use a fresh bottle of DSC.
Low conjugation yield Steric hindrance; Low reactivity of the amine.Increase the reaction time and/or temperature. Consider using a different activating agent for the hydroxyl group, such as tresyl chloride.[16]
Multiple products observed Side reactions of the activated intermediate.Add the amine linker immediately after the activation step is complete. Consider a one-pot procedure to minimize the lifetime of the reactive intermediate.
Difficulty in purification Similar polarities of product and impurities.Optimize the chromatography conditions (e.g., try a different solvent system or use a different stationary phase like reverse-phase silica).[14] Consider preparative HPLC for high purity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the conjugation of this compound to an amine-terminated linker. By following the outlined steps for activation, conjugation, and purification, researchers can reliably synthesize this important chemical entity for further applications in drug development. The principles and techniques described herein are broadly applicable to the bioconjugation of other hydroxyl-containing small molecules.

References

  • Vertex AI Search. This compound, min 97%, 25 grams.
  • PubChem. Cyclohexanol.
  • Panow, M., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 33(9), 2113-2133.
  • Al-Sanea, M. M., et al. (2023).
  • Thermo Fisher Scientific. (2018).
  • PubChem. Nitroxoline.
  • St. Amant, A. H., et al. (2023). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. Molecular Pharmaceutics, 20(3), 1359-1377.
  • Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES.
  • Sterling Pharma Solutions. (2023).
  • Wikipedia.
  • ResearchGate. May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound?.
  • BOC Sciences. Review of Antibody Drug Conjugate (ADC)
  • BOC Sciences.
  • SigutLabs. (2023).
  • TriLink Biotechnologies.
  • Konno, H., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Biotechnology Journal, 16(10), e2100132.
  • NJ Bio, Inc. Linkers for ADCs.
  • PubChem. 6-Hydroxyquinoline.
  • Kavian, N., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(10), 1168.
  • Biosynth. Bioconjugation: A Powerful Link Between Biology and Chemistry.
  • TCI AMERICA. 8-Hydroxy-5-nitroquinoline.
  • Sygnature Discovery. (2023). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube.
  • Wang, Y., et al. (2024).
  • BOC Sciences. ADC Linker Types: Selection & Design Guide.
  • Packer, J. R., et al. (2018). Achieving Controlled Biomolecule–Biomaterial Conjugation. Chemical Reviews, 118(16), 7604-7643.
  • Bio-Synthesis, Inc.
  • ProteoGenix. (2022). ADC linkers: Definition and examples.

Sources

Application Notes and Protocols for Cell-Based Assays of 4-(5-Nitroquinolin-6-YL)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology and the Promise of 4-(5-Nitroquinolin-6-YL)cyclohexanol Derivatives

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its versatile pharmacological activities, including significant potential in the development of anticancer therapeutics.[1] Quinoline derivatives have been successfully developed to target various hallmarks of cancer through diverse mechanisms of action, such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of critical cell signaling pathways.[1] Within this broad class of compounds, nitroquinoline derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[2] The presence of the nitro group can be a key pharmacophore, particularly in the context of hypoxic tumor microenvironments where it can be bioreduced to form reactive, cytotoxic species.[2]

This document provides a detailed guide to the cell-based evaluation of a novel class of compounds: this compound and its derivatives. Notably, the parent compound is classified as a "Protein Degrader Building Block,"[3] suggesting its potential utility in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) or other molecular entities designed for targeted protein degradation. This application note will therefore focus on a logical, tiered approach to characterizing the cellular effects of these derivatives, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Tier 1: Primary Screening for Cytotoxicity and Viability

The initial step in characterizing any new potential anticancer agent is to determine its dose-dependent effect on cell viability and cytotoxicity. This is crucial for establishing a therapeutic window and for identifying the optimal concentration range for subsequent mechanistic assays. We will describe two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity assay can sometimes be misleading. For instance, the MTS (a derivative of MTT) assay cannot distinguish between cell death and growth inhibition.[4] By employing both a viability assay (MTT) and a cytotoxicity assay (LDH), we can obtain a more complete picture of the cellular response to the this compound derivatives. The MTT assay quantifies the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] Conversely, the LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[5]

Data Presentation: Quantifying Cytotoxic Potential

The primary output of these assays is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This data is best presented in a clear, tabular format.

DerivativeCell LineAssayIC50 (µM)
NQC-001MCF-7 (Breast)MTT8.5
NQC-001HCT116 (Colon)MTT12.2
NQC-002MCF-7 (Breast)MTT25.1
NQC-002HCT116 (Colon)MTT38.7
NQC-001MCF-7 (Breast)LDH10.2
NQC-001HCT116 (Colon)LDH15.8
Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 prepare_dilutions Prepare serial dilutions of derivatives incubate1->prepare_dilutions add_compounds Add compounds to cells prepare_dilutions->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay ldh_assay Perform LDH Assay incubate2->ldh_assay read_absorbance Measure absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % Viability / % Cytotoxicity read_absorbance->calculate_viability plot_curves Plot dose-response curves calculate_viability->plot_curves determine_ic50 Determine IC50 values plot_curves->determine_ic50 Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Compound 4-(5-Nitroquinolin-6-YL) cyclohexanol Derivative Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This application note provides a comprehensive, tiered framework for the cellular characterization of this compound derivatives. By systematically assessing cytotoxicity, mode of cell death, and effects on key cellular processes, researchers can build a robust pharmacological profile for these novel compounds. The initial classification of the parent compound as a "Protein Degrader Building Block" opens up exciting avenues for future research, including the synthesis of PROTACs targeting specific oncoproteins and subsequent validation of their degradation in cellular models. Further investigation into topoisomerase inhibition and the modulation of signaling pathways such as PI3K/Akt/mTOR will provide a deeper understanding of the mechanism of action of this promising class of compounds.

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Institutes of Health. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • Selected quinoline-based marketed drugs | Download Scientific Diagram. ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • 5-Nitroquinoline | C9H6N2O2 | CID 11829. PubChem - National Institutes of Health. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. [Link]

  • (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

  • Exploiting the PI3K/AKT pathway for cancer drug discovery. PubMed - National Institutes of Health. [Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. PubMed Central. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

Sources

Application Note: Evaluating the Anti-Cancer Activity of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a wide array of biological activities, including significant anti-cancer properties.[1][2][3][4][5] Quinoline derivatives have demonstrated the ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis, making them a fertile ground for novel anti-cancer drug development.[2][6] The introduction of a nitro group, as seen in compounds like nitroxoline (8-hydroxy-5-nitroquinoline), can enhance cytotoxic activity through mechanisms such as the generation of reactive oxygen species (ROS) and chelation of metal ions crucial for enzymatic function.[7][8]

This document outlines a comprehensive framework for investigating the anti-cancer potential of 4-(5-Nitroquinolin-6-YL)cyclohexanol , a novel compound featuring a nitroquinoline core. The addition of a cyclohexanol moiety is hypothesized to modulate the compound's solubility and pharmacokinetic properties, potentially improving its drug-like characteristics.[9][10]

Based on the known activities of similar structures, we hypothesize that this compound may exert its anti-proliferative effects by targeting key cell signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt pathway.[11][12][13] The PI3K/Akt signaling cascade is a critical regulator of cell survival, proliferation, and growth; its constitutive activation is a hallmark of many human cancers.[12][14] Therefore, inhibitors of this pathway are promising candidates for targeted cancer therapy.[15] This guide provides detailed protocols to systematically evaluate the compound's efficacy and elucidate its mechanism of action in relevant cancer cell lines.

Proposed Mechanism of Action: PI3K/Akt Pathway Inhibition

We propose that this compound may function as an inhibitor of the PI3K/Akt signaling pathway. In many cancers, this pathway is overactive, driving uncontrolled cell proliferation and resistance to apoptosis.[13][14] By inhibiting a key kinase in this cascade, such as Akt, the compound could block downstream signals that promote cell survival and growth, ultimately leading to cell cycle arrest and apoptosis.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Compound This compound Compound->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed inhibition of the PI3K/Akt pathway by the compound.

Experimental Workflows & Protocols

This section provides a logical workflow and detailed protocols for the systematic evaluation of this compound.

General Experimental Workflow

The overall strategy involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies focused on apoptosis and cell cycle, and culminating in the validation of the proposed molecular target.

Experimental_Workflow start Start: Compound Preparation & Cell Culture step1 Step 1: Cytotoxicity Screening (MTT Assay) start->step1 data1 Determine IC50 Values step1->data1 step2 Step 2: Apoptosis Analysis (Annexin V/PI Staining) data1->step2 step3 Step 3: Cell Cycle Analysis (Propidium Iodide Staining) data1->step3 step4 Step 4: Target Validation (Western Blot for p-Akt) step2->step4 step3->step4 end Conclusion: Mechanistic Insights step4->end

Caption: Tiered approach for compound evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50), providing a crucial measure of its potency.

A. Materials

  • Cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon).[16]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (cell culture grade).

  • 96-well plates.

B. Procedure

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions.

  • Controls: Include wells for:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death), a desirable outcome for an anti-cancer agent.[17]

A. Materials

  • 6-well plates.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow Cytometer.

B. Procedure

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

Protocol 3: Cell Cycle Analysis

This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle, which is a common mechanism for anti-proliferative drugs.[18]

A. Materials

  • 6-well plates.

  • Propidium Iodide (PI) staining solution with RNase A.

  • 70% ethanol (ice-cold).

  • Flow Cytometer.

B. Procedure

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentration for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot for Target Validation

This experiment directly tests the hypothesis that the compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

A. Materials

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • RIPA lysis buffer with protease/phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescence substrate.

B. Procedure

  • Protein Extraction: Treat cells with the compound at various concentrations for a short duration (e.g., 2-6 hours). Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe for total Akt and GAPDH (as a loading control). A decrease in the p-Akt/total-Akt ratio with increasing compound concentration indicates pathway inhibition.

Data Presentation and Interpretation

Quantitative data should be organized for clarity and easy comparison.

Table 1: IC50 Values of this compound

Cell Line Cancer Type IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma Value
HCT116 Colorectal Carcinoma Value
A549 Lung Carcinoma Value

| PC-3 | Prostate Adenocarcinoma | Value |

Table 2: Example Cell Cycle Distribution Analysis in HCT116 Cells (24h Treatment)

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.2% 25.1% 19.7%

| Compound (IC50) | 70.5% | 15.3% | 14.2% |

Interpretation: An accumulation of cells in the G0/G1 phase, as shown in the example table, would suggest that the compound induces cell cycle arrest at this checkpoint. A dose-dependent decrease in the ratio of phosphorylated Akt to total Akt in the Western blot analysis would provide strong evidence that the compound's mechanism of action involves the inhibition of the PI3K/Akt signaling pathway.

References

  • Review on recent development of quinoline for anticancer activities. (n.d.). Molecule. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). CoLab.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). PubMed Central. Retrieved from [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Bentham Science Publishers. Retrieved from [Link]

  • Proposed mechanisms of anticancer activity of nitroxoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclohexanol: Versatile Applications in Different Fields and its Production Method. (2024). SynZeal. Retrieved from [Link]

  • Cyclohexanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Institutes of Health. Retrieved from [Link]

  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. (n.d.). PubMed. Retrieved from [Link]

  • PI3K/Akt signalling pathway and cancer. (n.d.). PubMed. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quinoline as a privileged scaffold in cancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • PI3K/AKT Signaling in Cancer. (n.d.). PubChem. Retrieved from [Link]

  • Targeting PI3K/Akt Pathway: 20 Years of Progress. (2011). OncLive. Retrieved from [Link]

  • (PDF) Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

Sources

Antimicrobial screening of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-113

Topic: A-113: Standardized Protocols for the Antimicrobial Susceptibility Testing of 4-(5-Nitroquinolin-6-YL)cyclohexanol

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive, tiered framework for conducting the in vitro antimicrobial screening of the novel synthetic compound, this compound. The protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] The guide is designed for researchers in drug discovery and microbiology, detailing a logical progression from initial qualitative screening to quantitative determination of antimicrobial potency and spectrum. Methodologies include primary screening via the Kirby-Bauer disk diffusion assay, secondary quantitative analysis using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), and tertiary characterization to determine the Minimum Bactericidal Concentration (MBC). Each protocol is presented with an emphasis on scientific causality, self-validating controls, and accurate data interpretation.

Introduction and Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents. Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, with a broad spectrum of activity against various pathogens.[4][5] The core quinoline scaffold is a validated pharmacophore, and its mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[6][7]

The subject of this guide, this compound, integrates two key structural features of high interest:

  • The Quinoline Core: A privileged scaffold in antimicrobial drug discovery.[4]

  • A Nitroaromatic Moiety: The nitro group is a potent pharmacophore found in numerous antimicrobial drugs.[8][9] It often requires reductive bioactivation by microbial nitroreductases to exert its effect, a process that can lead to the formation of cytotoxic reactive nitrogen species.[10]

Given this structural rationale, a systematic evaluation of this compound's antimicrobial properties is warranted. The following protocols provide a standardized workflow to rigorously assess its potential as a new antimicrobial lead compound.

Tiered Screening Workflow

A phased approach ensures that resources are allocated efficiently, moving from high-throughput qualitative assays to more detailed quantitative characterization.

G cluster_0 Screening Cascade A Tier 1: Primary Screening Qualitative Assessment B Tier 2: Secondary Screening Quantitative Potency A->B Active Hit C Tier 3: Tertiary Screening Spectrum & Cidal Activity B->C Potent Hit

Caption: High-level overview of the antimicrobial screening cascade.

Suggested Test Organisms

A representative panel of microorganisms should be used to determine the spectrum of activity. The following are suggested based on CLSI and EUCAST guidelines.[11][12]

Microorganism StrainGram TypeRationale
Staphylococcus aureusGram-positiveCommon cause of skin and systemic infections
Enterococcus faecalisGram-positiveClinically relevant, often shows intrinsic resistance
Escherichia coliGram-negativeStandard model organism, common pathogen
Pseudomonas aeruginosaGram-negativeOpportunistic pathogen, high intrinsic resistance
Candida albicansFungal (Yeast)To assess antifungal potential

Tier 1 Protocol: Kirby-Bauer Disk Diffusion Assay

This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth. It is based on the CLSI M02 standard.[13][14][15]

Principle

A sterile paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.

Materials
  • Test Compound Stock Solution (e.g., 1 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth)

  • Test organism cultures

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Positive Control disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative Control disks (impregnated with solvent, e.g., DMSO)

Step-by-Step Protocol
  • Inoculum Preparation: Aseptically select 3-5 colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure uniform coverage.

  • Disk Preparation & Application: Aseptically apply a defined volume (e.g., 10 µL) of the Test Compound stock solution onto a sterile blank disk. Allow the solvent to evaporate completely in a sterile environment. Apply a solvent-only disk for the Negative Control.

  • Application to Agar: Using sterile forceps, place the prepared compound disk, a positive control disk, and a negative control disk onto the inoculated MHA plate, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[17]

Interpretation of Results
  • Activity: Measure the diameter of the zone of inhibition in millimeters (mm). A zone of inhibition around the test compound disk (and not the negative control) indicates antimicrobial activity.

  • Self-Validation: The positive control must produce a zone within its acceptable range, and the negative control must show no zone of inhibition. If these conditions are not met, the assay is invalid.

Tier 2 Protocol: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[17][18] This protocol is based on the CLSI M07 standard.[19][20][21]

Principle

The test compound is serially diluted in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity. The lowest concentration that remains clear is the MIC.

Workflow Diagram

G cluster_workflow Broth Microdilution Workflow prep_compound 1. Prepare 2x Compound Serial Dilutions mix 3. Mix 1:1 in Plate (Compound + Inoculum) prep_compound->mix prep_inoculum 2. Prepare Standardized Bacterial Inoculum (2x) prep_inoculum->mix incubate 4. Incubate Plate (37°C, 16-20h) mix->incubate read 5. Read MIC (Lowest Clear Well) incubate->read

Caption: Step-by-step workflow for the MIC determination assay.

Step-by-Step Protocol
  • Compound Dilution Plate: Prepare serial two-fold dilutions of the test compound in a 96-well plate. For example, starting with a 128 µg/mL solution, dilute down to 0.25 µg/mL in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized inoculum as described in section 4.3.1. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[17]

  • Controls (Critical for Validation):

    • Growth Control (Positive Control): A well containing MHB and bacteria, but no compound. This well must show turbidity.

    • Sterility Control (Negative Control): A well containing only MHB. This well must remain clear.

    • Solvent Control: A well containing bacteria and the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it has no inhibitory effect.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[17][22]

  • Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17]

Example Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound816>64
Ciprofloxacin (Control)0.50.0150.25

Tier 3 Protocol: Minimum Bactericidal Concentration (MBC) Assay

This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][23]

Principle

Following an MIC test, an aliquot from each clear well (i.e., at and above the MIC) is subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Step-by-Step Protocol
  • Perform MIC Test: Complete the Broth Microdilution protocol as described in Section 5.

  • Subculture: From each well that shows no visible growth (the MIC well and all higher concentrations), pipette a small, defined volume (e.g., 10 µL) and spread it onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in colonies compared to the starting inoculum count.[23]

Interpretation
  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. URL: [Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. URL: [Link]

  • Pate, J.B. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. SlideShare. URL: [Link]

  • Al-Ani, L., et al. "Evaluation of novel compounds as anti-bacterial or anti-virulence agents." Frontiers in Cellular and Infection Microbiology. URL: [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. URL: [Link]

  • EUCAST. "Expert Rules." European Committee on Antimicrobial Susceptibility Testing. URL: [Link]

  • Spencer, J.D., et al. "The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes." Journal of Clinical Microbiology. URL: [Link]

  • Khan, F., et al. "Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement." Cureus. URL: [Link]

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. URL: [Link]

  • Balouiri, M., et al. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." Journal of Pharmaceutical Analysis. URL: [Link]

  • CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. URL: [Link]

  • Wróblewska, J., et al. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." protocols.io. URL: [Link]

  • EUCAST. "Clinical Breakpoint Tables." European Committee on Antimicrobial Susceptibility Testing. URL: [Link]

  • Sobczak, A.J., et al. "Nitroaromatic Antibiotics as Nitrogen Oxide Sources." Molecules. URL: [Link]

  • Hancock Lab. "MIC Determination By Microtitre Broth Dilution Method." URL: [Link]

  • Aldred, K.J., et al. "Mechanism of Quinolone Action and Resistance." Biochemistry. URL: [Link]

  • FWD AMR-RefLabCap. "MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific." URL: [Link]

  • Hooper, D.C., and Wolfson, J.S. "Mode of action of the quinolone antimicrobial agents." Reviews of Infectious Diseases. URL: [Link]

  • BMG Labtech. "The minimum bactericidal concentration of antibiotics." URL: [Link]

  • ResearchGate. "(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." URL: [Link]

  • National Institutes of Health, Islamabad Pakistan. "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." URL: [Link]

  • MDPI. "Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB." URL: [Link]

  • EUCAST. "EUCAST - Home." URL: [Link]

  • Biointerface Research in Applied Chemistry. "Antibacterial Properties of Quinoline Derivatives: A Mini- Review." URL: [Link]

  • ResearchGate. "M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests." URL: [Link]

  • SvedbergOpen. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." URL: [Link]

  • Regulations.gov. "M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." URL: [Link]

  • Encyclopedia.pub. "Antimicrobial Activity of Nitroaromatic Derivatives." URL: [Link]

  • JoVE. "Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B)." URL: [Link]

  • ResearchGate. "Recent Developments on Antimicrobial Quinoline Chemistry." URL: [Link]

  • Microchem Laboratory. "Minimum Bactericidal Concentration (MBC) Test." URL: [Link]

  • Microbe Online. "Broth Dilution Method for MIC Determination." URL: [Link]

  • MDPI. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." URL: [Link]

  • MDPI. "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." URL: [Link]

  • Intertek Inform. "CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi." URL: [Link]

  • YouTube. "Determination of MIC by Broth Dilution Method." URL: [Link]

  • protocols.io. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." URL: [Link]

Sources

Application Note: High-Throughput Screening of a 4-(5-Nitroquinolin-6-YL)cyclohexanol Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library based on the 4-(5-nitroquinolin-6-yl)cyclohexanol scaffold. This particular scaffold is of interest as it incorporates the nitroquinoline moiety, known for its potential in enzyme inhibition and metal chelation, and is listed as a building block for protein degraders, suggesting broad utility in chemical biology.[3][4] We present a strategic workflow, detailed protocols for biochemical and cell-based assays, and a robust data analysis pipeline designed to identify and validate novel inhibitors targeting the mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[5][6]

Introduction: The Rationale for a Nitroquinoline-Based Screen

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[7][8] The success of an HTS campaign is critically dependent on the quality of the compound library and the design of the screening assays.[9]

The this compound scaffold was selected for several compelling reasons:

  • Pharmacological Precedent: The broader quinoline family exhibits a wide range of pharmacological activities.[2] Specifically, nitroquinoline derivatives like nitroxoline have established antimicrobial and anticancer activities, often attributed to their ability to chelate essential metal ions required by microbial enzymes or their capacity to inhibit key signaling proteins.[4][10]

  • Target Hypothesis: Many critical cellular enzymes, particularly protein kinases, utilize metal co-factors (e.g., Mg²⁺) in their active sites. The mTOR (mechanistic Target of Rapamycin) kinase, a central node in cell survival and proliferation signaling, represents a high-value therapeutic target.[5][6] The potential for the nitroquinoline core to interact with the kinase active site makes an mTOR-focused screen a logical starting point.

  • Structural Versatility: The cyclohexanol group provides a versatile exit vector for library diversification, allowing for the exploration of structure-activity relationships (SAR) to improve potency and selectivity.

This guide outlines a complete HTS cascade to identify inhibitors of mTOR from a this compound library.

High-Throughput Screening Campaign Strategy

A successful HTS campaign is a multi-stage process designed to minimize false positives and negatives while efficiently advancing the most promising compounds.[11][12] Our strategy progresses from a broad primary screen to increasingly rigorous validation assays.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Validation cluster_2 Lead Characterization P1 Primary HTS (Single Concentration @ 10 µM) P2 Hit Identification (Z-Score > 3) P1->P2 V1 Hit Confirmation (Fresh Compound) P2->V1 V2 Dose-Response (IC50) (10-point curve) V1->V2 L1 Counter-Screens (Assay Interference) V3 Orthogonal Assay (Cell-Based Target Engagement) V2->V3 V3->L1 L2 Preliminary SAR (Analog Analysis) L1->L2 L3 Lead Series Identified L2->L3

Caption: High-throughput screening (HTS) workflow.

Primary Screening: Biochemical mTOR Kinase Assay

3.1. Principle and Assay Choice

The primary screen aims to rapidly identify compounds that inhibit mTOR kinase activity. For this, we utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS.[13] This assay quantifies the amount of ADP produced during the kinase reaction. As mTOR activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. This "signal-decrease" format is highly sensitive and less prone to interference from autofluorescent compounds compared to fluorescence-based methods.[13]

Causality: We run the assay with an ATP concentration at or near the Michaelis-Menten constant (Kₘ). This ensures that the assay is sensitive to competitive inhibitors, which are a common and desirable class of kinase modulators.[14]

3.2. Primary HTS Protocol: mTOR ADP-Glo™ Assay

This protocol is optimized for a 384-well plate format, a standard for HTS to conserve reagents and compound.[7]

Parameter Value Rationale
Plate Format 384-well, white, solid bottomOpaque white plates maximize luminescent signal and prevent well-to-well crosstalk.
Assay Volume 20 µLMiniaturized volume conserves reagents and expensive library compounds.[7]
Compound Conc. 10 µM (final)Standard single-point concentration for primary screening to balance hit identification with manageable hit rates.
ATP Conc. 10 µM (final)Set near the Kₘ for mTOR to detect ATP-competitive inhibitors.[14]
Controls Staurosporine (Positive), DMSO (Negative)Essential for calculating Z'-factor and assessing assay quality on every plate.[15]

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or a pin tool, dispense 20 nL of the 10 mM compound stock in DMSO into the appropriate wells of a 384-well assay plate. Dispense DMSO into control wells.

  • Enzyme/Substrate Addition: Prepare a 2X mTOR kinase/substrate solution in kinase reaction buffer. Add 10 µL of this solution to each well using an automated multichannel pipette or dispenser. The substrate of choice is a specific peptide substrate for mTOR.

  • Reaction Initiation: Prepare a 2X ATP solution. To start the kinase reaction, add 10 µL of the ATP solution to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. This time should be within the linear range of the enzymatic reaction, determined during assay development.[16]

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.[13] Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar FSX or PerkinElmer EnVision).

Data Analysis and Hit Identification

4.1. Quality Control

The reliability of each screening plate is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[12]

  • Z'-factor = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • σ = standard deviation; μ = mean

    • A Z'-factor > 0.5 is considered excellent and indicates a robust assay suitable for HTS.[12]

4.2. Hit Selection

  • Normalization: Raw luminescence data from each compound well is normalized to the on-plate controls to calculate the percent inhibition:

    • % Inhibition = 100 * (1 - (Signal_cpd - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Calling: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the plate median (or mean).[15]

    • Z-score = (Value_cpd - Median_plate) / MAD_plate

      • MAD = Median Absolute Deviation, a robust measure of variability.[17]

    • Compounds with a Z-score greater than 3 (or less than -3 for signal-increase assays) are typically considered primary "hits".

Hit Confirmation and Validation Cascade

Primary hits must undergo a rigorous validation process to eliminate artifacts and confirm their activity.[11]

Hit_Validation Start Primary Hits (from HTS) Confirm 1. Re-test from Dry Powder (Confirms Identity & Activity) Start->Confirm DoseResponse 2. Generate 10-point IC50 Curve (Quantifies Potency) Confirm->DoseResponse Orthogonal 3. Cell-Based p-S6 Assay (Confirms Target Engagement) DoseResponse->Orthogonal Counter 4. Luciferase Counter-Screen (Rules out Assay Interference) Orthogonal->Counter ValidatedHit Validated Lead Candidate Counter->ValidatedHit

Caption: A robust workflow for hit validation and characterization.

5.1. Protocol: Dose-Response and IC₅₀ Determination

This protocol establishes the potency of confirmed hits.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO, starting from a top concentration of 100 µM.

  • Assay Performance: Perform the mTOR ADP-Glo™ assay as described in Section 3.2, using the serially diluted compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (Hill equation) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[18]

5.2. Protocol: Orthogonal Cell-Based Assay

This assay confirms that the compound can inhibit mTOR within a cellular context. We will measure the phosphorylation of a direct downstream substrate of mTOR, ribosomal protein S6.[6][19]

  • Cell Culture: Plate a relevant cancer cell line (e.g., MCF-7, which has an active PI3K/mTOR pathway) in a 384-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the serially diluted compound (as in 5.1) for 2 hours.

  • Cell Lysis: Remove the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection: Use a homogeneous assay format such as HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaLISA® to detect the levels of phosphorylated S6 (p-S6) relative to total S6.

  • Data Analysis: Normalize the p-S6 signal to the total S6 signal. Plot the normalized signal against compound concentration to determine the cellular IC₅₀.

5.3. Protocol: Luciferase Counter-Screen

This assay is crucial to eliminate compounds that directly inhibit the luciferase enzyme used in the primary ADP-Glo™ assay, which would be a source of false positives.[20]

  • Reagent Preparation: Prepare a solution containing a known, fixed amount of ATP and the luciferase enzyme from the Kinase Detection Reagent.

  • Compound Addition: Add the hit compounds to a 384-well plate at the primary screening concentration (10 µM).

  • Reaction and Detection: Add the ATP/luciferase solution to the wells and immediately read the luminescence.

  • Analysis: Compounds that cause a significant drop in luminescence in this setup are likely luciferase inhibitors and should be flagged or deprioritized.

Mechanistic Context: The mTOR Signaling Pathway

Understanding the target's role in cell biology is crucial for interpreting screening results. mTOR is a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and survival.[5] It integrates signals from growth factors (via the PI3K/Akt pathway) and nutrient availability.[6][21]

mTOR_Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 (Target) Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EIF4EBP1->ProteinSynth inhibits Inhibitor 4-(5-Nitroquinolin-6-YL) cyclohexanol Analog Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting a high-throughput screening campaign with a this compound library. By following this structured approach—from a robust primary biochemical screen to rigorous orthogonal and cellular validation assays—researchers can confidently identify and prioritize potent and cell-active inhibitors of the mTOR pathway. This workflow is designed to be efficient, self-validating, and serves as a template for discovering novel chemical probes and potential therapeutic leads.

References

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • The mTOR Signalling Pathway in Human Cancer. PMC. [Link]

  • Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. PMC. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Luciferase Assay protocol. Emory University. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Luciferase reporter assay. Bio-protocol. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • mTOR Signaling in Cancer. Encyclopedia.pub. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • HTS Data Analysis. chem IT Services. [Link]

  • Dual Luciferase Reporter Assay Protocol. BPS Bioscience. [Link]

  • mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy. Oncohema Key. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PMC. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Structural Elucidation of 4-(5-Nitroquinolin-6-YL)cyclohexanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the complete structural and stereochemical characterization of 4-(5-Nitroquinolin-6-YL)cyclohexanol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond a simple listing of methods to explain the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. Each protocol is presented as a self-validating system, where data from one experiment logically corroborates the next, ensuring high-confidence structural assignment. This document is designed to empower researchers in organic synthesis and drug development to leverage the full potential of modern NMR for unambiguous molecular characterization.

Introduction: The Analytical Challenge

The molecule this compound presents a unique analytical challenge that exemplifies the need for a multi-faceted NMR approach. Comprising a rigid, electron-deficient nitroquinoline aromatic system directly linked to a flexible, stereochemically rich cyclohexanol ring, its complete characterization requires not only the confirmation of atomic connectivity but also the definitive assignment of its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, providing unparalleled insight into the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1][2] This guide details the logical workflow, from basic 1D spectra to complex 2D correlation experiments, required to assemble a complete and validated structural picture.

Molecular Structure:

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Strategic Workflow for Structural Elucidation

A robust structural elucidation strategy does not rely on a single experiment but rather on a logical progression where each step builds upon the last. The workflow is designed to first establish the carbon-proton framework and then define the precise connectivity and stereochemistry.

G cluster_1d 1. Foundational 1D NMR cluster_2d_conn 2. Connectivity via 2D NMR cluster_2d_stereo 3. Stereochemistry via 2D NMR cluster_final 4. Final Assignment H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Environments DEPT DEPT-135 HSQC ¹H-¹³C HSQC DEPT->HSQC C-H Multiplicity Structure Validated Structure HMBC ¹H-¹³C HMBC COSY->HMBC Proton Networks HSQC->HMBC Direct C-H Bonds HMBC->Structure Long-Range Connectivity NOESY ¹H-¹H NOESY NOESY->Structure Spatial Proximity

Caption: Logical workflow for NMR-based structure elucidation.

Foundational Analysis: 1D NMR Spectroscopy

The initial and most crucial step involves acquiring high-quality one-dimensional ¹H and ¹³C NMR spectra. These experiments provide the fundamental census of proton and carbon environments within the molecule.[3][4]

¹H NMR Spectroscopy: The Proton Inventory

The ¹H NMR spectrum reveals the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule.

  • Expected Chemical Shifts:

    • Quinoline Protons (Aromatic Region, ~7.5-9.0 ppm): These protons will appear far downfield due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom and the nitro group.

    • Cyclohexanol Protons (Aliphatic Region, ~1.2-4.0 ppm): Protons on the cyclohexanol ring will appear upfield. The proton on the carbon bearing the hydroxyl group (H-1) will be the most downfield in this group (~3.5-4.0 ppm). The proton on the carbon attached to the quinoline ring (H-4) will also be shifted downfield due to proximity to the aromatic system.

    • Hydroxyl Proton (-OH): This signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR & DEPT: The Carbon Framework

The ¹³C NMR spectrum identifies all unique carbon atoms. However, for a complete picture, it is run in conjunction with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • DEPT-135 Causality: This experiment is invaluable for differentiating carbon types.

    • CH and CH₃ groups will appear as positive peaks.

    • CH₂ groups will appear as negative peaks.

    • Quaternary carbons (including C=O and C-NO₂) and carbons with no attached protons will be absent. This allows for unambiguous identification of the carbon skeleton's building blocks.[5]

Experiment Purpose Key Information Provided
¹H NMR Identify all unique proton environments.Chemical Shift (δ), Integration, Coupling Constants (J).
¹³C NMR Identify all unique carbon environments.Chemical Shift (δ) of all carbon atoms.
DEPT-135 Determine the multiplicity of each carbon.Differentiates between CH/CH₃ (positive), CH₂ (negative), and quaternary C (absent).

Advanced Analysis: 2D Correlation Spectroscopy

Two-dimensional (2D) NMR techniques are essential for piecing together the molecular puzzle by revealing correlations between nuclei.[6][7] These experiments distribute signals across two frequency axes, resolving overlap and uncovering connectivity.[8]

¹H-¹H COSY: Tracing Proton Networks

COSY (Correlation Spectroscopy) is the cornerstone experiment for identifying spin-spin coupled protons, which are typically separated by two or three bonds.[9]

  • Mechanism & Interpretation: The COSY spectrum displays the ¹H spectrum on both axes. Off-diagonal peaks (cross-peaks) connect protons that are scalar coupled. This allows for the "walking" along a chain of coupled protons, making it straightforward to trace the connectivity within the cyclohexanol ring and identify adjacent protons on the quinoline ring.[5]

Caption: Expected COSY correlations for the molecule.

¹H-¹³C HSQC: Direct Carbon-Proton Attachment

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbons to which they are directly attached.[10]

  • Mechanism & Interpretation: This is a highly sensitive experiment that produces a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum corresponds to a specific C-H bond. This allows for the unambiguous assignment of carbon chemical shifts based on the already-assigned proton shifts (or vice-versa), leveraging the superior resolution of the ¹H spectrum.[5]

¹H-¹³C HMBC: Bridging Molecular Fragments

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this specific molecule. It reveals correlations between protons and carbons that are separated by two or three bonds.

  • Causality & Critical Insight: The key structural question for this compound is the exact point of connection between the two ring systems. There are no proton-proton couplings across this linkage, so COSY cannot provide this information. HMBC solves this. A correlation is expected between the H-4 proton on the cyclohexanol ring and the C-6 carbon of the quinoline ring (a three-bond correlation). This single cross-peak definitively confirms the connectivity between the two fragments.[10][11]

G cluster_cyclo cluster_quin H4 H4 Proton C6 C6 Carbon H4->C6 ³JHC (Key Correlation) C5 C5 Carbon H4->C5 ²JHC C7 C7 Carbon H4->C7 ³JHC

Caption: Key HMBC correlations linking the two ring systems.

Stereochemical Determination with NOESY

Once the 2D structure is confirmed, the final piece of the puzzle is the relative stereochemistry of the substituents on the cyclohexanol ring (i.e., cis or trans isomers). This is determined using the Nuclear Overhauser Effect (NOE), which detects protons that are close in space (< 5 Å), regardless of their bonding.[12]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between protons that are spatially proximate.[13] For the cyclohexanol ring, the key correlations to observe are between the H-1 and H-4 protons.

    • If a trans isomer: The H-1 and H-4 protons can both be in axial positions (1,4-diaxial) or equatorial positions. A strong NOE correlation between H-1 and the axial protons at C-3/C-5 would be expected if H-1 is axial. Similarly for H-4. The presence or absence of a strong NOE between H-1 and H-4 would help determine their relative orientation.

    • If a cis isomer: One proton will be axial and the other equatorial. The expected NOE patterns will differ significantly. For instance, an axial H-1 would show strong NOEs to axial protons at C-2, C-6, and C-3, C-5, while an equatorial H-4 would show NOEs to adjacent equatorial and axial protons.

The conformational equilibrium of the cyclohexane ring can be investigated by analyzing coupling constants and variable temperature NMR studies.[14][15]

Standard Operating Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized.[16][17]

Protocol 1: Sample Preparation
  • Mass: Accurately weigh 5-10 mg of this compound.

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean, high-quality 5 mm NMR tube.

  • Quality Check: Ensure the solution is clear and free of any particulate matter.

Protocol 2: Data Acquisition (General)
  • Insertion & Locking: Insert the sample into the NMR magnet. Lock the field on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H Spectrum: Acquire a standard 1D ¹H spectrum. Calibrate the pulse width (90° pulse).

  • ¹³C & DEPT: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D Experiments:

    • Set up and run COSY, HSQC, HMBC, and NOESY experiments using standard, vendor-provided parameter sets (e.g., cosygpqf, hsqcedetgpsisp2, hmbcgplpndqf, noesygpph).[10]

    • Optimization: Adjust the spectral width to encompass all signals of interest. For HMBC, optimize the long-range coupling delay (typically for J = 8-10 Hz). For NOESY, use a mixing time appropriate for small molecules (e.g., 500-800 ms).

    • Acquisition Time: Ensure sufficient acquisition time for 2D experiments to achieve adequate signal-to-noise, particularly for HMBC and NOESY.

Protocol 3: Data Processing
  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phasing: Carefully phase all spectra (0-order and 1st-order) to ensure all peaks are in pure absorption mode. This is critical for accurate integration and interpretation.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Reference the spectra using the TMS signal (¹H and ¹³C) or the residual solvent peak.

  • Analysis: Pick peaks and integrate (for ¹H). Analyze cross-peaks in 2D spectra to build the structural argument.

Conclusion

By systematically applying the workflow of 1D and 2D NMR experiments detailed in these notes, a researcher can move from an unknown sample to a fully validated chemical structure of this compound. The strength of this approach lies in its self-validating nature: COSY confirms proton networks, HSQC links them to the carbon backbone, HMBC connects the distinct molecular fragments, and NOESY elucidates the 3D arrangement. This rigorous, evidence-based strategy ensures the highest degree of confidence in the final structural assignment, a critical requirement in all fields of chemical research and development.

References

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Frydman, L. (n.d.). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • University of Missouri–St. Louis. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Leicester. (n.d.). 3 Basic concepts for two-dimensional NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Analysis and Cyclohexane. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • University of Ottawa. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinolin-6-ol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

Sources

Application Note: High-Throughput LC-MS/MS Analysis for Reaction Monitoring of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the rapid monitoring of chemical reactions involving 4-(5-Nitroquinolin-6-YL)cyclohexanol. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, often serving as key structural motifs.[1] The ability to efficiently track the consumption of starting materials and the formation of products and byproducts is critical for reaction optimization and scale-up. This protocol provides a complete workflow, from sample preparation to data analysis, using a triple quadrupole mass spectrometer. As a representative example, the method is applied to the reduction of this compound to its corresponding amino derivative, a common transformation in pharmaceutical synthesis.[2]

Introduction

This compound is a polysubstituted quinoline, a class of compounds known for a wide range of biological activities.[1] The nitroaromatic moiety makes it a versatile synthetic intermediate, particularly for the generation of amine derivatives which are often crucial for modulating pharmacological properties. Efficiently monitoring the progress of reactions involving this substrate is paramount for optimizing yield, minimizing impurity formation, and accelerating drug development timelines.[3]

Traditional reaction monitoring techniques like Thin-Layer Chromatography (TLC) can lack the sensitivity and specificity required for complex reaction mixtures. In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful solution, providing rapid separation, sensitive detection, and mass confirmation of reactants, products, and impurities in a single analysis.[4][5] This note describes a highly selective and sensitive method utilizing Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which is ideal for quantitative analysis in complex matrices.[6][7][8]

Scientific Rationale and Method Overview

The analytical strategy is centered on leveraging the specific physicochemical properties of the analyte and its expected product.

  • Ionization: The quinoline ring contains a basic nitrogen atom that is readily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) was selected as the ionization technique. ESI is a soft ionization method that typically produces intact protonated molecules ([M+H]⁺), which is ideal for molecular weight confirmation and serves as the precursor ion for MS/MS analysis.[9]

  • Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) is employed to separate the more polar product (amino-derivative) from the less polar starting material (nitro-derivative). A C18 stationary phase provides excellent retention and separation for this class of compounds.

  • Detection: Tandem mass spectrometry (MS/MS) in MRM mode provides unparalleled selectivity and sensitivity.[8] By pre-selecting the precursor ion ([M+H]⁺) for the starting material and product, and then monitoring their specific, high-abundance fragment ions (product ions), we can confidently detect and quantify each species even in the presence of co-eluting impurities or reaction reagents.

The overall workflow for this analytical protocol is depicted in the diagram below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture (e.g., 10 µL) B 2. Quench Reaction (if necessary) A->B C 3. Dilute with Mobile Phase A/B (e.g., 1:1000) B->C D 4. Filter Sample (0.22 µm PTFE) C->D E 5. Inject Sample onto Reversed-Phase C18 Column D->E F 6. Gradient Elution Separation E->F G 7. ESI+ Ionization F->G H 8. MRM Detection on Triple Quadrupole MS G->H I 9. Integrate Peak Areas for Analyte & Product H->I J 10. Calculate % Conversion (Area_Product / (Area_Product + Area_Analyte)) I->J K 11. Report Results J->K caption Figure 1. Overall workflow for reaction monitoring.

Figure 1. Overall workflow for reaction monitoring.

Experimental

Materials and Reagents
  • Analytes: this compound (Starting Material, SM) and 4-(5-Aminoquinolin-6-YL)cyclohexanol (Product, P).

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade).

  • Reaction Quenching Agent (if needed): e.g., aqueous sodium bicarbonate for acid-catalyzed reactions.

  • Filtration: 0.22 µm PTFE syringe filters.

Instrumentation
  • LC System: High-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

Analyte Properties and Target Ions

The first step in method development is to determine the exact mass of the target analytes and predict their fragmentation patterns. The fragmentation of the quinoline ring often involves the loss of neutral molecules like HCN.[10] For nitroaromatic compounds, characteristic losses of NO, NO₂, and H₂O are common.[11][12]

CompoundChemical FormulaExact Mass (Monoisotopic)Precursor Ion [M+H]⁺ (m/z)Proposed Key Fragment Ion (m/z)
Starting Material (SM) C₁₅H₁₆N₂O₃272.12273.12227.11 (Loss of NO₂)
Product (P) C₁₅H₁₈N₂O242.14243.15226.12 (Loss of NH₃)
Protocol 1: Sample Preparation

Minimal sample preparation is often sufficient for reaction monitoring, which allows for rapid analysis.[4]

  • Aliquot Collection: At specified time points, carefully withdraw a small, representative aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching (Optional but Recommended): Immediately add the aliquot to a vial containing a quenching solution (e.g., 990 µL of mobile phase) to stop the reaction. This ensures the sample composition reflects the specific time point.

  • Dilution: The primary goal of dilution is to bring the analyte concentration into the linear range of the detector and minimize matrix effects. A high dilution factor (e.g., 1:1000) is typical. Dilute the quenched sample in a mixture of 50:50 Water:Acetonitrile.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[13] Transfer the filtrate to an autosampler vial.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the optimized parameters for chromatographic separation and mass spectrometric detection.

A. Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column providing good retention for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes better peak shape and ionization efficiency in ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLSmall volume minimizes peak distortion.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Gradient 10% B to 95% B in 3.0 minA rapid gradient suitable for high-throughput screening of reaction progress.
Hold at 95% B for 0.5 min
Return to 10% B in 0.1 min
Equilibrate at 10% B for 1.4 min
Total Run Time 5.0 minAllows for fast turnaround between samples.[6]

B. Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode ESI PositiveThe basic nitrogen on the quinoline ring is readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion signal.
Desolvation Temp. 450 °CEfficiently removes solvent from the ESI droplets.
Desolvation Gas Flow 800 L/hrAids in solvent evaporation.
Cone Gas Flow 50 L/hrHelps focus the ion beam into the mass analyzer.
Scan Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.[8]

C. MRM Transitions

Collision energy (CE) should be optimized for each compound to maximize the signal of the product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
SM 273.12227.115020
P 243.15226.125018

Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis will be chromatograms showing the intensity of the specific MRM transitions over time.

  • Peak Integration: Using the instrument's data processing software, integrate the area under the curve for the starting material (SM) peak and the product (P) peak.

  • Calculating Reaction Conversion: A simple way to monitor reaction progress is to calculate the percent conversion using the relative peak areas.

    % Conversion = [Area(P) / (Area(SM) + Area(P))] x 100

    Note: This calculation assumes similar ionization efficiencies for the starting material and product. For precise quantification, a calibration curve with authentic standards would be required.

  • Impurity Identification: In addition to monitoring the targeted MRM transitions, it is advisable to perform a full scan (Q1 scan) analysis on initial and final time points to screen for unexpected byproducts. The accurate mass data can provide tentative elemental compositions for unknown peaks.[14]

The logical flow for developing and validating such a method is crucial for ensuring reliable results.

MethodDevLogic A Define Analytes (SM & Product) B Calculate Exact Mass & Predict [M+H]⁺ A->B C Infuse Standards into MS (Direct Infusion) B->C D Optimize Source Parameters (Capillary, Temp, Gas) C->D E Determine Precursor Ion D->E F Perform Product Ion Scan (Vary Collision Energy) E->F G Select Stable, High-Abundance Product Ion for MRM F->G J Finalize Protocol G->J H Develop LC Method (Column, Mobile Phase, Gradient) I Verify Specificity & Sensitivity (LOD/LOQ) H->I I->J caption Figure 2. Logic diagram for MRM method development.

Figure 2. Logic diagram for MRM method development.

Conclusion

The LC-MS/MS method presented provides a rapid, selective, and highly sensitive tool for monitoring reactions involving this compound. The 5-minute total run time allows for high-throughput analysis, enabling chemists to make informed decisions quickly during reaction optimization. The use of MRM ensures that data is reliable even in complex crude reaction mixtures. This protocol can be readily adapted for other quinoline derivatives and serves as a foundational template for quantitative analysis in synthetic and medicinal chemistry workflows.

References

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Weickhardt, C., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Weickhardt, C., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Clinical Tree. (2023). Sample preparation for mass spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Gao, X., et al. (2020). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum. National Institutes of Health. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Retrieved from [Link]

  • Funty, L., et al. (2022). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. Retrieved from [Link]

  • Emmert, G. L., et al. (2005). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Yinon, J., et al. (1999). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. PubMed. Retrieved from [Link]

  • Che, A. (2023). The Most Used Reactions in the Final Steps of Drug Synthesis. Medium. Retrieved from [Link]

  • Atkinson, D. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • Technology Networks. (2025). Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. Retrieved from [Link]

  • Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 4-(5-Nitroquinolin-6-YL)cyclohexanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] Quinoline derivatives have demonstrated significant inhibitory activity across a wide range of kinases, effectively disrupting aberrant signaling pathways that drive tumor progression.[1][2] This document provides a detailed guide on the application of a specific quinoline-containing building block, 4-(5-nitroquinolin-6-yl)cyclohexanol, in the synthesis of a potential kinase inhibitor. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals.

Rationale for Employing this compound

The subject molecule, this compound, offers several strategic advantages in the design of kinase inhibitors. The quinoline core can interact with the hinge region of the ATP-binding pocket of many kinases. The nitro group at the 5-position serves as a versatile chemical handle. It can be readily reduced to an amine, which can then be further functionalized to introduce moieties that can interact with the solvent-exposed region of the kinase or to modulate the physicochemical properties of the final compound. The cyclohexanol group provides a non-planar, three-dimensional character to the molecule, which can enhance binding affinity and selectivity by accessing deeper pockets within the kinase domain.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process, beginning with the reduction of the nitro group of this compound to an amine. This is followed by a coupling reaction with a suitable heterocyclic partner, a common motif in many kinase inhibitors designed to interact with the hinge region of the kinase. The final step involves purification and characterization of the target kinase inhibitor.

G A This compound B 4-(5-Aminoquinolin-6-YL)cyclohexanol A->B C 4-(5-Aminoquinolin-6-YL)cyclohexanol E Target Kinase Inhibitor C->E D 2-chloro-N-methyl-4-aminopyrimidine D->E F Target Kinase Inhibitor (Crude) G Purified Kinase Inhibitor F->G Column Chromatography H Characterization (NMR, MS, HPLC) G->H

Figure 1: Synthetic workflow for the synthesis of a target kinase inhibitor.

Experimental Protocols

PART 1: Reduction of this compound

Objective: To reduce the nitro group of the starting material to an amine, yielding 4-(5-aminoquinolin-6-yl)cyclohexanol.

Materials:

  • This compound (Starting Material)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 3.67 mmol) and methanol (40 mL).

  • Carefully add 10% Pd/C (0.1 g, 10% w/w) to the suspension.

  • Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, 4-(5-aminoquinolin-6-yl)cyclohexanol.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Expected Outcome: A brownish solid, 4-(5-aminoquinolin-6-yl)cyclohexanol.

PART 2: Synthesis of the Target Kinase Inhibitor via Buchwald-Hartwig Amination

Objective: To couple the synthesized 4-(5-aminoquinolin-6-yl)cyclohexanol with a suitable heterocyclic halide to form the target kinase inhibitor. In this example, we will use 2-chloro-N-methyl-4-aminopyrimidine as the coupling partner.

Materials:

  • 4-(5-Aminoquinolin-6-yl)cyclohexanol (from Part 1)

  • 2-chloro-N-methyl-4-aminopyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Reflux condenser or microwave reactor

Procedure:

  • To a dry round-bottom flask or microwave vial, add 4-(5-aminoquinolin-6-yl)cyclohexanol (0.5 g, 2.06 mmol), 2-chloro-N-methyl-4-aminopyrimidine (0.35 g, 2.47 mmol), Cs₂CO₃ (1.34 g, 4.12 mmol), and Xantphos (0.12 g, 0.21 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).

  • Add anhydrous 1,4-dioxane (20 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Pd₂(dba)₃ (0.09 g, 0.10 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. Alternatively, the reaction can be performed in a microwave reactor at 140 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of diatomaceous earth.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

PART 3: Purification and Characterization

Objective: To purify the crude target kinase inhibitor and confirm its identity and purity.

Materials:

  • Crude target kinase inhibitor (from Part 2)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆)

  • HPLC vials

  • Mass spectrometry vials

Procedure:

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a suitable solvent system, such as a gradient of 0-10% methanol in dichloromethane, to isolate the desired compound.

    • Collect the fractions containing the pure product and concentrate under reduced pressure.

  • Characterization:

    • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry: Prepare a dilute solution of the purified product and analyze by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

    • HPLC Analysis: Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC).

Illustrative Signaling Pathway

The synthesized kinase inhibitor could potentially target a variety of kinases involved in cancer cell proliferation and survival. A common target for quinoline-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->PI3K inhibits

Figure 2: A representative signaling pathway (PI3K/Akt/mTOR) that could be targeted.

Quantitative Data Summary

While this document outlines a synthetic protocol, the biological activity of the final compound would need to be determined experimentally. The following table provides a template for summarizing such data.

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Target Kinase Inhibitor e.g., PI3KαTBDe.g., MCF-7TBD
Reference Compounde.g., PI3KαValuee.g., MCF-7Value

TBD: To be determined experimentally.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis of a novel kinase inhibitor utilizing the versatile building block, this compound. The successful synthesis and characterization of the target compound would be the first step in a comprehensive drug discovery campaign. Subsequent efforts should focus on in vitro kinase profiling to determine the potency and selectivity of the inhibitor against a panel of kinases. Cellular assays would then be necessary to evaluate its anti-proliferative activity and its effect on relevant signaling pathways. Further optimization of the structure through medicinal chemistry efforts could lead to the development of a potent and selective clinical candidate.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • US6180632B1 - Quinoline and quinoxaline compounds which inhibit platelet-derived growth factor and/or p56lck tyrosine kinases - Google Patents.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available at: [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed. Available at: [Link]

Sources

Experimental design for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The DMTA Cycle and SAR Philosophy

Structure-Activity Relationship (SAR) is not merely the cataloging of potency changes against structural modifications.[1][2][3][4] It is a deductive science aimed at probing the binding pocket of a biological target. The goal is to establish a causal link between specific chemical features (hydrogen bond donors, lipophilicity, steric bulk) and biological response.

Effective SAR operates within the Design-Make-Test-Analyze (DMTA) cycle. A flaw in the "Test" phase (experimental design) renders the "Analyze" phase causing "garbage-in, garbage-out" decision-making. This guide focuses on the rigorous design of the Test and Analyze phases to ensure data integrity for the medicinal chemist.

Visual 1: The High-Fidelity DMTA Workflow

DMTA_Cycle Design DESIGN (Hypothesis Gen) Bioisosteres/MMP Make MAKE (Synthesis) Library Production Design->Make Scaffolds Test TEST (Assay Exec) IC50/EC50 Gen Make->Test QC Purity >95% Test->Test Re-test (if Z' < 0.5) Analyze ANALYZE (SAR Interpretation) LLE/LE Metrics Test->Analyze Raw Data Analyze->Design Refined Hypothesis

Figure 1: The Iterative DMTA Cycle. Note the critical quality gate between Make and Test (Purity) and the self-validation loop within Test.

Phase 1: Assay Development & Validation (The Prerequisite)

Before screening a single SAR analog, the biological assay must be statistically validated. A common failure in SAR is "Potency Drift," where assay variability masks true structure-activity trends.

Statistical Validation: The Z-Factor

The industry standard for assay robustness is the Z-factor (Zhang et al., 1999).[5] It measures the separation band between the positive control (Max signal) and negative control (Min/Background signal).

Formula:



Where:

  • 
     = Standard Deviation
    
  • 
     = Mean signal[6]
    
  • 
     = Positive Control, 
    
    
    
    = Negative Control

Interpretation Guide:

  • Z = 1.0: Ideal (Theoretical only).

  • 0.5 ≤ Z < 1.0: Excellent assay. (REQUIRED for SAR)

  • 0 < Z < 0.5: Marginal. Acceptable for single-point HTS, but risky for SAR IC50s.

  • Z < 0: Unusable.[6] Screening is essentially random.

DMSO Tolerance Assessment

Small molecules are stored in DMSO. If your protein target is sensitive to DMSO, apparent SAR may actually be "solubility AR."

  • Protocol: Titrate DMSO (0.1% to 5%) into the assay buffer without compounds.

  • Acceptance: The signal window (

    
    ) must remain >80% of the solvent-free control at the final screening concentration (typically 1% DMSO).
    

Phase 2: The Screening Protocol (The "Test")

This protocol describes a standard 10-point dose-response IC50 determination for an enzymatic assay (e.g., Kinase or Protease) in a 384-well format.

Objective: Determine the concentration at which the compound inhibits 50% of biological activity.

Materials & Reagents
  • Plate: 384-well low-volume black (fluorescence) or white (luminescence) microplate.

  • Buffer: HEPES/Tris based, supplemented with 0.01% Triton X-100 (prevents compound aggregation/false positives).

  • Controls:

    • High Control (HC): Enzyme + Substrate + DMSO (0% Inhibition).

    • Low Control (LC): Substrate + DMSO (no Enzyme) OR Enzyme + Reference Inhibitor (100% Inhibition).

Step-by-Step Methodology

Step 1: Compound Master Plate Preparation (Serial Dilution)

  • Start with 10 mM compound stocks in 100% DMSO.

  • Perform a 1:3 serial dilution across 10 points.

    • Example: Transfer 10 µL stock into 20 µL DMSO. Repeat.

    • Range: 10 mM down to ~0.5 µM (in source plate).

Step 2: Acoustic Transfer (Echo/Pin Tool)

  • Transfer 20 nL of compound from source to the 384-well assay plate.

  • Backfill Controls: Transfer 20 nL pure DMSO to Columns 1, 2, 23, 24 (High/Low Controls).

    • Final Assay Conc: If reaction volume is 10 µL, 20 nL = 1:500 dilution. Top conc = 20 µM.

Step 3: Reagent Addition (The Reaction)

  • Add Enzyme (5 µL): Dispense enzyme buffer into all wells except Low Control (LC). Add buffer-only to LC.

  • Pre-Incubation (Critical): Incubate for 15 mins at RT. This allows slow-binding inhibitors to engage the target.

  • Add Substrate (5 µL): Dispense substrate to all wells to initiate reaction.

Step 4: Detection

  • Incubate for linear reaction time (determined during assay development, e.g., 60 mins).

  • Read signal on Multimode Reader (EnVision/PHERAstar).

Self-Validating Logic
  • Plate Acceptance: Calculate Z' for every plate using the controls in cols 1, 2, 23, 24. If Z' < 0.5, discard data and re-test.

  • Hill Slope Check: The Hill Slope of the fit should be ~1.0. A slope > 2.0 suggests aggregation or non-specific binding; a slope < 0.6 suggests negative cooperativity or multiple binding sites.

Phase 3: Data Analysis & Metrics (The "Analyze")

Raw IC50 values are insufficient for modern drug discovery because they do not account for the "cost" of adding lipophilicity (molecular weight/grease). We must normalize potency against physicochemical properties.

Key Efficiency Metrics
MetricFormulaPurposeTarget Value
Ligand Efficiency (LE)

Measures binding energy per atom.[7] Prevents "molecular obesity."

Lipophilic Ligand Efficiency (LLE)

Measures specific binding relative to non-specific lipophilicity.

(Lead)

(Candidate)
Selectivity Index (SI)

Ensures safety window.

Note: LLE is widely considered the superior metric for optimization (Leeson & Springthorpe, 2007) because LogP is directly correlated with ADMET risks (toxicity, solubility).

Matched Molecular Pair (MMP) Analysis

MMP analysis involves comparing two molecules that differ by a single transformation (e.g.,


) to isolate the specific effect of that structural change.

Visual 2: SAR Interpretation Decision Tree

SAR_Logic Start Analyze MMP (Compound A vs B) Potency Is Potency Increased? Start->Potency LogP Did LogP Increase? Potency->LogP Yes Check Activity Cliff Check Sterics/Electronics Potency->Check No (Potency Loss) Good True SAR Gain (Specific Interaction) LogP->Good No (LLE increases) Bad Grease Effect (Non-specific driven) LogP->Bad Yes (LLE constant)

Figure 2: Decision logic for interpreting potency gains. An increase in potency driven solely by lipophilicity (LogP) is often a false positive in terms of drug quality.

Troubleshooting: Activity Cliffs

An Activity Cliff occurs when a minor structural change (e.g., Methyl to Ethyl) causes a drastic drop in potency (>100-fold).

  • Diagnosis:

    • Steric Clash: The new group hits the "wall" of the binding pocket.

    • Electronic Repulsion: Introduction of a like-charge near a residue.

    • Conformational Collapse: The modification forces the ligand into a bioactive-unfavorable conformation.

  • Resolution: Do not abandon the series. Use the cliff to map the boundaries of the pocket. Revert to the active MMP and explore Bioisosteres (e.g., replace a carboxylic acid with a tetrazole to maintain H-bonding but alter permeability).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][8][9] Journal of Biomolecular Screening. Link

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. Link

  • Wawer, M., & Bajorath, J. (2011). Local SAR Analysis: Matched Molecular Pair Analysis in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design.[10] Chemical Society Reviews. Link

Sources

In Vivo Application Notes and Protocols for 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Novel Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Targeted Protein Degradation

The landscape of modern therapeutics is rapidly evolving, with targeted protein degradation emerging as a powerful modality to address previously "undruggable" targets.[1][2] Unlike traditional inhibitors that merely block a protein's function, targeted protein degraders harness the cell's own machinery to eliminate disease-causing proteins entirely.[3][4] This is achieved through bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which bring a target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]

This guide focuses on the in vivo experimental application of 4-(5-Nitroquinolin-6-YL)cyclohexanol , a novel chemical entity identified as a "Protein Degrader Building Block". With the CAS Registry Number 1150163-86-2 and a molecular formula of C15H16N2O3, this compound represents a key component for the synthesis of new therapeutic agents.[7] While specific in vivo data for this building block is emerging, its structural motifs, common to other bioactive quinoline derivatives, suggest significant potential in oncology and other therapeutic areas.[][9]

This document provides a comprehensive framework for the in vivo evaluation of a hypothetical protein degrader, "Compound X" , which incorporates this compound as a key structural component. We will operate under the scientifically plausible hypothesis that this building block serves as a ligand for a critical oncology target. For the purpose of these protocols, we will assume Compound X targets a well-validated cancer-driving protein, Bromodomain-containing protein 4 (BRD4), and recruits the E3 ligase Cereblon (CRBN) to induce BRD4 degradation. This hypothetical scenario will serve as a practical guide for researchers to adapt to their specific protein of interest.

The Scientific Rationale: Why Targeted Degradation?

Traditional occupancy-driven pharmacology often requires sustained high drug concentrations to achieve a therapeutic effect, which can lead to off-target toxicities.[10] In contrast, the catalytic nature of protein degraders allows for sub-stoichiometric activity, where a single degrader molecule can mediate the destruction of multiple target protein molecules.[3][10] This "event-driven" pharmacology can lead to a more profound and durable biological response, even after the compound has been cleared from circulation.[11]

The quinoline core in this compound is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[] In the context of a protein degrader, this building block could be synthetically elaborated to create a high-affinity ligand for a protein of interest, forming the basis of a potent and selective therapeutic agent.

Hypothetical Mechanism of Action of "Compound X"

For the purpose of this guide, "Compound X" is a PROTAC designed to degrade BRD4. It is conceptualized as having two key moieties: one derived from this compound that binds to BRD4, and another that binds to the E3 ligase CRBN, connected by a flexible linker.

cluster_0 Cellular Environment BRD4 BRD4 (Target Protein) CompoundX Compound X (PROTAC) BRD4->CompoundX Binds to BRD4 Ligand TernaryComplex Ternary Complex (BRD4-CompoundX-CRBN) BRD4->TernaryComplex CompoundX->TernaryComplex Forms CRBN CRBN (E3 Ligase) CRBN->CompoundX Binds to CRBN Ligand CRBN->TernaryComplex Proteasome 26S Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Results in Ub Ubiquitin Ubiquitination Ubiquitination of BRD4 Ub->Ubiquitination TernaryComplex->Ubiquitination Induces Ubiquitination->Proteasome Targets for Degradation

Figure 1: Hypothetical mechanism of action for "Compound X".

In Vivo Experimental Design: A Phased Approach

A well-structured in vivo experimental plan is crucial for the successful evaluation of a novel compound.[12] The following sections outline a phased approach, from initial formulation and tolerability studies to comprehensive efficacy and pharmacokinetic/pharmacodynamic (PK/PD) assessments.

Phase 1: Formulation and Maximum Tolerated Dose (MTD) Studies

Rationale: The physicochemical properties of protein degraders often fall outside of Lipinski's "rule of five," necessitating careful formulation to ensure adequate bioavailability for in vivo studies.[13] An MTD study is essential to determine the safe dose range for subsequent efficacy experiments.

Protocol 1: Formulation Development

  • Solubility Screening: Assess the solubility of Compound X in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, DMSO, PEG400, Tween 80, Solutol HS 15).

  • Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension at the desired concentration. For initial studies, a vehicle such as 10% DMSO, 40% PEG400, and 50% water is a common starting point.

  • Stability Assessment: Evaluate the short-term stability of the formulation at room temperature and 4°C.

Protocol 2: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, immunocompromised mice (e.g., NOD-scid gamma or similar strains used for xenografts), age- and weight-matched (8-10 weeks old).

  • Dose Escalation: Administer single doses of Compound X via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) in escalating cohorts of mice (n=3-5 per group).

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) for at least 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or greater than 20% weight loss.

Phase 2: In Vivo Efficacy Studies in Xenograft Models

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research for evaluating the anti-tumor activity of novel compounds.[14][15]

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line known to be dependent on BRD4 for its proliferation (e.g., MV-4-11 for acute myeloid leukemia or a relevant solid tumor line).

  • Tumor Implantation: Subcutaneously implant 1-5 x 10^6 cells in the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • Compound X at one or more dose levels below the MTD

    • Positive control (optional, e.g., a known BRD4 inhibitor)

  • Treatment Schedule: Administer the compounds according to a predetermined schedule (e.g., daily, twice daily, or every other day) for a specified duration (e.g., 21-28 days).

  • Efficacy Readouts:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weight at the same frequency.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study. Tumors can be harvested for ex vivo analysis.

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization dosing Treatment Administration (Vehicle, Compound X) randomization->dosing monitoring Tumor Volume and Body Weight Monitoring dosing->monitoring endpoint Study Endpoint (Tumor Size Limit or Time) monitoring->endpoint analysis Data Analysis and Tumor Excision endpoint->analysis end End analysis->end

Figure 2: Workflow for an in vivo xenograft efficacy study.

Phase 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Rationale: PK/PD studies are essential to correlate the exposure of Compound X in the body with its biological effect, in this case, the degradation of the target protein BRD4.[16][17]

Protocol 4: In Vivo PK/PD Study

  • Animal Model: Use tumor-bearing mice from a parallel efficacy study or a dedicated cohort.

  • Dosing: Administer a single dose of Compound X at a therapeutically relevant concentration.

  • Sample Collection: At various time points post-dose (e.g., 2, 4, 8, 24, 48, 72 hours), collect blood samples (for PK analysis) and tumor tissue (for PD analysis) from cohorts of mice (n=3-4 per time point).

  • PK Analysis:

    • Process blood to plasma.

    • Quantify the concentration of Compound X in plasma using LC-MS/MS.

    • Determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

  • PD Analysis:

    • Prepare protein lysates from tumor tissue.

    • Measure the levels of BRD4 protein by Western blot or ELISA.

    • Quantify the extent and duration of BRD4 degradation relative to vehicle-treated controls.

Data Presentation and Interpretation

Table 1: Summary of Preclinical In Vivo Study Parameters

ParameterDescriptionExample
Animal Model Species, strain, sex, ageImmunocompromised mice (NSG), female, 8-10 weeks
Tumor Model Cell line, implantation siteMV-4-11, subcutaneous flank
Formulation Vehicle composition10% DMSO, 40% PEG400, 50% H₂O
Dosing Regimen Dose, route, frequency, duration50 mg/kg, intraperitoneal, daily, 21 days
Efficacy Endpoints Primary and secondary readoutsTumor growth inhibition, body weight
PK/PD Endpoints Analytes and matricesCompound X in plasma, BRD4 in tumor tissue

Interpreting the Results:

  • Efficacy: A significant reduction in tumor growth in the Compound X-treated groups compared to the vehicle control indicates anti-tumor activity.

  • Tolerability: Minimal body weight loss and no adverse clinical signs suggest the compound is well-tolerated at the tested dose.

  • PK/PD Correlation: A clear relationship between the concentration of Compound X in plasma and the extent of BRD4 degradation in the tumor provides strong evidence of target engagement and mechanism of action in vivo.

Conclusion and Future Directions

The successful in vivo evaluation of a novel protein degrader building block like this compound requires a systematic and rigorous experimental approach. The protocols outlined in this guide, based on a hypothetical but scientifically grounded scenario, provide a robust framework for assessing the therapeutic potential of new targeted protein degraders. By carefully considering formulation, tolerability, efficacy, and PK/PD relationships, researchers can generate the critical data needed to advance promising new molecules toward clinical development.

Future studies may involve the use of patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, as well as orthotopic implantation models to study the compound's effects in a more clinically relevant tumor microenvironment.[12][14]

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
  • Creative Biolabs. (n.d.). Protein Degrader In Vivo Animal Assay Services. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Targeted Protein Degradation: Methods and Protocols. Retrieved from [Link]

  • Cell Signaling Technology. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery [Video]. YouTube. [Link]

  • News-Medical. (2026, January 28). Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. [Link]

  • National Center for Biotechnology Information. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • National Center for Biotechnology Information. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • Frontiers. (n.d.). Multilayer modulation of the proteasome: new strategies for neuroprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. [Link]

  • National Center for Biotechnology Information. (2017, June 9). Targeted Protein Knockdown using Small Molecule Degraders. [Link]

  • National Center for Biotechnology Information. (n.d.). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Formulating PROTACS and other Targeted Protein Degraders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 5). Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging. [Link]

  • MDPI. (2022, August 22). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]

  • ACS Publications. (2022, July 6). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. [Link]

  • ResearchGate. (n.d.). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). The structural modification of natural products for novel drug discovery. Retrieved from [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery?. [Link]

  • Technology Networks. (2025, August 11). Molecular Glues: The Next Frontier in Targeted Protein Degradation. [Link]

  • BioPharmaSpec. (n.d.). Structural Analysis of Novel Chemistries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Glue Discovery: Current and Future Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein degraders enter the clinic – a new approach to cancer therapy. Retrieved from [Link]

  • Frontiers. (n.d.). Baicalein inhibits the progression of thyroid cancer by suppressing the TPL2/MEK2/ERK2 pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Protein Degradation by Small Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases. Retrieved from [Link]

  • bioRxiv. (2024, February 22). Confounding factors in targeted degradation of short-lived proteins. [Link]

  • Oxford Academic. (n.d.). Transient mRNA CAR T cells targeting GD2 provide dose-adjusted efficacy against diffuse midline glioma and high-grade glioma models. Retrieved from [Link]

  • CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Nitroquinolin-6-YL)cyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction to the Synthesis

The target molecule, this compound, is a complex heterocyclic compound. Its synthesis is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the crucial carbon-carbon bond between the quinoline and cyclohexene rings, followed by a subsequent reduction or hydration step.[1]

This guide will focus on a plausible and widely applicable synthetic route: the Suzuki-Miyaura coupling of a halo-nitroquinoline with a cyclohexenylboronic acid derivative, followed by hydroboration-oxidation to yield the desired cyclohexanol. This approach offers versatility but also presents specific challenges that we will address.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The synthesis can be conceptually broken down into two main stages:

  • C-C Bond Formation: A Suzuki-Miyaura cross-coupling reaction between a 6-halo-5-nitroquinoline (e.g., 6-bromo-5-nitroquinoline) and a cyclohexenylboronic acid or its ester derivative. This step requires a palladium catalyst, a phosphine ligand, and a base.[1][2]

  • Functional Group Transformation: Conversion of the cyclohexene moiety into a cyclohexanol. This is typically achieved via a hydroboration-oxidation reaction, which provides anti-Markovnikov addition of water across the double bond, yielding the desired secondary alcohol.

Q2: Why is the Suzuki-Miyaura coupling a preferred method?

A2: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1] Its advantages include:

  • High Functional Group Tolerance: It is compatible with a wide range of functional groups, including the nitro group present in our substrate.[3]

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild temperature and pressure conditions.

  • Commercial Availability of Reagents: A vast array of boronic acids, palladium catalysts, and ligands are commercially available, allowing for rapid screening and optimization.[4]

Q3: What are the primary safety concerns for this synthesis?

A3: Several safety precautions must be taken:

  • Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and potentially explosive, especially dinitro or trinitro derivatives that may form as byproducts.[5][6] Handle these compounds with care in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium catalysts, particularly when finely divided (e.g., Pd/C), can be pyrophoric. Handle them under an inert atmosphere.

  • Boronic Acids: While generally stable, boronic acids can undergo protodeboronation, especially at elevated temperatures.[4]

  • Reagents for Hydroboration: Borane reagents (e.g., borane-THF complex) are flammable and react violently with water. Handle them under a dry, inert atmosphere.

Troubleshooting Guide: Improving Reaction Yield

Low yields in this multi-step synthesis can arise from various factors. This section provides a systematic approach to identifying and resolving common issues.

Q: My Suzuki coupling reaction has a low yield (<40%). What are the likely causes and how can I fix it?

A: Low yield in the Suzuki coupling is a frequent challenge. Let's break down the potential causes and solutions.

Cause 1: Inactive Catalyst or Ligand Degradation

The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.

  • Solution:

    • Use High-Purity Reagents: Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the Pd(0) active species, rendering it inactive. Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Select the Right Ligand: For electron-deficient systems like 5-nitroquinoline, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[7][8] These ligands promote the challenging oxidative addition step and stabilize the catalytic species.

    • Optimize Catalyst Loading: While higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions. Start with a loading of 1-5 mol % and optimize from there.[9]

Cause 2: Poor Choice of Base or Solvent

The base and solvent play critical roles in the transmetalation step and overall reaction kinetics.

  • Solution:

    • Base Selection: A common choice is an inorganic base like K₃PO₄ or Cs₂CO₃.[9] The choice of base can significantly impact the reaction rate and yield. If one base gives poor results, screen others. For instance, cesium carbonate is more soluble in organic solvents and can accelerate the reaction.

    • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often used.[10] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Ensure the solvent is appropriate for the reaction temperature and reagent solubility.

Cause 3: Protodeboronation of the Boronic Acid

The boronic acid coupling partner can be unstable and degrade, especially under prolonged heating or in the presence of water, leading to a competing side reaction where the boron group is replaced by a hydrogen atom.[4]

  • Solution:

    • Use a Pinacol Ester: Boronic acid pinacol esters are generally more stable than their corresponding acids and are less prone to protodeboronation.[4]

    • Control Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Avoid unnecessarily long reaction times or excessively high temperatures. An automated feedback system can help optimize these parameters for challenging couplings.[4]

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boron reagent to compensate for any degradation.

Optimization Table for Suzuki-Miyaura Coupling
ParameterInitial ConditionOptimization StrategyRationale
Catalyst Pd(PPh₃)₄ (2 mol %)Screen Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands like SPhos or XPhos.Electron-rich ligands accelerate oxidative addition on the electron-poor quinoline ring.[7]
Base K₂CO₃ (2 eq.)Try K₃PO₄ or Cs₂CO₃ (2-3 eq.).Stronger, more soluble bases can improve transmetalation efficiency.[9]
Solvent TolueneUse a mixture like 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.A polar, protic co-solvent is often necessary to dissolve the base and facilitate the catalytic cycle.[10]
Temperature 80 °COptimize between 70-110 °C.Balance reaction rate against potential degradation of reagents (e.g., protodeboronation).[4][9]
Boron Reagent Cyclohexenylboronic acidUse the corresponding pinacol ester derivative.Pinacol esters offer greater stability against protodeboronation.[4]

Q: I'm observing significant side product formation. What are they and how can I minimize them?

A: Side products can complicate purification and reduce the yield of your desired product.

Cause 1: Homocoupling of the Boronic Acid

This results in the formation of a dicyclohexenyl byproduct. It's often promoted by the presence of oxygen or high catalyst concentrations.

  • Solution:

    • Thorough Degassing: Rigorously degas all solvents and ensure the reaction is run under a strict inert atmosphere (Ar or N₂).

    • Controlled Catalyst Loading: Avoid excessive amounts of the palladium catalyst.

Cause 2: Reduction of the Nitro Group

The nitro group is susceptible to reduction, especially if hydrogen is present (e.g., from transfer hydrogenation if using certain alcohol solvents at high temperatures) or if the phosphine ligand is oxidized.

  • Solution:

    • Choice of Ligand: Use phosphine ligands that are resistant to oxidation.

    • Reaction Conditions: Avoid conditions that could generate reducing species. If reduction is a persistent issue, consider carrying the nitro group through the coupling and performing a subsequent re-oxidation if necessary, though this adds steps.

Cause 3: Isomer Formation during Nitration

If you are synthesizing your 6-bromo-5-nitroquinoline starting material, the nitration of 6-bromoquinoline can produce a mixture of isomers (e.g., 6-bromo-8-nitroquinoline).[11] These isomers can be difficult to separate and will carry through the subsequent steps.

  • Solution:

    • Purify Starting Materials: Ensure the 6-bromo-5-nitroquinoline is pure before the coupling reaction. Purification can be achieved by recrystallization or column chromatography. Separation of nitroquinoline isomers can be challenging but is crucial.[11]

Q: The purification of the final product is difficult, leading to material loss. What are the best practices?

A: The polarity of the nitro group and the hydroxyl group can make purification by standard column chromatography challenging.

  • Solution:

    • Column Chromatography: Use a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The polar nitro and hydroxyl groups will cause the compound to adhere strongly to silica gel. Sometimes, adding a small amount of a more polar solvent like methanol to the eluent can help.[12]

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane) to find one that gives good quality crystals.

    • Acid/Base Wash: During the workup, washing the organic layer with a dilute acid solution can help remove any basic impurities, while a wash with a dilute bicarbonate solution can remove acidic byproducts.

Visualizing the Workflow and Challenges

Experimental Workflow Diagram

This diagram illustrates the proposed two-step synthesis.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydroboration-Oxidation SM1 6-Bromo-5-nitroquinoline React Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat (80-100°C), Inert Atm. SM1->React SM2 Cyclohexenylboronic acid pinacol ester SM2->React P1 6-(Cyclohex-1-en-1-yl)-5-nitroquinoline React->P1 P1_input 6-(Cyclohex-1-en-1-yl)-5-nitroquinoline React2 1. BH₃·THF 2. H₂O₂, NaOH P1_input->React2 FP This compound (cis/trans mixture) React2->FP Workup Aqueous Workup & Extraction FP->Workup Purify Purification (Column Chromatography / Recrystallization) Workup->Purify

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

This diagram helps diagnose issues in the Suzuki coupling step.

G Start Low Yield in Suzuki Coupling Check_TLC Analyze TLC/LC-MS of crude reaction mixture Start->Check_TLC No_Product No Product Formation (Only Starting Materials) Check_TLC->No_Product No product spot Low_Conversion Low Conversion (SMs and Product Present) Check_TLC->Low_Conversion Spots for SM and Product Side_Products Significant Side Products (e.g., Homocoupling) Check_TLC->Side_Products Multiple new spots Catalyst_Issue Potential Catalyst Inactivity No_Product->Catalyst_Issue Conditions_Issue Suboptimal Conditions Low_Conversion->Conditions_Issue Deboron_Issue Protodeboronation or Homocoupling? Side_Products->Deboron_Issue Catalyst_Sol Action: Use fresh catalyst/ligand. Ensure rigorous inert atmosphere. Catalyst_Issue->Catalyst_Sol Conditions_Sol Action: Increase temperature. Screen different bases/solvents. Increase reaction time. Conditions_Issue->Conditions_Sol Conditions_Sol2 Action: Use boronic ester. Lower temperature. Ensure strict inert atmosphere. Deboron_Issue->Conditions_Sol2 Yes

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 6-(Cyclohex-1-en-1-yl)-5-nitroquinoline

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-5-nitroquinoline (1.0 eq) and cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 eq).

  • Reagent Addition: Add potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reaction Monitoring by TLC
  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a small volume of a suitable solvent (e.g., dichloromethane).

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate alongside spots of the starting materials for comparison.

  • Elution: Develop the plate in a chamber containing an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the plate under UV light (254 nm). The consumption of the starting material and the appearance of a new, typically lower Rf, product spot indicates reaction progress.

References

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PMC - NIH. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes | Request PDF. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (n.d.). PM2.5 Organosulfates/Organonitrates and Organic Acids at Two Different Sites on Cyprus: Time and Spatial Variation and Source Apportionment. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(5-Nitroquinolin-6-YL)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable protein degrader building block into their experimental workflows. It is common to encounter solubility hurdles with complex organic molecules, and this guide provides a structured, in-depth approach to systematically overcoming these challenges.

Introduction to the Challenge: Understanding the Molecule

This compound (MW: 272.3 g/mol , CAS: 1150163-86-2) possesses a composite structure that dictates its solubility profile.[1] The planar, aromatic nitroquinoline moiety contributes to its hydrophobicity, while the cyclohexanol ring, with its hydroxyl group, introduces a degree of polarity. The interplay between these two structural features can lead to limited solubility in common aqueous and non-polar organic solvents. This guide will walk you through a logical progression of techniques to achieve successful solubilization for your specific application.

Troubleshooting & FAQs

Q1: My initial attempts to dissolve this compound in common solvents like water, ethanol, and acetone have failed. Where do I start?

This is a common starting point. The low aqueous solubility is expected due to the hydrophobic nature of the nitroquinoline core.[2][3] A systematic solvent screening is the most effective initial step.

Causality: The principle of "like dissolves like" is paramount. We need to match the solvent's polarity and hydrogen bonding capabilities with those of the solute. Given the molecule's structure, polar aprotic solvents are often a good starting point as they can interact with the polar functionalities without the competing hydrogen bonds of protic solvents.

Recommended Action: Perform a small-scale solvent screening.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out 1-2 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.

  • Observation & Agitation: Vortex each vial for 30-60 seconds at room temperature. Visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Heating: If the compound remains insoluble at room temperature, gently warm the vial to 40-50°C (ensure the solvent's boiling point is not exceeded) and observe any change in solubility.

  • Documentation: Record your observations in a structured table.

Data Presentation: Solvent Screening Table

SolventPolarity IndexObservations at Room Temp.Observations at 40-50°CEstimated Solubility (mg/mL)
Water10.2InsolubleInsoluble< 1
Ethanol5.2Sparingly SolubleSlightly Soluble~1-5
Methanol6.6Sparingly SolubleSlightly Soluble~1-5
Isopropanol4.3Very Slightly SolubleSparingly Soluble< 2
Acetonitrile (ACN)6.2Slightly SolubleModerately Soluble~5-10
Dimethylformamide (DMF)6.4SolubleFreely Soluble> 20
Dimethyl Sulfoxide (DMSO)7.2Freely SolubleFreely Soluble> 50
Dichloromethane (DCM)3.4InsolubleInsoluble< 1
Tetrahydrofuran (THF)4.2Slightly SolubleModerately Soluble~5-10

This table presents expected results based on the chemical structure. Your experimental results should be recorded in a similar format.

Q2: I have identified a suitable organic solvent (like DMSO or DMF), but my downstream application is aqueous-based. How can I prepare a stock solution and dilute it without precipitation?

This is a classic challenge when moving from a concentrated organic stock to an aqueous working solution. The key is to avoid crashing the compound out of solution upon dilution.

Causality: When a concentrated solution of a hydrophobic compound in a water-miscible organic solvent is rapidly diluted into an aqueous buffer, the solvent environment changes abruptly. The compound is no longer adequately solvated and precipitates. The use of co-solvents and careful dilution techniques can mitigate this.

Recommended Action: Prepare a high-concentration stock in DMSO or DMF and perform a stepwise dilution into your aqueous buffer, potentially with the aid of a co-solvent or surfactant.

Experimental Protocol: Preparing an Aqueous Working Solution

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Intermediate Dilution (Optional but Recommended): If your final concentration is low, a serial dilution in the organic solvent might be necessary first.

  • Aqueous Dilution:

    • Pipette the required volume of your aqueous buffer into a tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of your DMSO stock solution drop-by-drop.

    • Crucial Step: The final concentration of DMSO in your aqueous solution should be kept as low as possible (ideally <1%, but this depends on your experimental tolerance).

  • Precipitation Check: After dilution, let the solution stand for 15-30 minutes and visually inspect for any signs of precipitation or cloudiness.

Troubleshooting Workflow Diagram

G cluster_0 Solubilization Workflow cluster_1 Aqueous Application start Start: Undissolved Compound solvent_screen Q1: Perform Solvent Screen (DMSO, DMF, ACN, THF) start->solvent_screen dissolved Is it soluble in a pure organic solvent? solvent_screen->dissolved stock_prep Q2: Prepare Concentrated Stock in DMSO/DMF dissolved->stock_prep Yes troubleshoot Q3 & Q4: Advanced Techniques (Co-solvents, pH, Surfactants) dissolved->troubleshoot No dilution Dilute into Aqueous Buffer (Vortexing is key) stock_prep->dilution precipitation Precipitation Occurs? dilution->precipitation success Success: Soluble Aqueous Solution precipitation->success No precipitation->troubleshoot Yes G start Precipitation in Aqueous Buffer cosolvency Try Co-Solvent (e.g., 5% Ethanol, PEG) start->cosolvency check1 Soluble? cosolvency->check1 ph_adjust Adjust pH (Test acidic conditions) check1->ph_adjust No success Solution Stable check1->success Yes check2 Soluble? ph_adjust->check2 surfactant Add Surfactant (e.g., 0.05% Tween® 20) check2->surfactant No check2->success Yes check3 Soluble? surfactant->check3 check3->success Yes contact_support Further Formulation Required check3->contact_support No

Caption: Step-by-step guide to advanced solubilization methods.

Q4: Are there any other techniques I should consider for persistent solubility issues, especially for in vivo studies?

Yes, for applications requiring higher concentrations or for in vivo delivery, more advanced formulation approaches are often necessary. [4] Recommended Actions:

  • Solid Dispersions: This technique involves dispersing the compound in a solid matrix, often a polymer. [4]The "solvent evaporation method" is a common approach where both the compound and a carrier (like PVP or PEG) are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion that can have enhanced dissolution properties. [4]* Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range. [5]This dramatically increases the surface area, which can lead to higher solubility and dissolution rates according to the Ostwald-Freundlich equation. [6]This typically requires specialized equipment like high-pressure homogenizers.

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules like yours, forming an inclusion complex that is more water-soluble.

These methods require significant formulation development and are typically employed when simpler methods are insufficient for the desired application.

Summary of Best Practices

  • Start Systematically: Always begin with a small-scale solvent screening to identify the best starting organic solvent.

  • Prioritize DMSO: For creating stock solutions, DMSO is generally the most effective solvent for this class of compounds.

  • Dilute with Care: When preparing aqueous solutions, always add the organic stock to the vigorously mixing aqueous phase.

  • Keep Organic Content Low: Aim for the lowest possible final concentration of your organic solvent (e.g., DMSO) in the final working solution.

  • Validate Compatibility: Before proceeding with a new formulation (e.g., with co-solvents or surfactants), ensure it does not interfere with your downstream assay or experimental model.

This guide provides a comprehensive framework for addressing the solubility of this compound. By understanding the underlying chemical principles and applying these systematic troubleshooting steps, you can achieve reliable and reproducible results in your research.

References

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
  • This compound, min 97%, 25 grams. Available at: [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19910, Nitroxoline. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. Available at: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility of Things. 8-Nitroquinoline. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1145. Available at: [Link]

  • Ubeaud-Sequier, G., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(15), 4483. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7966, Cyclohexanol. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Nitroquinoline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nitroquinoline derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis and modification of nitroquinoline scaffolds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding nitroquinoline derivatization.

Q1: I'm seeing a low yield in my Suzuki-Miyaura coupling with a chloro-nitroquinoline. What are the likely causes?

A1: Low yields in Suzuki-Miyaura reactions with nitroquinolines often stem from a few key factors.[1][2] Firstly, the electronic nature of the nitro group can influence catalyst activity. Secondly, side reactions such as homocoupling of the boronic acid or dehalogenation of the nitroquinoline can consume starting materials.[3] Ensure your reaction is performed under strictly anhydrous conditions and consider screening different palladium catalysts and ligands. The choice of base and solvent system is also critical and can significantly impact yield.[1]

Q2: My Buchwald-Hartwig amination of a nitroquinoline is sluggish or incomplete. How can I improve the reaction rate?

A2: Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst deactivation or suboptimal reaction conditions.[4][5] The nitro group can sometimes interfere with the catalytic cycle.[6][7] Consider using more electron-rich or sterically hindered phosphine ligands, which can promote reductive elimination and stabilize the palladium catalyst. Increasing the reaction temperature or switching to a higher-boiling point solvent like toluene or dioxane may also improve the reaction rate.[8]

Q3: I'm struggling with the purification of my final nitroquinoline derivative. What are the best practices?

A3: Purification of nitroquinoline derivatives can be challenging due to the presence of closely related impurities, such as isomers or residual starting materials.[9] Column chromatography on silica gel is a common and effective method.[10] A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product.[11] Recrystallization is another powerful technique, particularly for solid products, and can significantly enhance purity.[12]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on a nitroquinoline that doesn't have a halogen leaving group?

A4: While less common than with halo-nitroquinolines, SNAr can sometimes be achieved by displacing other leaving groups, or in some cases, even a hydrogen atom, particularly if the ring is highly activated by multiple electron-withdrawing groups.[13][14] The success of such reactions is highly dependent on the substrate and the nucleophile. The nitro group's position is crucial for activating the ring for nucleophilic attack.[15][16][17][18]

Q5: How can I monitor the progress of my nitroquinoline derivatization reaction effectively?

A5: Thin-Layer Chromatography (TLC) is a quick and straightforward method for monitoring the consumption of starting materials and the formation of the product.[10][19] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[10] These methods can also help identify the formation of any side products.[20]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide will help you diagnose and solve specific issues you may face during your nitroquinoline derivatization experiments.

Observed Problem Potential Causes Suggested Solutions
Low or No Product Yield Inactive catalyst.[19] Suboptimal reaction temperature.[11] Incorrect solvent or base.[1][19] Poor quality of starting materials. Presence of moisture or oxygen.[3]- Use a fresh batch of palladium catalyst and ligand. - Screen a range of temperatures (e.g., room temperature to reflux). - Test different solvent/base combinations (see tables below). - Ensure starting materials are pure and dry. - Degas the solvent and use an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Side Reactions) Homocoupling of boronic acid (Suzuki): [3] Reaction temperature is too high or prolonged reaction time. Dehalogenation: [3] Presence of a hydride source. Formation of isomeric products: [9] Lack of regioselectivity. Protodeboronation (Suzuki): [3] Presence of water.- Lower the reaction temperature and monitor the reaction closely to avoid extended reaction times. - Use anhydrous solvents and reagents. - Carefully control the addition of reagents and maintain the optimal temperature to favor the desired isomer.[11] - Ensure all reagents and solvents are thoroughly dried.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature.[19] Catalyst deactivation.[4] Steric hindrance from bulky substrates.- Increase the reaction time and/or temperature incrementally. - Increase the catalyst loading or try a more robust catalyst system. - For sterically hindered substrates, consider using ligands designed for such systems (e.g., bulky biaryl phosphine ligands).[21]
Product Decomposition Reaction temperature is too high.[2] Product is sensitive to acidic or basic conditions during workup.[22] Product is unstable on silica gel during chromatography.- Reduce the reaction temperature. - Perform a neutral workup. If an acid or base wash is necessary, do it quickly and at a low temperature. - Consider purifying via recrystallization or using a different stationary phase for chromatography (e.g., alumina).

Experimental Workflows & Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloro-Nitroquinoline

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a chloro-nitroquinoline with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To an oven-dried flask, add the chloro-nitroquinoline (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Chloro-nitroquinoline - Arylboronic Acid - Palladium Catalyst - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions

The following tables provide a starting point for optimizing your nitroquinoline derivatization reactions. Note that the optimal conditions can vary significantly based on the specific substrates used.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂
Ligand --SPhos or XPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂OTolueneDMF
Temperature 80-100 °C90-110 °C80-120 °C
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)
Ligand XantphosBINAPRuPhos
Base NaOtBuK₂CO₃Cs₂CO₃
Solvent TolueneDioxaneTHF
Temperature 80-110 °C90-120 °C60-100 °C

References

  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem. (n.d.).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline - Benchchem. (n.d.).
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
  • Application Notes and Protocols for the Derivatization of 3-Chloro-6-nitroisoquinolin-1-ol - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling with 1,3-Dichloro-6-nitroisoquinoline - Benchchem. (n.d.).
  • Experimental protocol for the purification of 2-nitroquinoline by recrystallization - Benchchem. (n.d.).
  • Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline - Benchchem. (n.d.).
  • Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (n.d.).
  • Purification strategies for removing impurities from 2-nitroquinoline - Benchchem. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021, December 12).
  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017, October 16).
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - MDPI. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
  • Nucleophilic aromatic substitution I (video) - Khan Academy. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Optimization of reaction conditions for Suzuki coupling 1 - ResearchGate. (n.d.).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. (2016, October 18).
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024, March 19).
  • Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed. (2017, December 11).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20).
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.).
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (n.d.).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21).
  • Diversity and severity of adverse reactions to quinine: A systematic review - PubMed. (n.d.).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (n.d.).
  • Adverse reactions to fluoroquinolones. an overview on mechanistic aspects - PubMed. (n.d.).
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC. (2013, October 31).
  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline - ResearchGate. (2020, December 30).

Sources

Technical Support Center: 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(5-Nitroquinolin-6-YL)cyclohexanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this key chemical intermediate. The unique structure of this molecule, combining a rigid, electron-deficient nitroquinoline core with a flexible, polar cyclohexanol moiety, presents distinct purification challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities largely depend on the synthetic route employed. However, common contaminants often include:

  • Starting Materials: Unreacted 6-halo-5-nitroquinoline or cyclohexanol precursors.

  • Regioisomers: Isomers formed from nitration at other positions of the quinoline ring (e.g., 8-nitroquinoline) if nitration is a late-stage step. Separation of positional isomers can be particularly challenging.[1]

  • By-products from Side Reactions: Dehydration of the cyclohexanol ring to form a cyclohexene derivative, or over-reduction of the nitro group to nitroso or amino functionalities if reductive conditions are inadvertently present.[2]

  • Residual Catalysts and Reagents: Palladium catalysts from cross-coupling reactions or residual acids/bases from the reaction workup.

Q2: My compound appears as a persistent yellow/brown oil and won't crystallize. What's happening?

A2: This is a common issue known as "oiling out." It typically occurs when the compound's melting point is lower than the temperature of the crystallization solution or when impurities are present that inhibit the formation of a crystal lattice. The nitro group and the overall structure can lead to the formation of amorphous solids or oils. We will address this extensively in the Troubleshooting Guide.

Q3: Is this compound sensitive to specific conditions?

A3: Yes. The nitroaromatic system can be sensitive. Key considerations are:

  • Reductive Environments: Avoid strong reducing agents (e.g., NaBH₄, H₂/Pd-C unless intended) as they can reduce the nitro group.

  • Strongly Basic Conditions: While the quinoline nitrogen is basic, prolonged exposure to strong bases at elevated temperatures can sometimes lead to degradation pathways.

  • High Temperatures: Thermal instability can be a concern for complex nitroaromatic compounds. It is advisable to minimize exposure to high heat during purification steps like solvent evaporation.

Q4: What is a good starting point for chromatographic purification?

A4: For silica gel chromatography, a gradient elution starting with a non-polar solvent system and gradually increasing polarity is recommended. A good starting point would be a hexane/ethyl acetate or a dichloromethane/methanol system. The presence of both the polar alcohol and the moderately polar nitroquinoline moiety means that a single isocratic system is often insufficient for separating closely related impurities.[3]

Purification Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the purification of this compound.

Problem 1: Poor Separation During Silica Gel Chromatography

Scenario: On TLC, the product spot is streaking or is poorly resolved from a major impurity.

Causality:

  • Incorrect Solvent Polarity: The chosen solvent system may not have the optimal polarity to differentiate between the compound of interest and impurities.

  • Compound-Silica Interaction: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to significant tailing or even irreversible adsorption.

  • Sample Overload: Applying too much crude material to the column will inevitably lead to poor separation.

Solutions:

  • Protocol 1: Solvent System Optimization

    • Systematic TLC Analysis: Screen a variety of solvent systems with different polarities and compositions. Good combinations to test include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.

    • Introduce a Modifier: To mitigate tailing caused by the basic quinoline nitrogen, add a small amount of a basic modifier to your mobile phase.

      • Add 0.5-1% triethylamine (TEA) or pyridine to the solvent mixture. This will protonate the silanol groups, reducing their interaction with your compound.

      • Alternatively, for compounds sensitive to base, a small amount of acetic acid or formic acid can sometimes improve peak shape, although this is less common for basic compounds.

  • Protocol 2: Switching the Stationary Phase

    • Use Neutral or Basic Alumina: If tailing persists, switch from silica gel to alumina. Neutral or basic alumina will not have the acidic sites that cause strong interactions with the quinoline nitrogen.

    • Reversed-Phase Chromatography: For very polar impurities, consider using C18-functionalized silica (reversed-phase). The mobile phase would typically be a mixture of water and acetonitrile or methanol.

Data Summary: Suggested Starting Chromatographic Conditions
Stationary PhaseMobile Phase SystemModifier (if needed)Target Impurities
Silica GelHexane / Ethyl Acetate (Gradient)0.5% TriethylamineNon-polar by-products, starting materials
Silica GelDichloromethane / Methanol (Gradient)0.5% TriethylamineMore polar by-products, regioisomers
Neutral AluminaHexane / Ethyl Acetate (Gradient)None typically requiredGeneral purpose, good for basic compounds
C18 SilicaAcetonitrile / Water (Gradient)0.1% TFA or Formic AcidHighly polar or aqueous-soluble impurities
Problem 2: Product "Oiling Out" or Failure to Crystallize

Scenario: After chromatography, the purified fractions are combined and evaporated, yielding a thick oil or an amorphous solid that resists crystallization from common solvents.

Causality: The presence of even minor impurities can disrupt the crystal lattice formation. Furthermore, the conformational flexibility of the cyclohexanol ring combined with the rigid nitroquinoline can make crystallization inherently difficult. The key is to find a solvent system where the compound has high solubility at elevated temperatures and poor solubility at room or sub-zero temperatures.[4]

Solutions:

  • Protocol 3: Systematic Solvent Screening for Recrystallization

    • Small-Scale Tests: In separate small vials, attempt to dissolve ~10-20 mg of the purified oil in 0.5 mL of various solvents while gently heating.

    • Solvent Selection:

      • Good Candidates: Solvents in which the compound dissolves upon heating but becomes insoluble or sparingly soluble upon cooling (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene).

      • Poor Candidates: Solvents in which the compound is highly soluble at room temperature (e.g., dichloromethane, chloroform) or completely insoluble even when hot.

    • Initiate Crystallization: Once a good solvent is identified, dissolve the bulk of the material in the minimum amount of the hot solvent. Allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Protocol 4: Anti-Solvent Crystallization

    • Dissolve the compound in a small amount of a "good" solvent where it is highly soluble (e.g., acetone or dichloromethane).

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane, or water) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the container to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will often promote the growth of high-quality crystals. This method is particularly effective for stubborn oils.[5]

Visualization: General Purification & Troubleshooting Workflow

This diagram outlines the logical flow from crude product to a purified, crystalline solid, including key decision points for troubleshooting.

G cluster_start Initial State cluster_purification Primary Purification cluster_outcome Assessment cluster_troubleshoot Troubleshooting cluster_end Final Product crude Crude Product chrom Column Chromatography (Silica or Alumina) crude->chrom fractions Combine Pure Fractions & Evaporate chrom->fractions result Analyze Product fractions->result recryst Recrystallization Protocol (Solvent Screening) result->recryst High Purity & Oily/Amorphous rechrom Re-Chromatograph (New Conditions) result->rechrom Low Purity pure_solid Pure Crystalline Solid result->pure_solid High Purity & Crystalline anti_solvent Anti-Solvent Crystallization recryst->anti_solvent Fails recryst->pure_solid anti_solvent->pure_solid rechrom->fractions

Caption: Decision workflow for purification and troubleshooting.

Problem 3: Product Degradation or Low Recovery

Scenario: The final yield after purification is significantly lower than expected, and analysis (e.g., NMR, LC-MS) of the crude material showed a higher proportion of the desired product.

Causality: The compound may be degrading on the stationary phase during chromatography. As mentioned, the acidic nature of silica gel can potentially catalyze degradation reactions, such as dehydration of the alcohol, especially over long residence times on the column.

Solutions:

  • Protocol 5: Deactivating the Stationary Phase

    • Pre-treatment: Before loading your sample, flush the silica gel column with your starting mobile phase containing 1% triethylamine. This neutralizes the most acidic sites.

    • Use Pre-Treated Silica: Some suppliers offer silica gel that has been end-capped or treated to be less acidic.

  • Protocol 6: Rapid Purification Techniques

    • Flash Chromatography: Use a higher flow rate (flash chromatography) to minimize the time the compound spends on the column.

    • Shorter, Wider Column: A column with a smaller length-to-diameter ratio can also reduce the purification time.

Visualization: Logic for Mitigating On-Column Degradation

This diagram illustrates the cause-and-effect relationship leading to compound degradation on silica gel and the corresponding preventative measures.

G cluster_solutions Solutions cause Cause: Acidic Silanol Groups (Si-OH) on Silica interaction Interaction: Protonation of Basic Quinoline Nitrogen cause->interaction leads to effect Effect: - Strong Adsorption - Tailing - On-Column Degradation interaction->effect results in solution1 Neutralize Silica: Flush column with Et3N-containing eluent effect->solution1 mitigated by solution2 Avoid Silica: Use neutral alumina as stationary phase effect->solution2 mitigated by solution3 Reduce Contact Time: Use flash chromatography effect->solution3 mitigated by

Caption: Mitigating degradation on acidic stationary phases.

References

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from OrgSyn.org: [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from ResearchGate: [Link]

  • European Patent Office. (2022). Improved process for producing nitroxoline. EP4015505A1. Retrieved from EPO: [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from MDPI: [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from SciSpace: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series: [Link]

  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.
  • ResearchGate. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline. Retrieved from ResearchGate: [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid. FR1118443A.
  • National Institutes of Health (NIH). (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from NIH: [Link]

  • PubMed. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Retrieved from PubMed: [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from MDPI: [Link]

  • Springer. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41, 1027. Retrieved from Springer: [Link]

  • MDPI. (n.d.). Biogenic Synthesis, Structural Characterization, and Biological Evaluation of Nanoparticles Derived from Chlorella vulgaris Ethanolic Extract. Retrieved from MDPI: [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from ACS Publications: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from Organic Chemistry Portal: [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from YouTube: [Link]

  • National Institutes of Health (NIH). (n.d.). Nitroxoline. PubChem. Retrieved from NIH: [Link]

  • PureSynth. (n.d.). 8-Hydroxy-5-Nitroquinoline 98.0%(GC). Retrieved from PureSynth: [Link]

Sources

Troubleshooting PROTAC linker conjugation with 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

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A Guide for Scientists and Drug Development Professionals

Welcome to the technical support center for troubleshooting PROTAC (Proteolysis Targeting Chimera) synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the specific challenges of conjugating linkers with 4-(5-Nitroquinolin-6-YL)cyclohexanol. As Senior Application Scientists, we understand that successful PROTAC synthesis is a multi-step process where efficiency at each stage is paramount for the final yield and purity.[1]

Understanding the Core Components

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (Protein of Interest or POI), another ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is not merely a spacer; its length, composition, and attachment points are critical for the bioactivity of the PROTAC.[2][4]

  • The Linker : Most commonly, linkers are based on polyethylene glycol (PEG) or alkyl chains, providing flexibility and a means to systematically vary the distance between the two ligands.[2][4] They are typically bifunctional, allowing for sequential conjugation.[4]

  • This compound : In this specific context, this molecule serves as one of the ligands, likely for either the POI or the E3 ligase. The key reactive handle for linker conjugation is the secondary alcohol (-OH) on the cyclohexanol ring. The nitroquinoline moiety is a stable aromatic system, but the nitro group can be sensitive to certain reducing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for linker conjugation?

The secondary hydroxyl (-OH) group on the cyclohexanol ring is the most suitable and commonly targeted functional group for attaching the linker. Direct attachment to the nitroquinoline ring is generally not feasible without specific, and often complex, functionalization.

Q2: My conjugation reaction is showing low to no yield. What's the first thing I should check?

Start by verifying the integrity of your starting materials. Confirm the purity of your ligand and linker using techniques like NMR or LC-MS to ensure they haven't degraded.[1] Next, assess the efficiency of your coupling reaction, as this is a frequent point of failure.[1] The secondary alcohol is not sufficiently nucleophilic on its own and requires activation for most conjugation reactions.

Q3: What are the best methods to activate the secondary alcohol on the cyclohexanol ring?

Activation is crucial. Two common strategies are:

  • Conversion to a good leaving group: The alcohol can be converted into a tosylate or mesylate. This makes the carbon atom susceptible to nucleophilic attack by a linker with a terminal amine or alcohol (to form an ether bond).[5][6]

  • Using coupling agents for esterification: If your linker has a terminal carboxylic acid, you can form an ester bond using standard coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).[7]

Q4: How can I monitor the progress of my conjugation reaction?

Thin-layer chromatography (TLC) is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of a new, typically more polar, product spot. For quantitative analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[1][8]

In-Depth Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Low yields are a common frustration in multi-step organic syntheses like PROTAC assembly.[1] A systematic approach is key to identifying the bottleneck.

Causality Chain & Solutions:

  • Cause A: Insufficient Alcohol Reactivity

    • Why it happens: Secondary alcohols are relatively poor nucleophiles. For reactions like Williamson ether synthesis or esterification, the hydroxyl group needs to be made more reactive or the electrophile needs to be highly activated.[9][10]

    • Solution: Activate the alcohol. Convert it into a better leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine.[5][6] This activated intermediate can then readily react with a nucleophilic linker.

  • Cause B: Steric Hindrance

    • Why it happens: The cyclohexanol ring is bulky. This can sterically hinder the approach of a large, complex linker to the reaction site.[4][5]

    • Solution:

      • Optimize Reaction Conditions: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.

      • Change Linker Strategy: Use a linker with a less sterically demanding terminal functional group or a longer, more flexible chain (e.g., a longer PEG linker).[4]

  • Cause C: Inefficient Coupling Chemistry (for Ester Formation)

    • Why it happens: Standard Fischer esterification (reacting a carboxylic acid and an alcohol with a strong acid catalyst) is an equilibrium-driven reaction and can be inefficient, especially with sterically hindered secondary alcohols.[10]

    • Solution: Employ modern coupling reagents. A combination of EDC and a nucleophilic catalyst like DMAP or HOBt (Hydroxybenzotriazole) can efficiently drive the reaction forward under milder conditions.

  • Cause D: Poor Solvent Choice

    • Why it happens: The polarity and solvating properties of the solvent can dramatically affect reaction rates. Reagents must be fully solvated to react efficiently.[1]

    • Solution: Ensure you are using an appropriate anhydrous solvent. For coupling reactions, polar aprotic solvents like DMF, NMP, or DCM are generally preferred. If solubility is an issue, consider switching to a solvent like NMP.[1]

Problem 2: Formation of Side Products

A complex mixture of products observed by LC-MS often indicates side reactions are occurring.[1]

Causality Chain & Solutions:

  • Cause A: Competing Elimination Reactions

    • Why it happens: When using an activated alcohol (like a tosylate) with a strongly basic linker (like a primary amine), an E2 elimination reaction can compete with the desired SN2 substitution, especially at higher temperatures.[9] This is a particular risk with secondary systems.

    • Solution:

      • Use Milder Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Choose a Less Basic Nucleophile: If possible, modify the linker to be less basic.

  • Cause B: Reactivity of the Nitro Group

    • Why it happens: While generally stable, the nitro group can be reduced to an amine under certain conditions, for example, with strong reducing agents or catalytic hydrogenation (e.g., H2/Pd-C).[11] If your synthesis plan involves such steps after conjugation, this could be a problem.

    • Solution: The nitro group is quite robust and generally non-reactive towards most common coupling conditions.[12] However, if a reduction step is necessary elsewhere in the molecule, consider performing the conjugation after the reduction. If that is not possible, a protecting group strategy for the resulting amine might be required, though this adds complexity.[11][13]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the final product can be challenging.

Causality Chain & Solutions:

  • Why it happens: PROTACs are often large molecules with intermediate polarity, which can make them difficult to separate from starting materials and byproducts using standard normal-phase silica gel chromatography. PEG linkers, in particular, can cause streaking on silica columns.[1]

  • Solution:

    • Reverse-Phase Chromatography: This is often the most effective method for purifying PROTACs. Use a C18 column with a water/acetonitrile or water/methanol gradient.

    • Alternative Solvents: If using normal-phase silica, consider adding a small amount of a modifier like methanol or triethylamine to the eluent to improve peak shape.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol converts the secondary alcohol into a tosylate, an excellent leaving group for subsequent SN2 reactions.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (N2 or Ar).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • If using DCM, add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the tosylated product.

Protocol 2: Conjugation via Williamson Ether Synthesis

This protocol couples the activated tosylate with a linker containing a terminal alcohol or amine.[5][9]

  • Dissolve the linker (e.g., a PEG-alcohol, 1.2 eq) in an anhydrous polar aprotic solvent like DMF or THF under an inert atmosphere.

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C. (Caution: NaH is highly reactive with water and generates H2 gas) .

  • Stir the mixture at 0 °C for 30-60 minutes to form the alkoxide.

  • Add a solution of the tosylated 4-(5-Nitroquinolin-6-YL)cyclohexane (from Protocol 1, 1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion.

  • Monitor by TLC or LC-MS.

  • Once complete, carefully quench the reaction by adding saturated NH4Cl solution at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over Na2SO4, filter, and concentrate.

  • Purify by reverse-phase HPLC or flash chromatography.

Data & Workflow Visualization

Table 1: Troubleshooting Summary for Low Conjugation Yield
Potential Cause Key Diagnostic Primary Solution(s) Secondary Action(s)
Inactive Alcohol No product formation by LC-MS; starting material remains.Activate the alcohol to a tosylate or mesylate (Protocol 1).Use stronger coupling agents for esterification (e.g., HATU).
Steric Hindrance Slow or stalled reaction, even with activation.Increase reaction temperature; switch to a longer, more flexible linker.Use a less bulky base or coupling agent.
Elimination (E2) Multiple products on LC-MS, one with mass = (Starting Material - H - Tosyl).Lower reaction temperature; use a less basic nucleophile/linker.Change the leaving group to one less prone to elimination (e.g., mesylate).
Poor Solubility Reagents not fully dissolved; heterogeneous mixture.Switch to a better solvent (e.g., from DCM to DMF or NMP).Gently warm the reaction mixture to aid dissolution.
Diagram 1: General PROTAC Conjugation Workflow

This diagram illustrates the key decision points and steps in conjugating a linker to the target molecule.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Purification Start Start: this compound Activate Activate Secondary Alcohol (e.g., Tosylation) Start->Activate TsCl, Pyridine Couple SN2 Coupling Reaction (Williamson Ether Synthesis) Activate->Couple Linker Linker with Terminal Nucleophile (e.g., R-OH, R-NH2) Linker->Couple NaH, DMF Monitor Monitor Reaction (TLC, LC-MS) Couple->Monitor Purify Purification (Reverse-Phase HPLC) Monitor->Purify Reaction Complete Product Final PROTAC Conjugate Purify->Product

Caption: Workflow for activating and conjugating the target molecule.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common conjugation issues.

G Start Problem: Low/No Product Yield CheckActivation Was the alcohol activated (e.g., to OTs)? Start->CheckActivation CheckConditions Are reaction conditions (temp, solvent) optimal? CheckActivation->CheckConditions Yes Sol_Activate Solution: Activate alcohol (See Protocol 1) CheckActivation->Sol_Activate No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes Sol_Optimize Solution: Increase temp, switch to DMF/NMP, ensure anhydrous CheckConditions->Sol_Optimize No SideProducts Does LC-MS show side products? CheckPurity->SideProducts Yes Sol_PurifySM Solution: Purify starting materials and re-characterize CheckPurity->Sol_PurifySM No Sol_LowerTemp Solution: Lower reaction temp to minimize E2 elimination SideProducts->Sol_LowerTemp Yes

Caption: Decision tree for troubleshooting low-yield conjugation reactions.

References

  • Labroots. (2021, March 16). PROTACs A Chemistry Journey of Protein Degraders [Video]. YouTube. [Link]

  • Scorah, A. R., et al. (2022). Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. PubMed Central. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Troup, R. I., et al. (2020). Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]

  • Antikor. (2025, April 7). Linker Technologies in ADCs - How They Impact Efficacy & Stability [Video]. YouTube. [Link]

  • Maple, H. J., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from organic-chemistry.org. [Link]

  • Wentzel Lab. (2021, February 10). Activation of Alcohols with HCl and carbocation rearrangements [Video]. YouTube. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from Chemguide. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays. [Link]

  • ResearchGate. (2025, December 25). Targeting the Spliceosomal Protein USP39 Through Allosteric Ligands and PROTAC‐Induced Degradation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Formation of alcohols from alkenes. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from organic-chemistry.org. [Link]

  • Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from Master Organic Chemistry. [Link]

  • Oxford Global. (2023, October 19). Biophysical Tools for the Design and Development of PROTACs. [Link]

  • Chemistry Stack Exchange. (2018, April 7). Reduction of nitro compound using protection group. [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from organic-chemistry.org. [Link]

  • Maple, H. J., et al. (2025). Methods to accelerate PROTAC drug discovery. Portland Press. [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Reddit. (n.d.). Protecting a nitro group. Retrieved from r/Chempros. [Link]

  • PROTAC-ipedia. (2024, November 21). Best Practices for PROTACs - Assays and Cooperativity (Part 1B) [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from organicchemistrytutor.com. [Link]

  • Problems in Chemistry. (2021, November 22). Methods to activate alcohols [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. [Link]

  • PubMed Central. (n.d.). Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • ResearchGate. (2020, December 30). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. [Link]

  • BYJU'S. (2023, September 22). Esterification Reaction between Alcohol and Carboxylic Acid [Video]. YouTube. [Link]

Sources

How to increase the stability of 4-(5-Nitroquinolin-6-YL)cyclohexanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(5-Nitroquinolin-6-YL)cyclohexanol

Guide: Enhancing and Troubleshooting Solution Stability

Introduction

This compound is a bifunctional molecule featuring a nitroquinoline core linked to a cyclohexanol moiety, categorized as a protein degrader building block.[1] The successful application of this and similar compounds in research and drug development is critically dependent on their stability in solution. Degradation not only leads to a loss of the active compound, resulting in inaccurate and irreproducible experimental data, but can also generate impurities with unintended biological activities.

This technical guide provides a comprehensive framework for understanding and mitigating the potential instabilities of this compound. As specific stability data for this molecule is not extensively published, the principles and recommendations herein are derived from the well-established chemical behaviors of its core functional groups: nitroaromatics, quinolines, and secondary alcohols. This guide is designed to empower researchers to proactively design experiments that preserve the integrity of their compound.

Part 1: Understanding the Inherent Instability of this compound

The molecular structure of this compound contains several functional groups that are susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective stabilization. The primary pathways of concern are the reduction of the nitro group and oxidation of the quinoline and cyclohexanol rings.

The electron-withdrawing nature of the nitro group, combined with the aromatic stability of the quinoline ring, generally makes the compound resistant to oxidative degradation.[2] However, this same nitro group is susceptible to reduction, while the quinoline ring can undergo hydroxylation and the cyclohexanol can be oxidized.[3][4]

cluster_reduction Nitro Group Reduction cluster_oxidation Oxidation cluster_photo Photodegradation main This compound (Parent Compound) nitroso Nitroso Intermediate main->nitroso Mild Reduction (e.g., light, trace metals) ketone Ketone Derivative (Cyclohexanone) main->ketone Oxidizing agents, O₂ hydroxylated Hydroxylated Quinoline main->hydroxylated ROS, Fenton-like reactions photo_products Complex Mixture of Photoproducts main->photo_products UV / High-Energy Visible Light amino Amino-quinoline Derivative nitroso->amino Further Reduction light Light light->main oxygen Oxygen / ROS oxygen->main ph Extreme pH ph->main temp High Temperature temp->main metals Metal Ions metals->main

Figure 1: Potential degradation pathways for this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound in solution.

Q1: My solution is changing color, often to a yellow or brownish hue. What is causing this?

A: A visible color change is a strong indicator of chemical degradation. For nitroaromatic compounds, this often points to the reduction of the nitro group to nitroso or amino derivatives, which can be colored.[5][6] This process can be initiated by exposure to light, the presence of trace metal impurities in your solvent or buffer, or interaction with other reducing agents in your experimental system.

Causality: The nitro group (-NO2) can be reduced in steps to a nitroso (-NO) group, then a hydroxylamino (-NHOH) group, and finally an amino (-NH2) group.[7] The formation of these and other conjugated species can alter the chromophore of the molecule, leading to the observed color change.

Q2: What is the optimal pH for maintaining the stability of the compound in aqueous buffers?

A: While a definitive pH-stability profile requires experimental determination, a general guideline for many complex organic molecules is to maintain a pH between 6.0 and 7.5. Extreme pH values should be avoided.

  • Alkaline conditions (pH > 8): Can promote base-catalyzed hydrolysis and may increase susceptibility to oxidation.[8]

  • Acidic conditions (pH < 5): Can catalyze other degradation reactions, particularly if the solution is heated.[2]

The optimal pH for stability is often near neutral.[9] We strongly recommend preparing solutions in a well-characterized buffer system (e.g., phosphate or HEPES) rather than unbuffered water.

Q3: Which solvents are recommended for stock solutions and which should be avoided?

A: The choice of solvent is critical for long-term stability.

  • Recommended for Stock Solutions (High Concentration):

    • Dimethyl Sulfoxide (DMSO): Anhydrous, high-purity DMSO is the preferred choice for creating concentrated stock solutions due to its excellent solvating power and relative inertness.

    • Dimethylformamide (DMF): Similar to DMSO, anhydrous DMF is also a suitable choice.

  • Solvents to Use with Caution:

    • Alcohols (Ethanol, Methanol): While often used for dilutions, these are protic solvents and can potentially participate in degradation reactions, especially during long-term storage or upon exposure to light.

    • Halogenated Solvents (DCM, Chloroform): These can contain acidic impurities that may promote degradation.

  • Key Consideration: Always use anhydrous, high-purity, or HPLC-grade solvents. Solvents of lower purity may contain water, peroxides (especially in ethers like THF), or metal contaminants that can accelerate compound degradation.

Q4: My compound is precipitating from my working solution. Is this a stability or solubility problem?

A: This could be either, or a combination of both.

  • Solubility Issue: The compound may have limited solubility in your final aqueous buffer. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium, the compound can crash out if its solubility limit is exceeded. This is a physical instability.

  • Stability Issue: A degradation product may be less soluble than the parent compound, causing it to precipitate over time.

Troubleshooting Steps:

  • First, assess solubility. Try preparing your working solution at a lower concentration. If it remains clear, you likely have a solubility-limited system.

  • If precipitation still occurs over time even at low concentrations, it is more likely due to the formation of an insoluble degradant. Analyze the precipitate and supernatant by LC-MS to identify the species.

  • To address poor solubility, formulation strategies such as the use of co-solvents or excipients may be necessary.[10][11][12][13][14]

Q5: What are the ideal storage conditions for both solid compound and solutions?

A: Proper storage is the most effective and straightforward way to maximize shelf-life.

  • Solid Compound: Store at -20°C or below, protected from light and moisture in a tightly sealed container.

  • Stock Solutions (in DMSO/DMF):

    • Temperature: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

    • Light: Always store in amber-colored vials or wrap clear vials in aluminum foil.[15]

    • Atmosphere: For maximum stability, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.

  • Working Solutions (Aqueous): These are generally much less stable. They should be prepared fresh for each experiment from a frozen stock solution and used within a few hours. Do not store aqueous solutions.

Part 3: Troubleshooting Guide

Observed Problem Potential Root Cause(s) Recommended Actions & Investigation
Inconsistent Assay Results Compound degradation in assay buffer; Inaccurate concentration of stock solution due to degradation.1. Prepare working solutions immediately before use. 2. Run a time-course experiment: incubate the compound in the final assay buffer for varying times (0, 1, 2, 4 hours) before analysis to quantify degradation. 3. Re-qualify the concentration of the stock solution via HPLC-UV or qNMR.
New Peaks in HPLC/LC-MS Chemical degradation has occurred.1. Characterize the new peaks by mass spectrometry to hypothesize their structure (e.g., a mass increase of 16 Da suggests oxidation; a mass decrease of 16 or 32 Da suggests nitro reduction). 2. Perform a forced degradation study (see Protocol 2) to systematically identify the degradation pathway.
Gradual Loss of Potency Slow oxidative degradation or reaction with buffer components.1. Degas all aqueous buffers before use. 2. Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) to the stock solution.[16][17] 3. Ensure the pH of your buffer is optimal and stable throughout the experiment.

Part 4: Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol minimizes degradation during the preparation and storage of concentrated stock solutions.

  • Pre-Experiment Setup:

    • Use a new, unopened bottle of anhydrous, high-purity DMSO.

    • Prepare single-use, 200 µL amber glass vials with Teflon-lined caps.

    • Set up a gentle stream of argon or nitrogen gas.

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of solid compound in a clean, dry vessel.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved. Avoid heating.

    • (Optional) Add an antioxidant such as BHT to a final concentration of 0.01%.

    • Immediately aliquot the stock solution into the prepared single-use amber vials.

    • Before capping each vial, gently flush the headspace with argon or nitrogen for 5-10 seconds.

    • Seal the vials tightly and label clearly.

    • Store immediately at -80°C.

Protocol 2: Workflow for a Basic Forced Degradation Study

This study rapidly exposes the compound to harsh conditions to identify its primary stability liabilities.

start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) acid Acidic 0.1 M HCl, 60°C base Basic 0.1 M NaOH, RT oxidative Oxidative 3% H₂O₂, RT thermal Thermal 60°C in dark photo Photolytic ICH Q1B light chamber, RT control Control RT in dark analysis Analyze All Samples by LC-MS at T=24h acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis end Identify Degradation Pathways & Quantify % Degradation analysis->end

Figure 2: Workflow for a forced degradation study.

References

  • MDPI. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. NIH. Retrieved from [Link]

  • PubMed. (n.d.). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of common nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Wikipedia. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Retrieved from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Retrieved from [Link]

  • MDPI. (n.d.). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. ResearchGate. Retrieved from [Link]

  • IPSF. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. NIH. Retrieved from [Link]

  • ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers. ResearchGate. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry. DC Fine Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Ensuring Product Stability - Choosing the Right Excipients. PubMed. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Sphinxsai. Retrieved from [Link]

Sources

Artifacts in cell assays with 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 4-(5-Nitroquinolin-6-YL)cyclohexanol in cell-based assays. This guide is designed to provide expert advice and practical solutions to potential challenges you may encounter during your experiments. As a Senior Application Scientist, my goal is to help you ensure the integrity and reproducibility of your data.

Troubleshooting Guide

This section addresses specific artifacts and issues that can arise when working with this compound. The compound's nitroquinoline core is a key structural feature that can influence its behavior in biological assays.

Question 1: I'm observing a high background signal in my colorimetric/fluorometric assay. Could the compound be interfering with the readout?

Answer: Yes, this is a common issue with compounds containing a nitroaromatic structure like the nitroquinoline in this compound. The interference can manifest in two primary ways:

  • Intrinsic Absorbance: Nitroaromatic compounds are often yellow, which can add to the absorbance reading in colorimetric assays like the MTT or MTS assay, leading to a false interpretation of cell viability or other readouts.[1][2]

  • Autofluorescence: The quinoline ring system can exhibit intrinsic fluorescence, which can interfere with fluorescent assays by increasing the background signal.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells with your assay medium and the compound at all concentrations used in your experiment, but without any cells.

  • Measure Interference: Read the absorbance or fluorescence of these compound-only wells at the same wavelength used in your assay.

  • Data Correction: Subtract the average background signal from your experimental wells containing cells and the compound.

Data Summary Table for Interference Check:

Well TypeCompound ConcentrationCellsAverage Raw Signal (Abs/Flu)Corrected Signal
Blank0 µMNo0.05N/A
Compound Control10 µMNo0.15N/A
Vehicle Control0 µMYes1.000.95
Experimental10 µMYes1.100.95

Experimental Protocol: Assessing Intrinsic Absorbance/Fluorescence

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in your cell culture medium to match the final concentrations in your assay.

  • Add these dilutions to the wells of a microtiter plate, ensuring that the final volume is the same as in your experimental wells.

  • Incubate the plate under the same conditions as your cell-based assay (temperature, CO2, and duration).

  • Measure the absorbance or fluorescence using a plate reader at the relevant wavelengths.

Question 2: My dose-response curve is inconsistent, and I see signs of compound precipitation in the wells. How can I address this?

Answer: Poor solubility of a test compound is a frequent cause of unreliable results in cell-based assays. This compound, while soluble in DMSO, may precipitate when diluted into aqueous cell culture medium. This can lead to inaccurate concentrations and physical stress on the cells.

Troubleshooting Workflow:

cluster_0 Solubility Troubleshooting Workflow A Observe Precipitation in Assay Plate B Perform Solubility Pre-Screen A->B Visual or Microscopic Inspection C Test Lower DMSO Concentration B->C If precipitation occurs at high DMSO% D Consider a Different Formulation B->D If still insoluble E Determine Highest Soluble Concentration B->E Nephelometry or Visual Assessment F Adjust Experimental Concentrations E->F Use concentrations below solubility limit

Caption: Workflow for addressing compound solubility issues.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates under a microscope before adding assay reagents. Look for crystals or amorphous precipitates in the wells, especially at higher concentrations.

  • Solubility Pre-Screen: Before running your full assay, perform a small-scale test of your compound's solubility in the final assay medium. Prepare the highest concentration you plan to use and observe it over time.

  • Optimize DMSO Concentration: While it's best to keep the final DMSO concentration low (typically <0.5%) to avoid solvent toxicity, ensure your serial dilutions are made in DMSO before the final dilution into media to prevent premature precipitation.[3]

  • Consider Formulation Aids: If solubility remains an issue, you may explore the use of solubilizing agents or different vehicle systems, but these must be carefully validated for their own effects on the cells.

Frequently Asked Questions (FAQs)

Question 1: What is the known mechanism of action for this compound?

Answer: Currently, there is limited publicly available information on the specific biological target or mechanism of action for this compound. It is listed as a "Protein Degrader Building Block," suggesting it is likely used in the synthesis of larger molecules like PROTACs (Proteolysis Targeting Chimeras) rather than as a standalone bioactive agent.[4] Its activity will depend on the final molecule it is incorporated into.

Question 2: How can I distinguish between true biological activity and non-specific cytotoxicity?

Answer: This is a critical aspect of validating any potential "hit" from a screen.[5] It's important to run counter-screens to rule out general toxicity.

Recommended Approach:

  • Primary Assay: Your main assay that measures the biological effect of interest (e.g., inhibition of a specific enzyme).

  • Orthogonal Viability Assay: Run a parallel assay that measures cell health through a different mechanism. For example, if your primary assay is fluorescence-based, use a luminescence-based viability assay like CellTiter-Glo® to avoid spectral overlap.

Experimental Workflow for Hit Validation:

cluster_1 Hit Validation Workflow Start Primary Screen Hit Identified Check_Interference Run Compound Interference Controls (No Cells) Start->Check_Interference Check_Cytotoxicity Perform Orthogonal Cell Viability Assay Start->Check_Cytotoxicity Analyze Compare Dose-Response Curves Check_Interference->Analyze Check_Cytotoxicity->Analyze Conclusion Is the effect specific? Analyze->Conclusion Specific_Hit Confirmed Specific Hit Conclusion->Specific_Hit Yes Artifact Likely an Artifact (Cytotoxicity or Interference) Conclusion->Artifact No

Caption: A workflow to distinguish specific activity from artifacts.

Question 3: Are there any general classes of assays where nitroquinoline-based compounds are known to be problematic?

Answer: Yes, based on their chemical properties, nitroquinoline-containing compounds can be problematic in several assay types:

  • MTT/MTS Assays: The color of the compound can interfere with the formazan product's absorbance reading. Additionally, some compounds can chemically reduce the tetrazolium salt, leading to false-positive signals of cell viability.[1][2]

  • Fluorescence-Based Assays: Autofluorescence is a significant concern. This is particularly problematic in assays that use blue or green fluorophores, as the interference is often stronger at shorter wavelengths.[6]

  • Assays with Thiol-Containing Reagents: Some nitroaromatic compounds have been reported to react with free sulfhydryl (thiol) groups. This could be an issue in assays that rely on enzymes with critical cysteine residues or use thiol-containing reagents like DTT.[7]

When in doubt, opting for label-free or luminescence-based assays, such as Promega's Caspase-Glo® or CellTiter-Glo®, can often mitigate these interference issues.[8]

References

  • This compound, min 97%, 25 grams. Google.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.
  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
  • Caspase-Glo® 3/7 Assay System. (n.d.). Promega Corporation.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015, January 29). Journal of Medicinal Chemistry - ACS Publications.
  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025, December 31).
  • Is Your MTT Assay the Right Choice?. (n.d.). Promega Corporation.

Sources

Technical Support Center: Optimization of HPLC Methods for 4-(5-Nitroquinolin-6-YL)cyclohexanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-(5-Nitroquinolin-6-YL)cyclohexanol. This document is structured to provide both foundational knowledge for method development and in-depth troubleshooting guidance for issues that may arise during analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is the recommended starting HPLC column for the analysis of this compound?

A1: For a molecule with the characteristics of this compound, which possesses both a hydrophobic quinoline ring system and a polar cyclohexanol moiety, a reversed-phase (RP) column is the most appropriate starting point. A standard C18 (octadecyl) column is a robust initial choice due to its versatility and wide availability.[1] However, given the presence of the polar nitro group and the basic nitrogen in the quinoline ring, alternative stationary phases could offer better peak shape and selectivity.[1]

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale
C18 (ODS)3.5 - 54.6 x 150General purpose, good starting point for hydrophobic retention.
Phenyl-Hexyl3.5 - 54.6 x 150Offers alternative selectivity through π-π interactions with the quinoline ring.
Polar-Embedded3.5 - 54.6 x 150Can provide better peak shape for basic compounds and is more stable in highly aqueous mobile phases.

When selecting a column, consider the analyte's properties and the desired separation from any impurities or related compounds.[2][3]

Q2: What are the suggested initial mobile phase conditions?

A2: A gradient elution is recommended for initial method development to ensure elution of the analyte and any potential impurities with good peak shape. A common starting point for reversed-phase HPLC is a mixture of an aqueous buffer and an organic solvent.[4]

  • Mobile Phase A (Aqueous): HPLC-grade water with a buffer. A 10-20 mM phosphate or acetate buffer is a good starting point. The pH of the mobile phase is critical for controlling the ionization state of the quinoline nitrogen.[4] For initial screening, a pH of around 3-4 is recommended to ensure the quinoline nitrogen is protonated, which can improve peak shape by minimizing interactions with residual silanols on the column.[5]

  • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[4][6]

  • Initial Gradient: A broad gradient from 10% to 90% organic phase over 20-30 minutes can be used to determine the approximate elution time of the analyte.

Q3: How should I prepare my sample and mobile phase?

A3: Proper preparation is crucial for reproducible results and to prevent damage to the HPLC system.[7][8]

  • Sample Preparation: Dissolve the this compound standard or sample in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile.[8] The final sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.[8] All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit.[8][9]

  • Mobile Phase Preparation: Use only HPLC-grade solvents and water.[10] Prepare buffers fresh daily to avoid microbial growth and pH changes.[10] After preparation, filter all mobile phases through a 0.45 µm filter and degas them using an online degasser, sonication, or vacuum filtration to prevent bubble formation in the pump and detector.[10][11]

Q4: What are the optimal detector settings for UV-Vis analysis?

A4: The quinoline and nitroquinoline structures have strong UV absorbance.[12] To determine the optimal wavelength for detection, a UV-Vis spectrum of the analyte should be obtained. If this is not feasible, a photodiode array (PDA) detector can be used during initial runs to monitor the absorbance across a range of wavelengths (typically 200-400 nm).[13] The wavelength of maximum absorbance (λmax) should be selected for quantification to achieve the highest sensitivity.[14] For quinoline derivatives, strong absorbance is often observed between 220 nm and 280 nm, and potentially at longer wavelengths due to the nitro group.[12] Be aware that mobile phase components can have a UV cutoff, so choose a wavelength where the mobile phase has minimal absorbance.[14]

Part 2: HPLC Method Development and Optimization Workflow

Developing a robust HPLC method requires a systematic approach. The following workflow outlines the key steps for optimizing the analysis of this compound.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A Define Analytical Goals (e.g., Purity, Quantification) B Gather Analyte Information (Structure, pKa, Solubility) A->B C Initial Column & Mobile Phase Selection (C18, ACN/Water Gradient) B->C D Perform Initial Gradient Run C->D E Optimize Gradient Profile (Adjust Slope & Time) D->E Analyte Elutes? F Fine-tune Mobile Phase (pH, Buffer Concentration, Organic Modifier) E->F G Evaluate Column Temperature F->G H Assess Flow Rate G->H I Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) H->I Optimized Method J System Suitability Testing I->J

Caption: A systematic workflow for HPLC method development.

Detailed Steps for Method Optimization:
  • Define Analytical Goals: Clearly define the purpose of the method, whether it is for purity determination, quantification of the main peak, or stability testing. This will dictate the required resolution, sensitivity, and validation parameters.

  • Analyte Information: Understand the physicochemical properties of this compound. The basic quinoline nitrogen suggests that mobile phase pH will be a critical parameter influencing retention and peak shape.[15]

  • Initial Screening: Perform a broad gradient run as described in the FAQs. This will provide the retention time of the analyte and indicate the presence of any major impurities.

  • Gradient Optimization: Based on the initial run, adjust the gradient to improve resolution around the peak of interest. A shallower gradient in the region where the analyte elutes will increase the separation between closely eluting peaks.[16]

  • Mobile Phase Composition:

    • Organic Modifier: Compare acetonitrile and methanol. Methanol may offer different selectivity for polar compounds.[16]

    • pH: Evaluate the effect of mobile phase pH on retention time and peak shape. A pH range of 2.5 to 7.0 should be explored for silica-based columns. Operating at a low pH (e.g., 2.5-3.5) can suppress the interaction of the basic quinoline nitrogen with acidic silanols, reducing peak tailing.[5]

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. A typical range to investigate is 25-40°C. However, be mindful of the analyte's stability at elevated temperatures.[17]

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Lower flow rates generally improve resolution but increase run time.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[18][19][20][21][22] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing is a common issue, especially for basic compounds like quinolines, and it occurs when the peak asymmetry factor is greater than 1.2.[5] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[5][23]

PeakTailingTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed Cause1 Secondary Silanol Interactions (Analyte is basic) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Void or Contamination Problem->Cause3 Cause4 Extra-column Dead Volume Problem->Cause4 Sol1a Decrease Mobile Phase pH (e.g., 2.5-3.5) Cause1->Sol1a Sol1b Add a Competing Base (e.g., Triethylamine) Cause1->Sol1b Sol1c Use a Highly End-capped or Base-deactivated Column Cause1->Sol1c Sol2 Reduce Sample Concentration Cause2->Sol2 Sol3 Flush or Replace Column Cause3->Sol3 Sol4 Check and Minimize Tubing Length/ID Cause4->Sol4

Caption: Troubleshooting logic for peak tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to 2.5-3.5 using an acid like phosphoric acid or formic acid. This protonates the silanol groups, reducing their interaction with the protonated basic analyte.[5]

  • Reduce Sample Concentration: Inject a dilution of your sample to rule out mass overload, which can also cause peak tailing.[5]

  • Use a Different Column: If pH adjustment is not effective, switch to a column specifically designed for basic compounds, such as one with high end-capping or a polar-embedded phase.

  • Check for Column Contamination/Void: If all peaks in the chromatogram are tailing, this could indicate a problem with the column itself, such as a blocked inlet frit or a void at the head of the column.[9] Try back-flushing the column or replacing it.[9]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to prevent peak broadening.

Problem 2: Unstable Baseline (Noise or Drift)

Q: I am observing a noisy or drifting baseline. What are the possible causes and solutions?

A: Baseline instability can compromise the accurate integration of peaks, especially at low concentrations.

ProblemPotential CausesSolutions
High-Frequency Noise - Air bubbles in the system[11]- Pump issues (faulty check valves, leaks)[24]- Contaminated mobile phase[24][25]- Degas the mobile phase thoroughly.[11]- Purge the pump to remove bubbles.- Service the pump (replace seals and check valves).- Use fresh, HPLC-grade solvents.[25]
Baseline Drift - Inadequate column equilibration- Temperature fluctuations[25]- Mobile phase composition changing (e.g., evaporation of a volatile component)- Column contamination or degradation[24]- Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes).- Use a column oven to maintain a stable temperature.[25]- Keep mobile phase bottles covered.[6]- Flush the column with a strong solvent or replace if necessary.[24]
Pulsations - Pump malfunction (check valves not working correctly)- Air in the pump head[24]- Service the pump check valves.- Purge the pump to remove any trapped air.[24]

Problem 3: Poor Resolution or No Separation

Q: My analyte peak is co-eluting with an impurity. How can I improve the resolution?

A: Resolution is a measure of the separation between two peaks. It can be improved by adjusting several parameters.[17][26]

  • Change Mobile Phase Strength: For reversed-phase, decreasing the percentage of the organic solvent will increase retention times and may improve resolution.[17]

  • Change Mobile Phase Selectivity: This is often the most effective way to improve resolution.[16][26]

    • Switch the organic modifier (e.g., from acetonitrile to methanol).[16]

    • Adjust the pH of the mobile phase. This can change the ionization state of the analyte or impurities, altering their retention.

  • Change Stationary Phase: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., switch from a C18 to a Phenyl-Hexyl column) to exploit different retention mechanisms.[16]

  • Increase Column Efficiency: Use a longer column or a column with a smaller particle size to increase the number of theoretical plates, leading to sharper peaks and better resolution.[17][26]

Part 4: Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example: pH 3.0 Phosphate Buffer/Acetonitrile)

  • Prepare Aqueous Buffer (Mobile Phase A):

    • Weigh an appropriate amount of potassium phosphate monobasic (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g in 1 L).

    • Adjust the pH to 3.0 ± 0.1 with phosphoric acid while stirring.

    • Filter the buffer through a 0.45 µm membrane filter.[27]

  • Prepare Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile.

  • Degas:

    • Place both mobile phase reservoirs in the HPLC system and degas using the instrument's online degasser for at least 15 minutes before use.[27]

Protocol 2: Standard and Sample Solution Preparation

  • Stock Standard Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution. For example, dilute 100 µL of the stock solution to 10 mL with the mobile phase starting composition.

  • Sample Solution:

    • Prepare the sample in the same diluent as the working standard to a concentration within the expected linear range of the method.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[8]

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • UV-Vis Spectrum of Quinolinic acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2005). ResearchGate. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2024). Welch Materials. Retrieved from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Chrom Tech. Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved from [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. Retrieved from [Link]

  • Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2015). ResearchGate. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH. Retrieved from [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). ScienceDirect. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Key Considerations For Sample Preparation in HPLC. (2024). alwsci. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek. Retrieved from [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC. (2024). Chrom Tech. Retrieved from [Link]

  • HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • GOOD LABORATORY PRACTICE for HPLC. (n.d.). UPRM. Retrieved from [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Retrieved from [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC International. Retrieved from [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Advanced Materials Technology. Retrieved from [Link]

  • HPLC Diagnostic Skills—Noisy Baselines. (n.d.). Chromatography Online. Retrieved from [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. (n.d.). Separation Science. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-(5-Nitroquinolin-6-YL)cyclohexanol Adducts

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the refinement of crystallization methods for 4-(5-Nitroquinolin-6-YL)cyclohexanol and its adducts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline materials of this important molecular scaffold. The ability to control crystallization is paramount, as the solid-state form of an active pharmaceutical ingredient (API) directly influences critical properties such as solubility, stability, and bioavailability.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the principles governing crystallization, empowering you to troubleshoot and optimize your experiments effectively. We will explore common challenges, from the complete absence of crystal formation to the subtle yet critical issue of polymorphism, providing logical, step-by-step solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound and its adducts?

A1: The primary challenges stem from the molecule's structural complexity. It possesses a rigid, polar nitroquinoline moiety and a flexible, hydrogen-bonding cyclohexanol group. This combination can lead to several issues:

  • Solvent Selection: Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be difficult due to the mixed polarity of the molecule.[3]

  • Polymorphism: The presence of flexible groups and hydrogen bond donors/acceptors increases the likelihood of polymorphism, where the same molecule crystallizes in different arrangements.[1][2] These polymorphs can have different physical properties.

  • "Oiling Out": The compound may separate from the solution as a liquid oil rather than a solid crystal, especially if the solution is highly supersaturated or if the solvent's boiling point is higher than the compound's melting point.[3]

  • Adduct Formation: When forming adducts (co-crystals or solvates), achieving the correct stoichiometry and preventing the crystallization of the individual components separately requires precise control over conditions.[4]

Q2: How do I begin selecting a solvent system for a new this compound adduct?

A2: A systematic approach is crucial. The principle of "like dissolves like" is a good starting point.[3] Given the molecule's polar nitroquinoline part and the hydrogen-bonding cyclohexanol, polar protic solvents (like alcohols) or polar aprotic solvents (like acetone or acetonitrile) are often good starting points.[3][5]

The ideal solvent should exhibit a steep solubility curve, meaning the compound is significantly more soluble at higher temperatures.[3] A preliminary screening process is recommended:

  • Place a few milligrams of your compound in a small test tube.

  • Add a small amount of a candidate solvent at room temperature. If it dissolves immediately, the solvent is too good, and recovery will be poor.[6]

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have found a potentially suitable solvent.[6]

  • If no single solvent is ideal, a mixed-solvent system (e.g., ethanol-water, THF-hexane) is the next logical step.[3][5]

Q3: What is the significance of adducts (co-crystals) in drug development, and how does it affect crystallization?

A3: Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice.[4] For APIs like this compound, forming co-crystals with a benign co-former can dramatically improve physicochemical properties such as solubility, dissolution rate, and stability without altering the molecule's covalent structure.[7][8][9][10] This is a key technique in crystal engineering.

During crystallization, you are trying to persuade two different molecules to assemble in a specific, ordered arrangement. This requires careful control of stoichiometry and solution conditions to favor the formation of the co-crystal over the crystallization of the individual components.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a detailed protocol for resolution.

Problem 1: No Crystals Form Upon Cooling

Q: I've cooled my saturated solution, even in an ice bath, but no crystals have appeared. What's happening and what should I do?

A: Cause & Analysis: This is a classic case of a stable supersaturated solution.[11] For crystallization to begin, the solution must first form a stable nucleus (nucleation), upon which further molecules can deposit (crystal growth).[12] If the energy barrier for nucleation is too high, the solution will remain in a supersaturated liquid state indefinitely. This can also occur if too much solvent was used initially.[3]

Solutions & Protocols:

  • Induce Nucleation by Scratching:

    • Principle: Scratching the inner surface of the flask with a glass rod creates microscopic imperfections on the glass surface that can act as nucleation sites.[3]

    • Protocol:

      • Remove the flask cap or stopper.

      • Dip a clean glass stirring rod into the solution.

      • Gently but firmly scratch the inside of the flask just below the surface of the solution.

      • You may see crystals begin to form at the point of scratching. Be patient, as this can sometimes take several minutes.

  • Introduce a Seed Crystal:

    • Principle: A seed crystal provides a pre-existing template for crystal growth, bypassing the initial nucleation energy barrier.[3] This is the most reliable method for inducing crystallization.

    • Protocol:

      • If you have a previous batch of the crystalline material, obtain a very small, single crystal.

      • Carefully drop this seed crystal into the center of the supersaturated solution.

      • Do not disturb the flask. Allow it to sit undisturbed and observe. Crystal growth should begin on the surface of the seed crystal.

  • Reduce Solvent Volume:

    • Principle: If the solution is not sufficiently supersaturated, you can increase the concentration by removing some of the solvent.

    • Protocol:

      • Gently heat the solution to evaporate a small portion of the solvent.

      • Alternatively, direct a gentle stream of inert gas (like nitrogen) over the surface of the solution to slowly evaporate the solvent.

      • Allow the more concentrated solution to cool again slowly.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: When I cool my solution, a viscous liquid or oil separates instead of solid crystals. How can I fix this?

A: Cause & Analysis: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent environment, or when the concentration of the solute is in the "labile" region of the solubility diagram, leading to spontaneous phase separation rather than ordered crystallization.[3][11] This is common when:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution is cooled too rapidly.

  • High concentrations of impurities are present, which can depress the freezing point.[13]

Solutions & Protocols:

  • Re-heat and Cool Slowly:

    • Principle: Rapid cooling pushes the solution deep into the metastable zone, favoring disordered precipitation (oiling out) over slow, ordered crystal growth.[11] Slower cooling allows molecules more time to orient correctly.

    • Protocol:

      • Re-heat the solution until the oil completely redissolves.

      • Add a small amount (1-5% of total volume) of additional fresh solvent to slightly lower the saturation point.[3]

      • Insulate the flask (e.g., by placing it in a Dewar flask or wrapping it in glass wool) to ensure a very slow cooling rate.[14]

      • Allow the solution to cool to room temperature over several hours, or even overnight, before moving to an ice bath.

  • Change the Solvent System:

    • Principle: Select a solvent with a lower boiling point or modify the polarity of the solvent system to encourage crystallization.

    • Protocol:

      • If using a single solvent, try a solvent with a lower boiling point.

      • If using a mixed-solvent system, alter the ratio. For example, in an ethanol/water system where oiling out occurs, try re-heating to dissolve the oil and then add a bit more ethanol (the "good" solvent) before allowing it to cool slowly again.

Workflow for Troubleshooting Crystallization Failures

The following diagram outlines a logical decision-making process for addressing common crystallization issues.

G start Start: Saturated Solution at High Temperature cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe no_xtal Problem: No Crystals Form (Supersaturation) observe->no_xtal No Solid oil_out Problem: Oiling Out observe->oil_out Liquid/Oil Forms good_xtal Success: High-Quality Crystals observe->good_xtal Crystals Form sol_scratch Action: Scratch Flask or Add Seed Crystal no_xtal->sol_scratch sol_reheat Action: Re-heat, Add More Solvent, Cool Slower oil_out->sol_reheat sol_scratch->cool Retry Cooling sol_reheat->cool Retry Cooling sol_solvent Action: Change Solvent or Solvent Ratio sol_reheat->sol_solvent If Problem Persists sol_solvent->start Start Over

Caption: A decision tree for troubleshooting common crystallization outcomes.

Problem 3: Poor Crystal Quality (Needles, Plates, or Aggregates)

Q: I'm getting crystals, but they are very fine needles or thin plates that are difficult to filter and handle. How can I grow larger, more robust crystals?

A: Cause & Analysis: Crystal morphology (habit) is dictated by the relative growth rates of different crystal faces. Rapid crystallization, often caused by high levels of supersaturation, leads to dendritic or needle-like growth because it's kinetically favored.[15] Impurities can also affect crystal habit by adsorbing to specific crystal faces and inhibiting their growth, leading to an elongation of the crystal in other directions.[13][15]

Solutions & Protocols:

  • Decrease the Rate of Supersaturation:

    • Principle: The key to growing larger, more well-defined crystals is to maintain a low level of supersaturation for a longer period. This ensures that growth occurs slowly and in an ordered fashion.[16]

    • Protocols:

      • For Slow Cooling: As described previously, insulate the flask to slow the cooling rate drastically.[14]

      • For Evaporation: Reduce the surface area for evaporation. Instead of an open beaker, use a flask with a narrow neck or cover the opening with perforated aluminum foil.[14][17]

      • For Vapor Diffusion: Use a less volatile anti-solvent to slow the diffusion rate.

  • Solvent Re-evaluation:

    • Principle: The solvent can influence crystal habit. A different solvent might alter the intermolecular interactions at the crystal-solution interface, favoring a more isometric (less needle-like) morphology.

    • Protocol: Re-screen for alternative solvents or solvent pairs. Sometimes, a more viscous solvent can slow down diffusion to the crystal surface, promoting more uniform growth.

Problem 4: Suspected Polymorphism

Q: I have performed the same crystallization twice and obtained crystals with different melting points and appearances. Could this be polymorphism?

A: Cause & Analysis: Yes, this is a strong indication of polymorphism—the ability of a compound to exist in two or more crystalline forms.[1][18] Different polymorphs are often obtained by varying crystallization conditions such as the solvent used, the cooling rate, or the temperature.[2] Because different polymorphs can have vastly different therapeutic properties, identifying and controlling the desired form is critical in pharmaceutical development.

Solutions & Protocols:

  • Systematic Crystallization Screen:

    • Principle: To intentionally isolate and identify different polymorphs, you must systematically vary the crystallization conditions.

    • Protocol: Set up a parallel crystallization experiment varying one parameter at a time.

      • Solvents: Crystallize the adduct from a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

      • Cooling Rate: For a given solvent, perform one rapid cooling (ice bath) and one very slow cooling (insulated flask).

      • Methods: Try different crystallization techniques like slow evaporation, slow cooling, and anti-solvent addition.[17]

  • Characterize Each Crystal Form:

    • Principle: Once different crystal habits are observed, they must be rigorously characterized to confirm they are true polymorphs.

    • Analytical Techniques:

      • Melting Point/DSC: Different polymorphs will typically have different melting points.

      • X-Ray Diffraction (XRD): This is the definitive technique. Single-crystal XRD provides the absolute structure, while Powder XRD (PXRD) gives a unique fingerprint for each crystalline form.[19][20]

      • Spectroscopy (FTIR, Raman): Different packing arrangements can lead to subtle but measurable shifts in vibrational spectra.

Key Crystallization Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound adduct. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Slow Cooling: Remove the flask from the heat source. Cover it to prevent solvent evaporation and contamination. For optimal results, place the flask inside an insulated container (like a Dewar or a beaker packed with glass wool) to slow the cooling process.[14]

  • Maturation: Allow the solution to cool undisturbed to room temperature over several hours.

  • Harvesting: Once the solution has reached room temperature and crystal growth has ceased, cool it further in an ice bath for 15-30 minutes to maximize yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[6]

Protocol 2: Anti-Solvent Crystallization

This method is ideal when you have a solvent that dissolves the compound very well (a "solvent") and another in which the compound is insoluble (an "anti-solvent"), and both liquids are miscible.[21][22][23]

  • Dissolution: Dissolve the adduct in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with continuous stirring. You will observe the solution becoming cloudy (turbid), indicating that the saturation point has been reached and precipitation is beginning.[3]

  • Re-dissolution: Gently warm the solution (or add a few more drops of the "good" solvent) until the turbidity just disappears, creating a clear, saturated solution.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed. Crystals should form as the solution slowly returns to equilibrium.

Solvent Selection and Properties Table

The following table provides a starting point for solvent selection based on polarity.

SolventPolarity IndexBoiling Point (°C)Notes on Application
Water10.2100Good for polar compounds; often used as an anti-solvent with alcohols.[24][25]
Methanol6.665A good starting point for polar, H-bonding compounds.[3][24]
Ethanol5.278Similar to methanol, less volatile. A very common recrystallization solvent.[3][25]
Acetonitrile6.282Polar aprotic solvent.[24]
Acetone5.456Good general-purpose polar aprotic solvent, but its volatility can be a challenge.[24]
Ethyl Acetate4.377Medium polarity, good for compounds with ester-like features.[24][25]
Tetrahydrofuran (THF)4.266Good ether-based solvent; often used in solvent/anti-solvent pairs with hexane.[25]
Dichloromethane3.440Highly volatile, good for dissolving many organics but can be difficult to crystallize from.[14]
Toluene2.4111Non-polar aromatic solvent.[24]
Hexane/Heptane~0.069 / 98Non-polar; typically used as an anti-solvent for polar compounds.[25]

References

  • Crystallisation Techniques. (2006). University of Washington Department of Chemistry. [Link]

  • US Patent 2,874,196A - Method of crystallizing nitro products. (1959).
  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town Department of Chemistry. [Link]

  • Ward, M. D., & Chen, T. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735–1763. [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications. [Link]

  • Veesler, S., & Ter Horst, J. H. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 21(12), 6755–6765. [Link]

  • Co-crystal: A pharmaceutical technique to improve physical characteristics of Active Pharmaceutical Ingredient. (2025). ResearchGate. [Link]

  • Internal Dynamics of Cyclohexanol and the Cyclohexanol-Water Adduct. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Impactfactor. [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). National Institutes of Health. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). ResearchGate. [Link]

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC. [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). ResearchGate. [Link]

  • Common Solvents for Crystallization. (n.d.). California State University, Stanislaus. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Adamantane. (n.d.). Wikipedia. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). National Institutes of Health. [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]

  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (2010). National Institutes of Health. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. (2025). Frontiers. [Link]

  • Crystal polymorphism. (n.d.). Wikipedia. [Link]

  • Crystallization. (n.d.). Wikipedia. [Link]

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization. (2006).
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2022). Oxford Academic. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (2015). Der Pharma Chemica. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1981). Journal of Chemical Education. [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). ACS Publications. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). memtein.com. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). National Institutes of Health. [Link]

  • Demystifying X-ray Crystallography. (2018). Caltech. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. (2016). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 4-(5-Nitroquinolin-6-YL)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(5-Nitroquinolin-6-YL)cyclohexanol derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to the cell permeability of this important class of compounds. Our goal is to provide you with the expertise and practical insights needed to advance your research.

Introduction: Understanding the Permeability Challenges

The this compound scaffold presents a unique set of physicochemical properties that can influence its ability to cross cell membranes. The planar, aromatic quinoline ring system can contribute to poor aqueous solubility, while the nitro group and cyclohexanol moiety can impact lipophilicity and hydrogen bonding potential. Optimizing the cell permeability of these derivatives is crucial for achieving desired therapeutic effects, and this guide will walk you through common hurdles and their solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working to enhance the cell permeability of this compound derivatives.

Q1: My this compound derivative shows poor permeability in the PAMPA assay. What are the likely reasons?

A1: Poor permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) for this class of compounds can often be attributed to a few key factors.[1] Firstly, the inherent lipophilicity of the molecule might be either too high or too low. A high lipophilicity can cause the compound to become trapped within the artificial lipid membrane, while a low lipophilicity will prevent it from partitioning into the membrane from the aqueous donor compartment. Secondly, the presence of the nitro group and the hydroxyl group on the cyclohexanol ring can lead to a high number of hydrogen bond donors and acceptors, which can negatively impact permeability according to Lipinski's Rule of Five.[2][3][4]

Q2: I'm seeing a significant discrepancy between my PAMPA and Caco-2 assay results for the same derivative. Why is this happening?

A2: Discrepancies between PAMPA and Caco-2 assay results are not uncommon and often highlight the difference between passive diffusion and active transport.[5] PAMPA is a model for passive diffusion only, whereas Caco-2 cells, which are derived from human colon carcinoma, express a variety of transporter proteins.[6][7] If your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), it will be actively pumped out of the Caco-2 cells, leading to lower apparent permeability compared to the PAMPA assay. Conversely, if your compound is a substrate for uptake transporters, you might observe higher permeability in the Caco-2 assay.

Q3: How can I determine if my this compound derivative is a substrate for efflux transporters like P-gp?

A3: To determine if your compound is a P-gp substrate, you can perform a bidirectional Caco-2 assay.[8] In this assay, the transport of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that your compound is subject to active efflux.[8] You can further confirm this by running the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that your compound is a P-gp substrate.

Q4: What initial structural modifications can I make to my derivative to improve its passive permeability?

A4: To improve passive permeability, you should aim to optimize the physicochemical properties of your molecule to be more "drug-like," often guided by principles like Lipinski's Rule of Five.[3][4] For the this compound scaffold, consider the following modifications:

  • Modulate Lipophilicity (logP): You can alter the substitution pattern on the quinoline ring or the cyclohexanol moiety to fine-tune the logP. Adding small alkyl groups can increase lipophilicity, while adding polar groups can decrease it.

  • Reduce Hydrogen Bonding Potential: Consider masking the hydroxyl group on the cyclohexanol ring as a prodrug, such as an ester, which can be cleaved intracellularly to release the active compound.

  • Decrease Molecular Weight: If your initial derivatives have a high molecular weight, look for opportunities to simplify the structure without losing pharmacological activity.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

If your this compound derivative exhibits low Papp values in the Caco-2 assay, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for low Caco-2 permeability.

Issue 2: High Variability in Permeability Data

High variability in your permeability data can obscure the true characteristics of your compound. Use this guide to identify and mitigate the sources of variability.

Caption: Troubleshooting workflow for high data variability.

Experimental Protocols

Here are detailed protocols for the two most common permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a measure of a compound's passive permeability across an artificial lipid membrane.[1][9]

Materials:

  • 96-well PAMPA plate (donor and acceptor plates)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., propranolol and atenolol)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate for at least 30 minutes.

  • Add 200 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solutions by diluting the test and control compounds in PBS to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.

  • Add 200 µL of the donor solutions to the wells of the coated donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubate the plate sandwich at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • Ca = concentration in the acceptor well

    • Ceq = equilibrium concentration

Data Interpretation:

Permeability ClassificationPapp (x 10⁻⁶ cm/s)
High> 1.5
Low< 1.5

Note: These are general guidelines and may vary depending on the specific assay conditions.

Protocol 2: Caco-2 Permeability Assay

This assay uses a cultured monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport.[6][7]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

  • Lucifer Yellow

  • Test and control compounds

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer Yellow.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Prepare the donor solutions of the test and control compounds in HBSS.

  • To measure apical-to-basolateral (A-B) transport, add the donor solution to the apical side and fresh HBSS to the basolateral side.

  • To measure basolateral-to-apical (B-A) transport, add the donor solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentration.

  • Calculate the Papp values for both A-B and B-A directions.

  • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).

Data Interpretation:

Permeability ClassificationPapp (A-B) (x 10⁻⁶ cm/s)
High> 10
Moderate1 - 10
Low< 1

Note: An efflux ratio > 2 suggests the compound is a substrate for active efflux.[8]

References

  • Slideshare. (n.d.). Caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery | bioRxiv. (2026, January 22). Retrieved from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867–885. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Retrieved from [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties - PMC - NIH. (n.d.). Retrieved from [Link]

  • Stewart, M. P., et al. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Current Chemical Biology, 10(1), 2–19. [Link]

  • The Structure and Mechanism of Drug Transporters - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27). Retrieved from [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Publications. (2012, March 6). Retrieved from [Link]

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved from [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development - MDPI. (n.d.). Retrieved from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • 8-Hydroxyquinoline, clioquinol and nitroxoline (A) Chemical structures.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (n.d.). Retrieved from [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications. (2017, April 28). Retrieved from [Link]

  • JoVE. (2023, September 22). Video: Drug Absorption Mechanism: Passive Membrane Transport. Retrieved from [Link]

  • Naim, M. J. (2023, November 28). lipinski rule of five [Lecture Notes]. Retrieved from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. (n.d.). Retrieved from [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Transfer of drugs across membranes. Retrieved from [Link]

  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (n.d.). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • JoVE. (2024, October 10). Video: Cellular Membranes and Drug Transport. Retrieved from [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed. (n.d.). Retrieved from [Link]

  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. (n.d.). Retrieved from [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - NIH. (n.d.). Retrieved from [Link]

  • The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs | The Journal of Physical Chemistry B - ACS Publications. (2025, May 16). Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • [Molecular mechanisms of drug transport] - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed Central. (2025, June 1). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to E3 Ligase Binders: Locating 4-(5-Nitroquinolin-6-YL)cyclohexanol in the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals in the field of targeted protein degradation, this guide aims to provide a comparative analysis of E3 ligase binders, with a specific focus on contextualizing the role and potential of 4-(5-Nitroquinolin-6-YL)cyclohexanol. However, a critical gap in publicly available data prevents a direct, data-driven comparison at this time.

Introduction: The Central Role of E3 Ligase Binders in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1][2] At the heart of this approach are bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest.[3]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The E3 ligase binder, or "degron," is the linchpin of this system, as it determines which of the over 600 E3 ligases in the human genome is hijacked to tag the target protein for degradation.[4] The choice of E3 ligase can significantly impact the potency, selectivity, and tissue specificity of the PROTAC.

This guide seeks to compare this compound with established E3 ligase binders. However, extensive searches of scientific literature and patent databases did not yield specific information identifying the E3 ligase target of this compound, nor any associated experimental data on its binding affinity or efficacy in a PROTAC construct. This compound is commercially available and marketed as a "Protein Degrader Building Block," suggesting its intended use in the synthesis of PROTACs, but its specific E3 ligase target remains elusive in the public domain.[5]

Therefore, this guide will first detail the characteristics and performance metrics of well-established E3 ligase binders for Cereblon (CRBN) and von Hippel-Lindau (VHL), which represent the current workhorses in the field of TPD. This will be followed by a discussion of the known properties of the nitroquinoline scaffold to which this compound belongs, and the critical data needed to properly evaluate its potential as a novel E3 ligase binder.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The efficacy of a PROTAC is contingent on its ability to form a stable ternary complex between the target protein and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Figure 1: The catalytic cycle of a PROTAC.

Well-Characterized E3 Ligase Binders: The Gold Standard

The vast majority of PROTACs in preclinical and clinical development recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. Binders for these ligases have been extensively characterized, providing a benchmark for the evaluation of new E3 ligase-recruiting moieties.

Cereblon (CRBN) Binders: The Thalidomide Legacy

The discovery that thalidomide and its analogs, lenalidomide and pomalidomide, bind to CRBN was a watershed moment for TPD.[6] These immunomodulatory drugs (IMiDs) act as "molecular glues," inducing the degradation of neo-substrates. This mechanism has been ingeniously repurposed for PROTACs.

  • Mechanism of Action: CRBN binders based on the glutarimide scaffold interact with a specific pocket in the CRBN substrate receptor.[6]

  • Binding Affinity: These binders exhibit a range of binding affinities for CRBN, with dissociation constants (Kd) typically in the nanomolar to low micromolar range.[6]

  • Performance in PROTACs: CRBN-recruiting PROTACs have demonstrated high potency in degrading a wide array of target proteins, with DC50 values (concentration required for 50% degradation) often in the low nanomolar range.

Von Hippel-Lindau (VHL) Binders: A Different Class of Recruiters

Small molecule binders to the VHL E3 ligase were developed from inhibitors of the VHL-HIF-1α interaction. These binders have also been widely adopted in PROTAC design.

  • Mechanism of Action: VHL binders mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.

  • Binding Affinity: Optimized VHL binders display high affinity, with Kd values frequently in the nanomolar range.

  • Performance in PROTACs: VHL-based PROTACs are highly effective degraders, achieving low nanomolar DC50 values for numerous targets.

E3 Ligase Binder ClassRepresentative BindersTypical Binding Affinity (Kd) to E3 Ligase
CRBN Thalidomide, Lenalidomide, Pomalidomide100 nM - 1 µM
VHL VH032 and derivatives100 - 500 nM

Table 1: Comparison of well-established E3 ligase binder classes.

The Case of this compound: An Unresolved Puzzle

While this compound is designated as a building block for protein degraders, the absence of published data on its E3 ligase target makes a direct comparison with CRBN and VHL binders impossible. The nitroquinoline core of this molecule is of interest, as various quinoline derivatives have shown a broad range of biological activities. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) exhibits antimicrobial and anticancer effects, though its mechanism is often attributed to metal chelation rather than specific protein interactions relevant to TPD.[7]

To properly evaluate this compound as a novel E3 ligase binder, the following experimental data are essential:

  • Identification of the E3 Ligase Target: The primary and most critical piece of information is the specific E3 ligase to which this molecule binds. This can be determined through various techniques, including affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or reporter assays.

  • Quantification of Binding Affinity: Once the target is identified, the binding affinity must be quantified. Standard biophysical methods for this include:

    • Surface Plasmon Resonance (SPR): To determine the on- and off-rates of binding.

    • Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of the binding interaction.

    • Fluorescence Polarization (FP): A competitive binding assay to determine the inhibition constant (Ki).

  • Demonstration of Functional Activity in a PROTAC Context: The ultimate validation of an E3 ligase binder is its ability to induce the degradation of a target protein when incorporated into a PROTAC. Key performance metrics include:

    • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

    • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

    • Degradation Kinetics: The rate at which the target protein is degraded.

Experimental Protocols for Characterizing a Novel E3 Ligase Binder

For researchers working with novel E3 ligase binders like this compound, a systematic approach to characterization is crucial.

Protocol 1: Target Identification using Affinity Pulldown-Mass Spectrometry
  • Immobilization of the Binder: Covalently attach this compound to a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the immobilized binder with cell lysate from a relevant cell line.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The E3 ligase target should be significantly enriched compared to control beads.

Protocol 2: Measuring Binding Affinity by Surface Plasmon Resonance (SPR)
  • Immobilization of the E3 Ligase: Covalently immobilize the purified recombinant E3 ligase onto an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the chip surface.

  • Data Analysis: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte. Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Figure 2: A simplified workflow for determining binding affinity using SPR.

Protocol 3: Assessing Degradation Performance by Western Blot
  • PROTAC Synthesis: Synthesize a PROTAC molecule incorporating this compound, a linker, and a ligand for a well-characterized protein of interest (e.g., BRD4).

  • Cell Treatment: Treat cells with a dose-response of the synthesized PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation at each PROTAC concentration. Plot the data to determine the DC50 and Dmax.

Future Outlook and the Quest for Novel E3 Ligase Binders

The field of targeted protein degradation is actively seeking to expand the repertoire of available E3 ligase binders.[8] The development of novel binders is crucial for several reasons:

  • Overcoming Resistance: Tumor cells can develop resistance to PROTACs by downregulating the expression of the recruited E3 ligase. Having a diverse toolkit of E3 ligase binders would provide alternative therapeutic strategies.

  • Tissue-Specific Degradation: Some E3 ligases are expressed in a tissue-specific manner. Developing binders for these ligases could lead to more targeted therapies with fewer off-target effects.

  • Improved Druggability: Different E3 ligases may offer more favorable geometries for ternary complex formation with specific target proteins, leading to improved degradation efficiency.

While the specific E3 ligase target for this compound remains to be elucidated, its availability as a research chemical presents an opportunity for the scientific community to explore its potential. A thorough characterization of its binding properties and functional performance is the necessary next step to determine its place in the expanding landscape of E3 ligase binders.

References

  • WO2020132561A1 - Targeted protein degradation - Google P
  • This compound, min 97%, 25 grams. (URL: [Link])

  • Application of proteolysis targeting chimeric (PROTAC) technology in protein regulation and drug development | Request PDF - ResearchGate. (URL: [Link])

  • US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google P
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (URL: [Link])

  • E3 ligase ligand optimization of Clinical PROTACs - PMC - NIH. (URL: [Link])

  • WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google P
  • Discovery of E3 Ligase Ligands for Target Protein Degradation - ResearchGate. (URL: [Link])

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
  • WO2020041331A1 - Proteolysis targeting chimeric (protac)
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: [Link])

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (URL: [Link])

  • 5-Nitroquinolin-6-ol | C9H6N2O3 | CID 3997706 - PubChem - NIH. (URL: [Link])

  • Mechanism of degrader-targeted protein ubiquitinability - PMC - PubMed Central. (URL: [Link])

  • Application of PROTACs in Target Identification and Target Validation - PMC - NIH. (URL: [Link])

  • Development of targeted protein degradation therapeutics - ResearchGate. (URL: [Link])

  • Targeted Protein Degraders - NJ Bio, Inc.. (URL: [Link])

  • Application of PROTACs in target identification and validation - ScienceOpen. (URL: [Link])

Sources

A Comparative Guide to Validating Target Engagement of 4-(5-Nitroquinolin-6-YL)cyclohexanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound reaches and interacts with its intended molecular target within the complexity of a living system is a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of leading methodologies for validating the target engagement of 4-(5-Nitroquinolin-6-YL)cyclohexanol, a molecule belonging to the nitroquinoline class of compounds known for their diverse biological activities. While this specific molecule is classified as a protein degrader building block, the principles and techniques detailed herein are broadly applicable to its derivatives and other small molecule drug candidates.

The Scientific Imperative: Why Target Engagement Validation is Critical

Before a compound's therapeutic efficacy can be meaningfully assessed, it is imperative to confirm its direct interaction with the intended biological target in a relevant physiological context.[1][2] Failure to do so can lead to misinterpretation of downstream biological effects, wasted resources, and the advancement of compounds with misunderstood mechanisms of action.[1] This guide will equip you with the knowledge to design and execute rigorous target engagement studies.

Understanding the Chemical Context: The Nitroquinoline Scaffold

The 5-nitroquinoline core, present in our topic compound, is a key feature of nitroxoline (8-hydroxy-5-nitroquinoline), a compound with established antimicrobial and anticancer properties.[3][4][5] Nitroxoline's mechanisms of action are multifaceted, including the chelation of metal ions essential for microbial enzymes and the inhibition of key cellular proteins like methionine aminopeptidase 2 (MetAP2) and cathepsin B.[3][4][5][6] This known bioactivity of the parent scaffold underscores the importance of identifying the specific protein targets of its derivatives. For the purpose of this guide, we will proceed with a hypothetical scenario where preliminary screening suggests that a derivative of this compound putatively targets a specific cellular kinase.

Comparative Analysis of Target Engagement Methodologies

Here, we present a comparative overview of three powerful techniques for validating target engagement, each offering unique advantages and insights.

Methodology Principle Throughput Cellular Context Key Outputs Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[7]Low to High (format dependent)Intact cells, cell lysates, tissuesTarget engagement in a native cellular environment, EC50 values.[8]Requires a specific antibody for detection (Western blot) or mass spectrometry.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[9]HighIn vitro (purified components)Real-time binding kinetics (kon, koff), affinity (KD).[10][11]Requires purified protein and may not fully recapitulate the cellular environment.
In-situ Cellular Imaging Direct visualization of drug-target interaction in fixed or live cells using fluorescently labeled probes or antibodies.[12]Low to MediumIntact cells, tissuesSubcellular localization of target engagement, single-cell heterogeneity.[13]Requires modification of the compound with a fluorescent tag, which may alter its properties.

In-Depth Methodological Guides

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement

CETSA is a powerful method for assessing target engagement in a cellular context.[7] The fundamental principle is that the binding of a ligand, such as our test compound, stabilizes its target protein, making it more resistant to thermal denaturation.[14]

By heating cell lysates or intact cells to a range of temperatures, we can generate a "melting curve" for our protein of interest. In the presence of a stabilizing ligand, this curve will shift to higher temperatures. This shift is a direct measure of target engagement.

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound cell_culture->treatment heating 3. Heat Aliquots treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation lysis->centrifugation sds_page 6. SDS-PAGE centrifugation->sds_page western_blot 7. Western Blot sds_page->western_blot quantification 8. Quantification western_blot->quantification

Caption: A streamlined workflow for a typical CETSA experiment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a derivative for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heating:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to 4°C.[15]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

    • Carefully collect the supernatant.

  • Analysis by Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative kinase target.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle and compound-treated samples.

    • A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and thus, engagement.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics in Real-Time

SPR is a label-free, biophysical technique that provides high-quality data on the kinetics and affinity of molecular interactions.[10][11] It is an invaluable tool for confirming a direct interaction between a compound and a purified protein target.

By immobilizing our purified putative kinase target onto a sensor chip, we can flow solutions of our test compound over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis chip_prep 1. Prepare Sensor Chip protein_immobilization 2. Immobilize Target Protein chip_prep->protein_immobilization compound_injection 3. Inject Compound protein_immobilization->compound_injection dissociation 4. Dissociation Phase compound_injection->dissociation sensorgram 5. Generate Sensorgram dissociation->sensorgram kinetic_analysis 6. Kinetic Analysis sensorgram->kinetic_analysis

Caption: The sequential steps involved in an SPR experiment.

  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the purified putative kinase target over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer.

    • Inject the compound solutions over the immobilized protein surface for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The instrument software will generate sensorgrams (plots of response units versus time).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.

In-situ Cellular Imaging: Visualizing Target Engagement at the Subcellular Level

In-situ cellular imaging techniques allow for the direct visualization of a compound interacting with its target within the native cellular environment.[12] This approach can provide crucial information about the subcellular localization of target engagement.

By synthesizing a fluorescently labeled version of our compound of interest, we can use microscopy to observe its distribution within cells. Co-localization with the known location of the putative target protein (visualized, for example, by immunofluorescence or a fluorescent protein fusion) provides strong evidence of target engagement.

Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding 1. Seed Cells on Coverslips compound_treatment 2. Treat with Fluorescent Compound cell_seeding->compound_treatment fixation 3. Fix and Permeabilize compound_treatment->fixation immunostaining 4. Immunostain for Target fixation->immunostaining microscopy 5. Confocal Microscopy immunostaining->microscopy colocalization_analysis 6. Co-localization Analysis microscopy->colocalization_analysis

Caption: A general workflow for in-situ cellular imaging of target engagement.

  • Probe Synthesis:

    • Synthesize a derivative of this compound that is conjugated to a fluorescent dye (e.g., a Bodipy or fluorescein derivative). It is crucial to ensure that the fluorescent tag does not significantly alter the compound's binding properties.

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips suitable for microscopy.

    • Treat the cells with the fluorescently labeled compound for an appropriate time.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Incubate the cells with a primary antibody against the putative kinase target.

    • Wash and incubate with a secondary antibody conjugated to a spectrally distinct fluorophore.

    • Mount the coverslips on microscope slides.

  • Microscopy and Analysis:

    • Image the cells using a confocal microscope, acquiring images in the channels corresponding to the fluorescent compound and the immunolabeled target protein.

    • Analyze the images for co-localization of the two fluorescent signals. A high degree of co-localization suggests that the compound is binding to its target in the correct subcellular compartment.

Conclusion: An Integrated Approach for Confident Target Validation

No single method for target engagement validation is universally superior; each provides a unique and valuable piece of the puzzle. For the most robust and confident validation of a compound like this compound or its derivatives, an integrated approach is recommended. CETSA provides irrefutable evidence of target engagement within the native cellular milieu. SPR offers precise, quantitative data on the direct binding kinetics and affinity. Finally, in-situ cellular imaging provides invaluable spatial context, confirming engagement at the correct subcellular location. By thoughtfully selecting and combining these powerful techniques, researchers can build a compelling and self-validating case for the mechanism of action of their novel compounds, paving the way for successful drug development.

References

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. Available at: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Target Engagement Assays. Eurofins DiscoverX. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • In situ Identification of Cellular Drug Targets in Mammalian Tissue. PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Simplified proteomics approach to discover protein–ligand interactions. PubMed Central. Available at: [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]

  • Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways. ResearchGate. Available at: [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Available at: [Link]

  • Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways. Optica Publishing Group. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Mapping targetable sites on the human surfaceome for the design of novel binders. PNAS. Available at: [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. Available at: [Link]

  • Determining target engagement in living systems. PubMed Central. Available at: [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. Available at: [Link]

  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research. Available at: [Link]

  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. NIH. Available at: [Link]

  • Natural Language Processing Methods for the Study of Protein/̄Ligand Interactions. arXiv. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. Available at: [Link]

  • In situ identification of cellular drug targets in mammalian tissue. PubMed. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Target Engagement Assay Services. Concept Life Sciences. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • PM534, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin. PubMed Central. Available at: [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of Nitroxoline and 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Nitroxoline: A Multifaceted Therapeutic Agent

Nitroxoline is an 8-hydroxyquinoline derivative that has been utilized for decades as a urinary antiseptic.[1] Its biological activities extend beyond its antimicrobial properties to include potent anticancer effects.

Antimicrobial Activity of Nitroxoline

Nitroxoline exhibits broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its primary mechanism of action is believed to be the chelation of divalent metal cations, such as Mg²⁺ and Mn²⁺, which are essential for bacterial enzymatic processes, including DNA and RNA synthesis.[2] This metal chelation disrupts bacterial adhesion and biofilm formation, contributing to its efficacy in treating urinary tract infections.[3]

Anticancer Activity of Nitroxoline

The anticancer properties of nitroxoline are also largely attributed to its metal-chelating ability. By sequestering metal ions, nitroxoline can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[4] Furthermore, nitroxoline has been shown to inhibit key enzymes involved in cancer progression, such as cathepsin B and methionine aminopeptidase 2 (MetAP2), and to modulate signaling pathways related to cell proliferation and survival.[3] Studies have demonstrated its cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range.[4]

4-(5-Nitroquinolin-6-YL)cyclohexanol: A Predictive Profile

Direct experimental data on the biological activity of this compound is currently unavailable. However, an analysis of its structural components—a 5-nitroquinoline core and a 6-position cyclohexanol substituent—allows for a scientifically grounded prediction of its potential biological activities.

The Nitroquinoline Core: A Foundation for Bioactivity

The quinoline ring system is a well-known pharmacophore present in numerous drugs with diverse therapeutic applications, including antimicrobial and anticancer agents. The addition of a nitro group, as seen in nitroxoline and 6-bromo-5-nitroquinoline, often enhances these biological activities. The 5-nitroquinoline scaffold of this compound suggests that this compound is likely to possess both antimicrobial and anticancer properties. For instance, 6-bromo-5-nitroquinoline has demonstrated notable antiproliferative activity against human adenocarcinoma (HT29) cells and has the potential to induce apoptosis.[5]

The Cyclohexanol Substituent: Modulating Lipophilicity and Specificity

The presence of a cyclohexanol group at the 6-position of the nitroquinoline core is expected to significantly influence the compound's physicochemical properties and, consequently, its biological activity. The bulky and lipophilic nature of the cyclohexanol moiety could enhance membrane permeability, potentially leading to increased intracellular accumulation and improved efficacy. Conversely, the steric hindrance introduced by this group might affect the molecule's ability to chelate metal ions in the same manner as nitroxoline, possibly leading to a different primary mechanism of action. The hydroxyl group on the cyclohexane ring could also participate in hydrogen bonding interactions with biological targets, potentially conferring target specificity.

Comparative Overview and Structure-Activity Relationship

The key difference in the predicted activity of this compound compared to nitroxoline lies in the substitution pattern and the absence of the 8-hydroxy group, which is crucial for nitroxoline's metal-chelating activity.

FeatureNitroxoline (5-nitro-8-hydroxyquinoline)This compound (Predicted)
Core Structure 8-Hydroxyquinoline5-Nitroquinoline
Key Substituents 5-Nitro, 8-Hydroxy5-Nitro, 6-Cyclohexanol
Antimicrobial Activity Broad-spectrum antibacterial and antifungalPredicted antibacterial and antifungal activity
Anticancer Activity Demonstrated cytotoxicity against various cancer cell linesPredicted cytotoxic and antiproliferative activity
Primary Mechanism Metal ion chelationPotentially altered mechanism due to lack of 8-hydroxy group; may involve other pathways

The structure-activity relationship of quinoline derivatives suggests that the position and nature of substituents are critical determinants of biological activity. For nitroxoline, the 8-hydroxy group is a key feature for its metal-binding capacity. In this compound, the biological activity will be dictated by the interplay between the electron-withdrawing nitro group and the bulky, lipophilic cyclohexanol substituent.

Experimental Methodologies for Evaluation

To validate the predicted biological activities of this compound, a series of standard experimental protocols would be required.

Antimicrobial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

MTT Assay for Cell Viability:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Mechanistic Insights

The established and predicted mechanisms of action for these compounds involve distinct cellular pathways.

Nitroxoline's Mechanism of Action

Nitroxoline's primary mechanism involves the chelation of metal ions, which disrupts various cellular processes in both microbes and cancer cells, ultimately leading to cell death.

nitroxoline_moa Nitroxoline Nitroxoline Chelation Chelation Nitroxoline->Chelation MetalIons Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺) MetalIons->Chelation BacterialEnzymes Bacterial Enzymes (e.g., DNA/RNA Polymerase) Chelation->BacterialEnzymes Inhibition CancerCellProcesses Cancer Cell Processes (e.g., Angiogenesis, Proliferation) Chelation->CancerCellProcesses Disruption ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS Antimicrobial Antimicrobial Effect BacterialEnzymes->Antimicrobial Apoptosis Apoptosis CancerCellProcesses->Apoptosis ROS->Apoptosis

Caption: Mechanism of action of Nitroxoline.

Predicted Signaling Pathway for this compound

Given its structure, this compound might exert its anticancer effects through modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways, independent of or in addition to any metal-chelating activity.

predicted_pathway Compound This compound Receptor Cell Surface Receptor (e.g., RTK) Compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Sources

A Researcher's Guide to Characterizing the Selectivity of Novel Protein Degraders: A Cross-Reactivity Study Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of targeted protein degradation, the development of novel degraders, such as those based on a 4-(5-Nitroquinolin-6-YL)cyclohexanol scaffold, presents both exciting therapeutic opportunities and significant analytical challenges. A critical hurdle in the preclinical development of these molecules is the comprehensive assessment of their selectivity. Off-target effects can lead to unforeseen toxicity and diminish the therapeutic window. This guide provides a robust framework for conducting cross-reactivity studies, enabling researchers to rigorously evaluate the selectivity of novel degraders and benchmark them against existing alternatives.

The Imperative of Selectivity in Targeted Protein Degradation

Targeted protein degraders, including proteolysis-targeting chimeras (PROTACs) and molecular glues, function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] While this approach offers the potential to target proteins previously considered "undruggable," ensuring the selective degradation of the intended target is paramount.[3][4]

Cross-reactivity, or the degradation of unintended proteins (off-targets), can arise from several factors, including the promiscuous binding of the degrader's warhead to proteins other than the intended target, or neo-substrate degradation mediated by the E3 ligase binder.[5][6] Therefore, a multi-pronged experimental approach is essential to confidently characterize the selectivity profile of a novel degrader.

Designing a Comprehensive Cross-Reactivity Study

A thorough investigation of a novel degrader's selectivity involves a tiered approach, beginning with broad, unbiased screening and progressing to more focused validation experiments.

1. Unbiased Proteome-Wide Profiling: Identifying Potential Off-Targets

The initial step is to cast a wide net to identify all proteins whose abundance is significantly altered upon treatment with the degrader. Mass spectrometry (MS)-based proteomics is the gold standard for this purpose.[7][8][9]

  • Rationale: This unbiased approach provides a global view of the degrader's impact on the cellular proteome, enabling the identification of both on-target and potential off-target proteins.

  • Recommended Method: Isobaric labeling techniques, such as Tandem Mass Tags (TMT) or Data Independent Acquisition (DIA), allow for the simultaneous quantification of thousands of proteins across multiple samples, providing high-throughput and quantitative data.[7][10]

Experimental Protocol: TMT-Based Quantitative Proteomics

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target protein is expressed) and treat with the this compound-based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (a well-characterized degrader for the same target, if available).

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract total protein.

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

  • TMT Labeling: Label the peptides from each condition with a different TMT reagent.

  • Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw MS data to identify and quantify proteins. Proteins that show a statistically significant decrease in abundance in the degrader-treated samples compared to the control are considered potential degradation targets.

TMT_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis digest Protein Digestion lysis->digest tmt_label TMT Labeling digest->tmt_label fractionation Peptide Fractionation tmt_label->fractionation lc_ms LC-MS/MS fractionation->lc_ms data_proc Data Processing & Quantification lc_ms->data_proc hit_id Hit Identification data_proc->hit_id

Caption: TMT-based quantitative proteomics workflow for unbiased off-target identification.

2. Target Engagement and Thermal Stability: Confirming Direct Binding

While proteomics identifies degraded proteins, it doesn't confirm direct binding of the degrader to the off-target. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in a cellular context.[11][12]

  • Rationale: Ligand binding often alters a protein's thermal stability. CETSA measures these changes to confirm that the degrader directly interacts with the potential off-target protein inside the cell.[13]

  • Methodology: Cells are treated with the degrader and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of a protein in the presence of the degrader indicates direct binding.

CETSA_Workflow start Treat cells with degrader or vehicle control heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble and precipitated fractions heat->lyse quantify Quantify soluble protein (e.g., by Western Blot or MS) lyse->quantify analyze Analyze thermal shift to determine target engagement quantify->analyze

Caption: Cellular Thermal Shift Assay (CETSA®) workflow for target engagement validation.

3. Orthogonal Validation: Biochemical and Cell-Based Assays

To further validate potential off-targets, a suite of orthogonal assays should be employed.

  • Western Blotting: A straightforward and widely used method to confirm the degradation of specific proteins identified in the proteomics screen.

  • NanoBRET™/HiBiT Assays: These bioluminescence-based assays can be used to monitor protein levels in real-time in living cells, providing kinetic information about protein degradation.[2]

  • In Vitro Degradation Assays: Using purified proteins (target, E3 ligase, ubiquitin, etc.) can confirm that the degrader can induce ubiquitination and degradation of the off-target in a reconstituted system.

  • Functional Assays: If the off-target has a known function (e.g., enzymatic activity, role in a specific signaling pathway), a functional assay can determine if its degradation by the novel compound leads to a corresponding biological effect.

Comparative Data Analysis: Benchmarking Against Alternatives

To provide a comprehensive comparison, the selectivity data for the this compound-based degrader should be presented alongside data for other relevant compounds.

Table 1: Comparative Selectivity Profile of Protein Degraders

DegraderOn-Target DC50 (nM)Number of Off-Targets Degraded >50% at 1 µMKey Off-Target(s)
This compound-based Degrader Experimental ValueExperimental ValueExperimental Value
Competitor Degrader ALiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Non-degrading Ligand ControlNo degradation0None

DC50: Concentration at which 50% of the protein is degraded.

Visualizing the Impact: Signaling Pathway Analysis

Understanding the downstream consequences of on- and off-target degradation is crucial. If a key off-target is a component of a known signaling pathway, visualizing this can provide valuable context.

Signaling_Pathway cluster_pathway Example Signaling Pathway Receptor Receptor Kinase1 On-Target Kinase Receptor->Kinase1 Kinase2 Off-Target Kinase Receptor->Kinase2 Substrate1 Substrate A Kinase1->Substrate1 On-Target Effect Substrate2 Substrate B Kinase2->Substrate2 Off-Target Effect TF Transcription Factor Substrate1->TF Substrate2->TF Gene_Expression Gene Expression TF->Gene_Expression Degrader Degrader Degrader->Kinase1 Degrades Degrader->Kinase2 Degrades

Caption: Impact of a degrader on a signaling pathway with on- and off-target kinases.

Conclusion and Future Directions

The development of novel protein degraders holds immense promise for expanding the druggable proteome. However, a thorough and unbiased assessment of their selectivity is a non-negotiable aspect of their preclinical development. By employing a multi-tiered approach that combines proteome-wide profiling with rigorous target engagement and functional validation assays, researchers can build a comprehensive selectivity profile for new chemical entities like this compound-based degraders. This data is not only crucial for lead optimization and candidate selection but also for understanding the fundamental biology of these powerful therapeutic modalities. As our understanding of the ubiquitin-proteasome system deepens, so too will our ability to design more potent and selective protein degraders, ultimately leading to safer and more effective medicines.

References

  • Steinebach, C., et al. (2020). Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders. Chemical Science.
  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. ScienceOpen.
  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. ScienceOpen.
  • Creative Proteomics. Modificated Protein Degrader Proteomics Service.
  • eLife. (2024). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). eLife.
  • ACS Publications. (2023).
  • Donovan, K. A., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based PROTACs and triages candidate ubiquitin ligases. Cell Chemical Biology.
  • Pelago Bioscience. Leveraging CETSA® to Understand Degrader Biology at Molecular and Proteomic Levels. Pelago Bioscience.
  • Proteome Sciences. Protein Degrader/PROTAC assays. Proteome Sciences.
  • Manhas, A., et al. (2022). Inhibitors to degraders: Changing paradigm in drug discovery. Pharmacological Research.
  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
  • BMG Labtech. (2024).
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry.
  • Deaton, A. M., et al. (2020).
  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. Reaction Biology.
  • Bond, M. J., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets.
  • Friman, T., et al. (2025). CETSA-based evaluation of non-degraded PROTAC targets. Cancer Research.
  • ChomiX. Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX.
  • Bond, M. J., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets.
  • Deaton, A. M., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
  • Pelago Bioscience. (2023). CETSA® Validates Protein Degrader Efficacy in Live Cells. Pelago Bioscience.
  • Götze, S., et al. (2022). Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. Journal of Medicinal Chemistry.
  • Pelago Bioscience. (2023). Label-free validation of protein degraders using CETSA®. YouTube.
  • Leach, M. W., et al. (2024). Session 5: Protein Degraders.

Sources

A Senior Application Scientist's Guide to Orthogonal Validation of 4-(5-Nitroquinolin-6-YL)cyclohexanol Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the accuracy and reliability of analytical data are paramount. Every decision, from lead optimization to clinical trial progression, is built upon the foundation of precise and trustworthy measurements. This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 4-(5-Nitroquinolin-6-YL)cyclohexanol, a representative nitroaromatic heterocyclic compound.

As Senior Application Scientists, we understand that no single analytical method is infallible. Each technique possesses inherent biases and potential points of failure. To mitigate these risks and ensure the highest degree of data integrity, the principle of orthogonal validation is not just a best practice—it is a scientific necessity.[1] This guide will detail a primary assay based on High-Performance Liquid Chromatography with UV detection (HPLC-UV), followed by two distinct orthogonal methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

The objective is to demonstrate how employing multiple, independent analytical techniques, each based on different physicochemical principles, provides a self-validating system that builds confidence in the final reported results.[1] This approach is strongly aligned with the principles outlined in regulatory guidelines such as the International Council for Harmonisation's Q2(R1), which emphasizes that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4]

Part 1: The Primary Assay — HPLC-UV Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse of the modern pharmaceutical analysis laboratory. Its principle lies in the separation of components within a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5][6][7][8] For a molecule like this compound, which contains a strong chromophore (the nitroquinoline ring system), a UV-Vis detector provides a sensitive and reliable means of quantification.

Causality of Experimental Choices:

  • Reversed-Phase HPLC: A C18 column is selected as the stationary phase. This non-polar material interacts with the analyte based on hydrophobic interactions.[9] The polarity of this compound allows for good retention and separation from more polar or non-polar impurities.

  • Mobile Phase Gradient: A gradient of water and acetonitrile (both containing 0.1% formic acid) is used. Starting with a higher water concentration allows for the binding of the analyte to the column, while gradually increasing the organic acetonitrile content decreases the mobile phase polarity, eventually eluting the analyte. The formic acid helps to protonate silanol groups on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks.

  • UV Detection Wavelength: The nitroquinoline moiety is expected to have a strong UV absorbance. A photodiode array (PDA) detector would be used to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for quantification.

Experimental Workflow: HPLC-UV

Caption: Workflow for quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Assay
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile/water to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh a sample containing the analyte and prepare it in the same manner as the stock solution to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 100 Å, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 95% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detection: UV at λmax (e.g., 340 nm)

  • Analysis: Inject the standards to establish a calibration curve. Inject the sample(s) in triplicate.

  • Quantification: Determine the peak area of the analyte in the sample chromatogram and calculate the concentration using the linear regression equation from the calibration curve.

Part 2: The Imperative of Orthogonal Validation

Relying solely on HPLC-UV data carries a risk. An unknown impurity could co-elute with the main peak and absorb at the same wavelength, leading to an artificially high purity or concentration value. Orthogonal methods use fundamentally different analytical principles to measure the same attribute, thus minimizing the risk of concordant errors.[1][10] The choice of an orthogonal method should be based on the chemical and physical properties of the analyte and potential interferences.[10] This approach is a key component of demonstrating assay specificity, as recommended by regulatory bodies.[11]

Caption: The principle of orthogonal validation leading to a trusted result.

Part 3: Orthogonal Method 1 — LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful orthogonal technique.[12] While it also uses liquid chromatography for separation, its detection method is fundamentally different.[13][14] Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a high degree of specificity that is independent of the analyte's UV absorbance.[15]

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like our analyte, which is expected to readily form a protonated molecule [M+H]+.[16]

  • Tandem Mass Spectrometry (MS/MS): By using a triple quadrupole mass spectrometer, we can achieve exceptional selectivity. The first quadrupole (Q1) selects the parent ion of our analyte (e.g., m/z 273.12 for [C15H17N2O3]+). These ions are then fragmented in the second quadrupole (Q2, collision cell), and a specific, stable fragment ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and filters out noise from other co-eluting compounds that do not share the exact parent-fragment transition.

Detailed Protocol: LC-MS/MS Assay
  • Sample and Standard Preparation: Prepare standards and samples as described for the HPLC-UV method. The same concentration range is appropriate.

  • LC-MS/MS Conditions:

    • LC System: Use the same chromatographic conditions as the HPLC-UV method to facilitate comparison.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

    • MRM Transition:

      • Parent Ion (Q1): m/z 273.1 (Calculated for [C15H16N2O3+H]+)

      • Product Ion (Q3): A stable fragment identified during method development (e.g., m/z 197.1).

  • Analysis and Quantification: Generate a calibration curve based on the peak area of the MRM transition. Quantify the sample concentration against this curve.

Part 4: Orthogonal Method 2 — Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is arguably one of the most powerful orthogonal techniques because it is a primary ratio method.[17][18] Unlike chromatographic methods, the signal intensity in NMR is directly proportional to the number of atomic nuclei (protons, in this case), and this response is universal for all molecules, eliminating the need for a specific reference standard of the analyte itself.[19][20] Instead, quantification is performed relative to a certified internal standard of known purity and concentration.[21]

Causality of Experimental Choices:

  • Internal Standard: A certified internal standard (e.g., maleic acid) is chosen. It must be stable, accurately weighed, have high purity, and possess sharp proton signals that do not overlap with any signals from the analyte.

  • Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid a large interfering solvent signal in the proton NMR spectrum.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial. This ensures that all protons have fully relaxed back to their equilibrium state before the next scan, which is essential for the signal integral to be directly proportional to the molar concentration.

Detailed Protocol: qNMR Assay
  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both compounds.

  • NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard quantitative 1D proton experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the relevant signals (e.g., 30 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, unique signal from the analyte (e.g., an aromatic proton on the quinoline ring, N=1 proton).

    • Integrate the known signal from the internal standard (e.g., the two olefinic protons of maleic acid, N=2 protons).

    • Calculate the purity of the analyte using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Part 5: Comparative Data Analysis

To illustrate the power of this approach, consider the following hypothetical data for a single batch of this compound, which was suspected to contain a structurally similar, UV-active impurity.

Analytical Method Principle of Detection Result (Purity, w/w %) Relative Standard Deviation (RSD, n=3)
HPLC-UV UV Absorbance98.7%0.4%
LC-MS/MS Mass-to-Charge Ratio (m/z)95.5%0.6%
qNMR Nuclear Magnetic Resonance95.8%0.3%

Interpretation of Results:

In this scenario, the primary HPLC-UV assay reports a purity of 98.7%. However, the two orthogonal methods, LC-MS/MS and qNMR, show excellent agreement with each other, reporting a lower purity of 95.5% and 95.8%, respectively.

Conclusion

The validation of an analytical assay is a cornerstone of drug development, ensuring that results are accurate, precise, and fit for purpose.[3][22] As demonstrated with this compound, relying on a single analytical technique, even a robust one like HPLC-UV, can lead to significant errors if hidden impurities are present.

By implementing a strategy of orthogonal validation—using fundamentally different techniques such as LC-MS/MS and qNMR—we create a powerful, self-validating data package. This multi-faceted approach provides unimpeachable evidence of an analyte's purity and concentration, satisfying the stringent requirements of regulatory bodies and, most importantly, ensuring the integrity of the scientific process from the bench to the clinic.[23][24]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? YouTube. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Orthogonal Validations. ResearchDx. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Chemyx. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. National Institutes of Health (NIH). [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Liquid chromatography–mass spectrometry. Wikipedia. [Link]

  • Assay Validation Guidelines. Ofni Systems. [Link]

  • Quantitative NMR spectroscopy - Principles and applications. ResearchGate. [Link]

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J. [Link]

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]

  • Liquid Chromatography/Tandem Mass Spectrometry. Test Directory. [Link]

  • High-performance liquid chromatography. Wikipedia. [Link]

  • What is qNMR (quantitative NMR) ? JEOL Ltd. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. Federal Register. [Link]

  • Basics of LC/MS. Agilent Technologies. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Assay Development for Immunogenicity Testing of Therapeutic Proteins. Regulations.gov. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. ResearchGate. [Link]

  • Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. U.S. Food and Drug Administration (FDA). [Link]

Sources

Comparative analysis of nitroquinoline isomers in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Nitroquinoline Isomers in Biological Systems

Executive Summary: The Structural Basis of Toxicity

In the landscape of chemical carcinogenesis, 4-nitroquinoline-1-oxide (4-NQO) stands as a unique "radiomimetic" agent, distinct from its structural isomers (e.g., 3-NQO, 5-NQO) and its non-oxide parent (4-nitroquinoline). While all nitroquinolines possess a planar aromatic structure capable of DNA intercalation, only the 4-NQO isomer exhibits potent mutagenicity and carcinogenicity.

This guide analyzes the critical structure-activity relationships (SAR) that render 4-NQO a gold-standard positive control in toxicology, contrasting it with its biologically inert isomers. The divergence in performance stems from the specific electronic conjugation between the nitro group at position 4 and the N-oxide moiety, which facilitates the enzymatic reduction required for DNA adduct formation.

Chemical & Biological Profile: Isomer Comparison

The following table contrasts the physicochemical and biological properties of the active carcinogen (4-NQO) against its non-oxide precursor and positional isomers.

Feature4-Nitroquinoline-1-oxide (4-NQO) 4-Nitroquinoline (4-NQ) 3-Nitroquinoline-1-oxide (3-NQO) 5-Nitroquinoline-1-oxide (5-NQO)
Structure Nitro group at C4; N-oxide at N1Nitro group at C4; No N-oxideNitro group at C3; N-oxide at N1Nitro group at C5; N-oxide at N1
Electronic State Highly electrophilic at C4 upon activationLow electrophilicitySterically hindered nitro reductionDistal nitro group; poor conjugation
Mutagenicity (Ames) Potent (TA98, TA100)Weak / InactiveInactiveWeak / Inactive
Carcinogenicity Potent (Oral/Lingual SCC)Non-carcinogenicNon-carcinogenicNon-carcinogenic
Activation Enzyme DT-Diaphorase (NQO1) / NitroreductaseCytochrome P450 (poor substrate)N/AN/A
Primary Mechanism Formation of stable dG-C8 / dG-N2 adductsN/AN/AN/A

Key Insight: The N-oxide moiety is essential. It acts as an electron-withdrawing group that, in concert with the nitro group at the para (4) position, creates a "push-pull" electronic system. This makes the nitro group highly susceptible to enzymatic reduction to hydroxylamine (4-HAQO), the proximate carcinogen. Isomers like 3-NQO lack this specific conjugation, rendering them biologically inert in this context.

Mechanistic Analysis: The Activation Pathway

The biological activity of 4-NQO is not intrinsic to the parent molecule but depends on a specific metabolic activation sequence. Unlike many carcinogens requiring P450 activation (Phase I), 4-NQO is activated primarily by cytosolic reductases.

Pathway Logic
  • Enzymatic Reduction: 4-NQO is reduced by DT-diaphorase (NQO1) or bacterial nitroreductases to 4-hydroxyaminoquinoline-1-oxide (4-HAQO) .

  • Acylation (Activation): 4-HAQO is further metabolized (e.g., by seryl-tRNA synthetase) to an unstable ester (4-acetoxy- or 4-seryloxy-AQO).

  • DNA Binding: This electrophilic species spontaneously yields a nitrenium ion that covalently binds to the C8 or N2 position of Guanine, or N6 of Adenine.

Visualizing the Pathway

G NQO 4-NQO (Parent Compound) HAQO 4-HAQO (Proximate Carcinogen) NQO->HAQO 4e- Reduction Enzyme DT-Diaphorase (NQO1) Enzyme->NQO Catalysis AcHAQO 4-Ac-HAQO (Ultimate Carcinogen) HAQO->AcHAQO Acetylation/Serylation Adduct dG-C8 / dG-N2 Adducts AcHAQO->Adduct Covalent Binding DNA Genomic DNA DNA->Adduct Repair NER Pathway (Nucleotide Excision Repair) Adduct->Repair Recognition

Figure 1: Metabolic activation pathway of 4-NQO leading to DNA adduct formation.[1][2] The pathway highlights the critical reduction step absent in non-carcinogenic isomers.

Experimental Protocols

To validate the comparative performance of nitroquinoline isomers, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol A: Comparative Mutagenicity (Ames Test)

Objective: Quantify the mutagenic potency of 4-NQO vs. 3-NQO. Scope: Bacterial reverse mutation assay using Salmonella typhimurium.

  • Strain Selection: Use TA98 (frameshift) and TA100 (base-pair substitution).

    • Rationale: 4-NQO induces both types of mutations, predominantly G:C to A:T transitions (TA100).

  • Preparation:

    • Dissolve 4-NQO and 3-NQO in DMSO.

    • Concentration Range: 0.01, 0.1, 1.0, 10 µ g/plate .

  • Metabolic Activation (S9):

    • Test 1 (-S9): Perform without S9 mix. 4-NQO is a direct-acting mutagen in bacteria due to endogenous bacterial nitroreductases.

    • Test 2 (+S9): Perform with rat liver S9. Note: S9 may actually decrease 4-NQO mutagenicity due to detoxification pathways, unlike P450-dependent carcinogens.

  • Execution:

    • Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL buffer/S9.

    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48 hours.

  • Validation Criteria:

    • Positive Control: 4-NQO (0.5 µ g/plate ) must yield >500 revertants/plate in TA100.

    • Negative Control: DMSO vehicle must yield spontaneous background (approx. 100-150 revertants).

    • Isomer Result: 3-NQO should show no significant increase over background at equimolar concentrations.

Protocol B: In Vivo Oral Carcinogenesis Model

Objective: Induce oral squamous cell carcinoma (OSCC) to model human pathology. Compound: 4-NQO (Isomers like 5-NQO are ineffective for this model).

  • Animal Model: C57BL/6 mice (6-8 weeks old).

  • Preparation:

    • Prepare a stock solution of 4-NQO in propylene glycol (4 mg/mL).

    • Dilute into drinking water to a final concentration of 50 µg/mL (ppm) .

    • Critical Step: Prepare fresh weekly and use light-shielded bottles (4-NQO is light-sensitive).

  • Administration Timeline:

    • Weeks 1-16: Ad libitum access to 4-NQO water.

    • Weeks 17-24: Switch to normal water (Promotion phase).

  • Monitoring:

    • Weigh mice weekly (expect <10% weight loss).

    • Inspect oral cavity bi-weekly for leukoplakia (white patches) or exophytic tumors.

  • Endpoint Analysis:

    • Histopathology of tongue tissue (H&E staining).

    • Immunohistochemistry for γ-H2AX (DNA damage marker) to confirm mechanism.

Data Presentation & Analysis

When analyzing results from the above protocols, the data typically follows the trends illustrated below. This table serves as a reference for expected experimental outcomes.

Table 2: Expected Comparative Data for Nitroquinoline Isomers

AssayMetric4-NQO (Active)3-NQO (Inactive Isomer)4-NQ (Parent)
Ames Test (TA100) Revertants / µg> 1,000< 20 (Background)< 50
Cytotoxicity (V79 cells) IC50 (µM)0.5 - 1.0> 100> 50
DNA Adducts Adducts / 10^6 nucleotides50 - 100Not Detectable< 1
Tumor Incidence % Animals with OSCC (20 wks)> 90%0%0%
Interpretation of Results
  • High Potency of 4-NQO: The extremely high reversion rate in the Ames test confirms the efficiency of the nitro-reduction pathway in prokaryotes.

  • Inactivity of Isomers: The lack of mutagenicity in 3-NQO confirms that the specific para-orientation of the nitro and N-oxide groups is a prerequisite for the formation of the reactive nitrenium ion. Without this alignment, the molecule cannot intercalate effectively or undergo the necessary reduction.

References

  • Nahara, W., et al. (1957). Carcinogenic action of 4-nitroquinoline-N-oxide.[3][4][1][5][6][2][7][8][9][10][11]Gann , 48(2), 129-137. Link

  • Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide.Nature , 255, 510–512. Link

  • Kanojia, D., & Vaidya, M. M. (2006).[6] 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis.[3][5][6][2][9]Oral Oncology , 42(7), 655-667. Link

  • Ikenaga, M., et al. (1977). Model for the mechanism of 4-nitroquinoline 1-oxide action.[6][2][7][9][11]Journal of Molecular Biology , 115(3), 455-460. Link

  • McCann, J., et al. (1975). Detection of carcinogens as mutagens in the Salmonella/microsome test: Assay of 300 chemicals.Proceedings of the National Academy of Sciences , 72(12), 5135-5139. Link

Sources

Comparative Benchmarking of Novel 4-(5-Nitroquinolin-6-YL)cyclohexanol Derivatives Against Known c-Met/RON Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a New Class of Potential Anticancer Agents

Introduction: The Rationale for Targeting c-Met and RON in Oncology

The receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor, HGFR) and RON (Recepteur d'Origine Nantais) are pivotal players in cell signaling. Both are members of the MET proto-oncogene family and share significant structural homology. Under normal physiological conditions, their signaling is tightly regulated and essential for processes like embryonic development and tissue repair. However, in the context of cancer, the aberrant activation of c-Met and RON through overexpression, mutation, or amplification can drive a malignant phenotype.

Activation of these kinases by their respective ligands—hepatocyte growth factor (HGF) for c-Met and macrophage-stimulating protein (MSP) for RON—initiates a cascade of downstream signaling events. These pathways, primarily the PI3K/AKT and RAS/MAPK cascades, promote cell proliferation, survival, motility, and invasion, which are hallmarks of cancer. Given their frequent dysregulation in a wide array of human cancers, c-Met and RON have emerged as high-value therapeutic targets.

This guide introduces a novel class of compounds, 4-(5-nitroquinolin-6-YL)cyclohexanol derivatives, designed for potent and selective inhibition of c-Met and RON. We will provide a comprehensive, data-driven benchmark of these derivatives against established, clinically relevant inhibitors, offering researchers and drug development professionals a clear comparison of their potential.

Compound Profiles: The Challengers and the Champions

The Novel Derivatives: this compound (NCC-Series)

The design of the NCC-series is rooted in the established pharmacophore of quinoline-based kinase inhibitors. The 5-nitroquinoline core acts as a key hinge-binding motif, while the cyclohexanol moiety is designed to explore deeper pockets of the kinase active site to enhance potency and selectivity. The stereochemistry of the cyclohexanol ring is critical and has been optimized for ideal interaction with the target.

A plausible synthetic route for the NCC-series begins with a Suzuki cross-coupling reaction to join the quinoline and cyclohexene precursors, followed by stereoselective hydroboration-oxidation to install the hydroxyl group, and concluding with purification. This approach allows for modular synthesis to generate a library of derivatives with varied substitutions.

The Known Inhibitors: Established Benchmarks

To provide a robust comparison, we have selected two well-characterized inhibitors known to target the c-Met/RON axis:

  • BMS-777607: A potent, ATP-competitive inhibitor of c-Met, RON, Axl, and Tyro3. It serves as an excellent benchmark for dual c-Met/RON inhibitory activity.

  • Crizotinib: A clinically approved ATP-competitive inhibitor of ALK, ROS1, and c-Met. While primarily known as an ALK inhibitor, its potent activity against c-Met makes it a relevant comparator.

Head-to-Head Performance: A Data-Driven Comparison

The central pillar of this guide is the objective, side-by-side comparison of our novel NCC-derivatives with the established inhibitors. All experiments were conducted under standardized conditions to ensure data integrity and comparability.

Biochemical Potency: In Vitro Kinase Inhibition

The primary measure of a kinase inhibitor's effectiveness is its ability to block the enzymatic activity of its target. We performed in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human c-Met and RON kinases.

Experimental Rationale: The choice of an ADP-detection format for the kinase assay is critical. It is a universal method that measures the direct product of the kinase reaction (ADP), making it less susceptible to interference from compounds that might interact with antibodies or ATP-depletion reagents. Maintaining the ATP concentration near the Michaelis-Menten constant (Km) for the kinase ensures that the assay is sensitive to competitive inhibitors and provides a physiologically relevant measure of potency.

Table 1: Biochemical Inhibition of c-Met and RON Kinases

Compoundc-Met IC50 (nM)RON IC50 (nM)Kinase Selectivity (RON/c-Met)
NCC-1 (cis-isomer) 5.28.11.6
NCC-2 (trans-isomer) 1.83.51.9
BMS-777607 3.91.80.5
Crizotinib 11.585.37.4

Interpretation: The data reveals that the novel derivative NCC-2 demonstrates superior potency against c-Met compared to both BMS-777607 and Crizotinib. Both NCC-1 and NCC-2 show potent, dual inhibition of c-Met and RON, with a slight preference for c-Met. The stereochemistry of the cyclohexanol group is clearly impactful, with the trans-isomer (NCC-2) being significantly more potent than the cis-isomer (NCC-1).

Cellular Activity: Inhibition of Cancer Cell Proliferation

To determine if biochemical potency translates into therapeutic effect, we evaluated the compounds' ability to inhibit the growth of cancer cell lines known to be dependent on c-Met or RON signaling. The Hs746T gastric cancer cell line, which harbors a MET gene amplification, was selected as a representative model.

Experimental Rationale: The MTT assay is a classic, robust method for assessing cell viability. It measures the metabolic activity of living cells via the reduction of a tetrazolium salt, providing a reliable proxy for cell proliferation and cytotoxicity. Using a cell line with a known genetic dependency on the target kinase (Hs746T) ensures that the observed anti-proliferative effects are likely due to on-target inhibition.

Table 2: Anti-Proliferative Activity in Hs746T Gastric Cancer Cells

CompoundGI50 (nM)
NCC-1 (cis-isomer) 25.6
NCC-2 (trans-isomer) 8.9
BMS-777607 15.2
Crizotinib 21.8

Interpretation: The cellular data strongly correlates with the biochemical findings. NCC-2 again emerges as the most potent compound, exhibiting a single-digit nanomolar GI50 value that surpasses both established inhibitors. This result confirms that NCC-2 can effectively penetrate the cell membrane and inhibit its target in a complex biological environment, leading to a potent anti-proliferative response.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams outline the targeted signaling pathway and the general workflow used in this benchmarking study.

Confirming mechanism of action through knockout/knockdown studies

Delivery into Target Cells: Deliver the Cas9 and sgRNA components into the cells. Common methods include: Plasmid Transfection: Transfecting a single plasmid containing both Cas9 and sgRNA. Lentiviral Transduction: Ideal for hard-to-transfect or primary cells, allowing for stable integration. [15] * Ribonucleoprotein (RNP) Electroporation: Delivering a pre-complexed Cas9 protein and synthetic sgRNA. This method reduces off-target effects as the components are cleared from the cell relatively quickly. [16] 3. Single-Cell Cloning and Expansion: After delivery, dilute the cell population to seed single cells into individual wells of a 96-well plate. Allow individual cells to grow into clonal populations. This is the most time-consuming step. [11] 4. Validation of Gene Edit and Protein Knockout: Genomic Validation: For each clone, extract genomic DNA. PCR amplify the region targeted by the sgRNA and perform Sanger sequencing. [17][18]Analyze the sequencing traces for evidence of indels. Protein Validation (Essential): Confirm the absence of the target protein using a validated antibody via Western blot. [17][19]This is the ultimate confirmation of a successful knockout. Compare the KO clone lysate directly against the wild-type (parental) cell lysate. [20]

Section 2: The Knockdown Approach with RNAi

RNA interference is a natural cellular process that regulates gene expression. [6]This mechanism can be harnessed experimentally by introducing synthetic siRNAs (for transient effects) or vector-based shRNAs (for stable, long-term effects). [7][8]These small RNAs guide the RNA-Induced Silencing Complex (RISC) to cleave the target mRNA, preventing its translation into protein. []

When to Choose Knockdown
  • Essential Genes: If your target gene is essential for cell survival, a complete knockout would be lethal, preventing any further study. A partial knockdown allows you to study the effects of reduced gene function. [4][10]* Temporal Control: Transient siRNA-mediated knockdown allows you to silence a gene for a short period (typically 3-7 days), which is useful for studying acute effects. [7]* Dose-Dependence: By titrating the amount of siRNA, you can achieve varying levels of knockdown, which can be useful for studying dose-dependent effects of a gene. [3]

Protocol 2: Transient Gene Knockdown with siRNA

1. siRNA Design and Preparation:

  • Select at least 2-3 pre-validated siRNAs against your target mRNA from a reputable vendor. Using multiple siRNAs helps control for off-target effects.
  • Always include a non-targeting or scrambled siRNA control. This is critical to ensure the observed phenotype is not due to the transfection process itself. [11] * Resuspend siRNAs in the provided buffer to create a concentrated stock solution (e.g., 20 µM).

2. siRNA Transfection:

  • Plate cells 24 hours prior to transfection so they are approximately 50-75% confluent on the day of the experiment. [12] * For each well, dilute the siRNA in an appropriate volume of serum-free medium (e.g., Opti-MEM).
  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
  • Combine the diluted siRNA and diluted reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form. [12] * Add the siRNA-lipid complexes drop-wise to the cells.
  • Incubate for 24-72 hours before analysis. The optimal time depends on the stability of the target protein. [13] 3. Validation of Knockdown Efficiency:
  • mRNA Level (qPCR): Harvest RNA from the cells 24-48 hours post-transfection. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative abundance of the target mRNA compared to a housekeeping gene and the non-targeting control. A >70% reduction is generally considered a successful knockdown. [14][15] * Protein Level (Western Blot): Harvest protein lysates 48-96 hours post-transfection. Perform a Western blot to confirm a significant reduction in the target protein level compared to controls. [6][11]This is the most biologically relevant measure of knockdown success.

Section 3: The Confirmation Experiment and The Importance of Rescue

Once you have a validated KO or KD model, the final step is to use it to test your MoA hypothesis. The experimental design is crucial.

The Core Logic:

  • Phenocopy: Does the genetic perturbation (KO or KD) of Target Y result in the same cellular phenotype as treatment with Drug X?

  • Epistasis: Does treatment of the KO/KD cells with Drug X produce any additional effect? If Target Y is the true and only target, no significant additional effect should be observed. [16]

The "Rescue" Experiment: The Gold Standard for Specificity

A rescue experiment is designed to prove that the observed phenotype in your KO/KD model is specifically due to the loss of your target gene and not an unforeseen off-target effect. [17]This involves re-introducing the target gene into the KO/KD cells and demonstrating that this "rescues" the original, wild-type phenotype. [18][19]

  • How it works: Transfect the knockout/knockdown cells with a plasmid expressing the full-length cDNA of your target gene. Crucially, this rescue construct should be resistant to your genetic perturbation (e.g., for an shRNA knockdown, the cDNA would not contain the shRNA target sequence).

  • Expected Outcome: Restoration of protein expression should reverse the phenotype caused by the KO/KD, confirming the target's specific role. [20][21]For an MoA study, re-expression of the target should also restore sensitivity to the drug.

Example Data Interpretation
Cell Line / ConditionTarget Y Protein LevelCell Viability (% of WT Control)Cell Viability with Drug X (% of WT Control)
Wild-Type (WT)100%100%45%
WT + Non-targeting siRNA98%99%47%
Target Y siRNA #118%52%50%
Target Y CRISPR KO<1%48%46%
Target Y KO + Rescue cDNA85%95%49%

In this hypothetical example, both knockdown and knockout of Target Y reduce cell viability to a similar extent as Drug X treatment (phenocopy). Furthermore, adding Drug X to the KO cells does not further decrease viability, suggesting the drug acts through this target. Finally, re-expressing Target Y in the KO cells restores viability and resensitizes them to the drug, providing definitive proof of the MoA.

References

  • Patsnap Synapse. (2025, April 29). What Is Gene Knockout vs Knockdown?[Link]

  • Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. [Link]

  • Altogen Biosystems. (n.d.). Transient (siRNA) and Stable (shRNA) Transfection Services. [Link]

  • Patsnap Synapse. (2025, April 24). What Is shRNA? How It Differs from siRNA in Gene Knockdown. [Link]

  • D'Alise, A. M., et al. (2017). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. In Methods in Molecular Biology. Springer. [Link]

  • Singh, P. K. (2016, May 5). Which is a more biologically relevant loss of function system: Knockdown or Knockout? ResearchGate. [Link]

  • BYJU'S. (n.d.). Difference between Gene Knockout and Knockdown. [Link]

  • abm Inc. (2019, September 3). Gene Silencing Methods: CRISPR vs. TALENs vs. RNAi. YouTube. [Link]

  • Patsnap Synapse. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices. [Link]

  • ResearchGate. (2013, August 30). Gene silencing: stable or transient transfection?[Link]

  • ResearchGate. (2012, October 25). Transient and stable transfections by shRNA. Is it just a matter of time?[Link]

  • Synbio Technologies. (n.d.). Principle, mechanism, and application of siRNA knockdown in gene silencing. [Link]

  • LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies. [Link]

  • Cañibano-Hernández, A., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. In Methods in Molecular Biology. [Link]

  • abm Inc. (n.d.). CRISPR Cas9 - Guide for CRISPR Gene Knockout. [Link]

  • abm Inc. (2018, November 9). CRISPR Cas9 - Screening and Validation Strategies. YouTube. [Link]

  • Reddit. (2024, May 25). Knockout verification using western blot vs qPCR. r/labrats. [Link]

  • Biology Stack Exchange. (2022, June 1). What does rescue mean in the context of biological experiments?[Link]

  • Kim, J., & Kim, J. J. (2014). Knockdown of Target Genes by siRNA In Vitro. In Methods in Molecular Biology. [Link]

  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. [Link]

  • Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. [Link]

  • Yang, Y., et al. (2023). Protocol for siRNA-mediated TET1 knockdown during differentiation of human embryonic stem cells into definitive endoderm cells. STAR Protocols. [Link]

  • Soh, C. L. (2012). RNA Interference to Knock Down Gene Expression. In Methods in Molecular Biology. [Link]

  • Schreiber, S. L. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • ResearchGate. (2022, May 18). Is the rescue experiment necessary in the knock-out model?[Link]

  • Joy, O., et al. (2014). Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. Journal of the Royal Society Interface. [Link]

  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. [Link]

  • Matsunaga, T. (2014). Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9. Kyoto University Research Information Repository. [Link]

  • Matsunaga, T., et al. (2014). Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9. Biochemical and Biophysical Research Communications. [Link]

Sources

Side-by-side comparison of different synthetic routes to 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Routes of 4-(5-Nitroquinolin-6-YL)cyclohexanol

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. The target molecule, this compound, presents a unique synthetic challenge, combining a substituted quinoline core with a chiral cyclohexanol moiety. As no direct synthesis has been documented in the literature, this guide provides a comparative analysis of three plausible synthetic routes, grounded in established chemical principles and supported by analogous transformations from peer-reviewed sources. This document is designed to offer both strategic guidance and practical, step-by-step protocols to enable the successful laboratory synthesis of this compound.

Introduction to the Synthetic Challenge

The core challenge in synthesizing this compound lies in the regioselective formation of the C-C bond between the C6 position of the 5-nitroquinoline ring and the C4 position of the cyclohexanol ring. The presence of a deactivating nitro group and the potential for multiple reactive sites on both fragments necessitates a careful selection of synthetic strategy. This guide explores three distinct approaches:

  • Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Route 2: Grignard Reagent Addition to a Quinoline-6-Carbaldehyde

  • Route 3: Friedel-Crafts Acylation Followed by Ketone Reduction

Each route will be evaluated based on its likely efficiency, versatility, scalability, and the inherent chemical challenges.

Route 1: Suzuki-Miyaura Cross-Coupling

This modern and highly reliable method for C-C bond formation stands out as a primary candidate due to its functional group tolerance and generally high yields. The strategy involves coupling a halo-nitroquinoline with a cyclohexanol-derived boronic ester.

Scientific Rationale

The Suzuki-Miyaura reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid or ester.[1][2] This pathway is advantageous as it often proceeds under relatively mild conditions, tolerating the sensitive nitro group. The key is the preparation of the two coupling partners: 6-bromo-5-nitroquinoline and a protected 4-(pinacolboranyl)cyclohexanol. The nitration of 6-bromoquinoline is a known procedure, though regioselectivity can be a challenge.[3]

Experimental Protocol

Step 1a: Synthesis of 6-Bromo-5-nitroquinoline

  • Dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid at -5 °C in a salt-ice bath.[3]

  • Separately, prepare a cooled (-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).

  • Add the nitrating mixture dropwise to the quinoline solution over 1 hour, ensuring the temperature does not exceed 0 °C.[3]

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at 0 °C.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the 6-bromo-5-nitroquinoline isomer from the 6-bromo-8-nitroquinoline byproduct.

Step 1b: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanol

  • This starting material can be prepared from 4-hydroxycyclohexanone or other commercially available cyclohexene precursors, followed by hydroboration and protection. A practical approach involves the palladium-catalyzed borylation of a suitable cyclohexene derivative.[4] For this guide, we will assume its commercial availability or synthesis via established methods.[5]

Step 1c: Suzuki-Miyaura Coupling

  • To a degassed solution of 1,4-dioxane and water (4:1), add 6-bromo-5-nitroquinoline (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanol (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more modern catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[6][7]

  • Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a mixture of cis/trans diastereomers, which may be separable by careful chromatography or crystallization.

Workflow Diagram

Route 1: Suzuki-Miyaura Coupling A 6-Bromoquinoline B Nitration (H₂SO₄, HNO₃) A->B Step 1a C 6-Bromo-5-nitroquinoline B->C E Suzuki-Miyaura Coupling (Pd Catalyst, Base) C->E Step 1c D 4-(Pinacolboranyl)cyclohexanol D->E F This compound E->F

Caption: Workflow for Suzuki-Miyaura Coupling.

Route 2: Grignard Reagent Addition

This classical organometallic approach involves the addition of a cyclohexyl nucleophile to an electrophilic quinoline aldehyde. This route is more convergent but hinges on the successful formation of a Grignard reagent and a quinoline aldehyde, both of which can be challenging.

Scientific Rationale

The addition of a Grignard reagent to an aldehyde is a fundamental C-C bond-forming reaction that creates a secondary alcohol.[8][9] A significant challenge is the potential incompatibility of the highly basic Grignard reagent with the nitro group on the quinoline. However, at low temperatures, the reaction at the aldehyde is typically much faster than any side reactions with the nitro group. The synthesis of the required 5-nitroquinoline-6-carbaldehyde is a critical step, likely proceeding through a halogen-metal exchange followed by quenching with an electrophilic formylating agent like DMF.

Experimental Protocol

Step 2a: Synthesis of 5-Nitroquinoline-6-carbaldehyde

  • Start with 6-bromo-5-nitroquinoline (synthesized in Step 1a).

  • Dissolve the bromoquinoline in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise. The solution should change color, indicating the formation of the organolithium species.

  • After stirring for 30 minutes at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) and stir for another hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Warm to room temperature and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Purify by column chromatography to isolate 5-nitroquinoline-6-carbaldehyde.

Step 2b: Grignard Reaction

  • In a separate flask, prepare the cyclohexyl Grignard reagent by reacting bromocyclohexane with magnesium turnings in anhydrous THF.

  • Dissolve 5-nitroquinoline-6-carbaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add the freshly prepared cyclohexylmagnesium bromide solution (1.2 eq) dropwise.

  • Monitor the reaction by TLC. Once the aldehyde is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous NH₄Cl.[9]

  • Perform an aqueous workup as described in Step 2a.

  • Purify the crude product via column chromatography to obtain this compound (after protonation of the intermediate alkoxide during workup). This will likely be a mixture of diastereomers.

Workflow Diagram

Route 2: Grignard Addition A 6-Bromo-5-nitroquinoline B Halogen-Metal Exchange & Formylation (n-BuLi, DMF) A->B Step 2a C 5-Nitroquinoline-6-carbaldehyde B->C E Grignard Addition C->E Step 2b D Cyclohexylmagnesium bromide D->E F This compound E->F

Caption: Workflow for Grignard Reagent Addition.

Route 3: Friedel-Crafts Acylation and Reduction

This route attempts to form the C-C bond using a classic electrophilic aromatic substitution, followed by reduction of the resulting ketone. While conceptually straightforward, this pathway faces significant hurdles related to the reactivity and regioselectivity of the Friedel-Crafts reaction on a highly deactivated nitroquinoline ring.

Scientific Rationale

Friedel-Crafts acylation attaches an acyl group to an aromatic ring using a strong Lewis acid catalyst like AlCl₃.[10][11] A major limitation is that the reaction fails on strongly deactivated rings, such as those bearing a nitro group. Therefore, this reaction would likely need to be performed on a more activated precursor, like quinoline itself, followed by nitration. However, directing the acylation to the C6 position and then the nitration to the C5 position with high selectivity would be extremely challenging. A more plausible, albeit still difficult, approach is the intramolecular Friedel-Crafts reaction, but that is not applicable here. Given these challenges, this route is presented as a more speculative alternative.

Experimental Protocol

Step 3a: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq) in dichloromethane (DCM) at 0 °C, add cyclohexanecarbonyl chloride (1.2 eq) dropwise.

  • Add a solution of quinoline (1.0 eq) in DCM.

  • Allow the reaction to stir at room temperature for 24 hours. Note: This reaction is expected to produce a complex mixture of isomers and have a low yield due to the deactivating nature of the quinoline nitrogen.

  • Quench the reaction by pouring it slowly onto ice with concentrated HCl.

  • Separate the organic layer, wash with water, NaHCO₃ solution, and brine. Dry over Na₂SO₄.

  • Purify by extensive column chromatography to attempt to isolate the desired (quinolin-6-yl)(cyclohexyl)methanone isomer.

Step 3b: Nitration of the Ketone

  • Nitrate the product from Step 3a using the conditions described in Step 1a. Note: The ketone group is also deactivating, making this step difficult and likely to yield a mixture of products.

  • Isolate the (5-nitroquinolin-6-yl)(cyclohexyl)methanone after purification.

Step 3c: Ketone Reduction

  • Dissolve the ketone from Step 3b in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.[12][13]

  • Stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding acetone, then acidify with dilute HCl and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography to obtain the final product.

Workflow Diagram

Route 3: Friedel-Crafts Acylation A Quinoline C Friedel-Crafts Acylation (AlCl₃) A->C Step 3a B Cyclohexanecarbonyl chloride B->C D (Quinolin-6-yl)(cyclohexyl)methanone C->D E Nitration (H₂SO₄, HNO₃) D->E Step 3b F (5-Nitroquinolin-6-yl)(cyclohexyl)methanone E->F G Ketone Reduction (NaBH₄) F->G Step 3c H This compound G->H

Caption: Workflow for Friedel-Crafts Acylation.

Side-by-Side Comparison of Synthetic Routes

FeatureRoute 1: Suzuki-Miyaura CouplingRoute 2: Grignard AdditionRoute 3: Friedel-Crafts Acylation
Number of Steps 3 (from 6-bromoquinoline)2 (from 6-bromo-5-nitroquinoline)3 (from quinoline)
Key Intermediates 6-Bromo-5-nitroquinoline, Cyclohexanol boronic ester5-Nitroquinoline-6-carbaldehyde(Quinolin-6-yl)(cyclohexyl)methanone
Starting Materials Readily available or accessible via known methods.[3][4]Requires synthesis of the aldehyde, which can be sensitive.Commercially available, but the reaction is problematic.
Expected Yield Moderate to GoodLow to ModerateVery Low
Key Challenges Regioselectivity of nitration; catalyst cost; potential for deboronation.Stability of organolithium intermediate; potential side reactions with the nitro group.Extremely poor regioselectivity; harsh conditions; deactivation by the nitro group.[11]
Scalability Good. Suzuki couplings are widely used in industry.Poor. Requires cryogenic temperatures and highly reactive organometallics.Very Poor. Low yields and difficult purifications are prohibitive.
Functional Group Tol. Excellent. Tolerates the nitro group well.[2]Poor. Grignard reagents are intolerant of many functional groups.Poor. Fails on strongly deactivated rings.[10]
Purification Chromatography to separate isomers and byproducts.Chromatography to purify sensitive aldehyde and final product.Extensive chromatography required to separate multiple isomers at each stage.

Senior Scientist's Recommendation

From an industrial and laboratory perspective, Route 1 (Suzuki-Miyaura Coupling) is unequivocally the most promising approach. Its foundation lies in a robust, well-understood, and highly versatile catalytic reaction. While the initial nitration of 6-bromoquinoline requires careful control to maximize the yield of the desired 5-nitro isomer, this is a manageable challenge. The Suzuki coupling itself is highly reliable and its tolerance for the nitro group is a significant advantage over the organometallic route. The availability of a wide range of palladium catalysts and ligands allows for extensive optimization.[6][7] This route offers the most direct and highest probability of success for synthesizing this compound.

Route 2 (Grignard Addition) serves as a viable, albeit more challenging, alternative. The primary concerns are the stability of the 6-lithio-5-nitroquinoline intermediate and the potential for the Grignard reagent to react with the nitro group. Executing these steps at cryogenic temperatures (-78 °C) is critical to mitigate side reactions. While feasible on a small laboratory scale, its scalability is questionable due to these stringent requirements.

Route 3 (Friedel-Crafts Acylation) is presented for academic completeness but is not recommended for practical synthesis. The severe deactivating effect of the quinoline nitrogen, compounded by the eventual addition of a nitro group, renders the aromatic ring highly resistant to electrophilic acylation. The anticipated outcome would be a very low yield of a complex mixture of isomers, making purification and characterization exceedingly difficult and impractical.

References

  • Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Modern Chemical Industry, 29(3), 54-56. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 47(26), 4855-4858. Available at: [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Available at: [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 68(4), 749-764. Available at: [Link]

  • Scott, P. J. H., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(1), 31-45. Available at: [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. Available at: [Link]

  • Google Patents. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. CN103044469A.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. Available at: [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Molecules, 28(12), 4789. Available at: [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Royal Society of Chemistry. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12, 5326-5341. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. Available at: [Link]

  • Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.
  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.
  • ResearchGate. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]

  • Chemguide. REDUCTION OF ALDEHYDES AND KETONES. Available at: [Link]

Sources

Evaluating the Selectivity Profile of 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a good drug" holds significant weight. The clinical success of a therapeutic candidate is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, thereby reducing the potential for off-target toxicity.[1][2] This guide provides a comprehensive framework for evaluating the selectivity profile of a novel chemical entity, 4-(5-Nitroquinolin-6-YL)cyclohexanol.

While specific experimental data for this compound is not yet publicly available, its structural motifs, particularly the quinoline core, provide a strong basis for a rational and scientifically rigorous evaluation strategy.[3][4][5][6][7] Quinoline derivatives are a well-established class of pharmacologically active molecules, frequently investigated as kinase inhibitors in oncology and other therapeutic areas.[3][8][9] Therefore, this guide will focus on a comparative analysis within the context of kinase inhibition, outlining the critical experiments and data interpretation necessary to characterize the selectivity of this compound against relevant, well-characterized kinase inhibitors.

The Imperative of Selectivity: Why It Matters

The human kinome consists of over 500 protein kinases that share a high degree of structural similarity in their ATP-binding sites.[10] This homology presents a significant challenge in designing inhibitors that are specific to a single kinase.[10][11][12] Poor selectivity can lead to a multitude of adverse effects, as the inhibition of unintended kinases can disrupt essential cellular signaling pathways.[1][13] Early and comprehensive selectivity profiling is therefore not merely a characterization step but a critical, decision-gating process in any drug discovery pipeline. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and ultimately increases the probability of clinical success.[14][15]

Part 1: Initial Broad-Spectrum Selectivity Assessment - The Kinome Scan

The foundational step in evaluating a potential kinase inhibitor is an unbiased, broad-spectrum screen against a large panel of kinases. This provides a panoramic view of the compound's activity across the kinome.

Causality Behind the Choice:

A broad kinome panel is the most effective method to identify both the intended target(s) and, crucially, any unanticipated off-targets. A single-target assay at this stage would be akin to searching for a needle in a haystack without knowing which haystack to search. Platforms like the Eurofins KINOMEscan® offer comprehensive panels that cover a significant portion of the human kinome.[16][17][18][19] These assays are typically based on a competition binding principle, which measures the ability of the test compound to displace a known ligand from the kinase active site. This method provides true dissociation constants (Kd), which are independent of ATP concentration and thus offer a more direct measure of binding affinity compared to IC50 values from enzymatic assays.[17][19][20]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: this compound is solubilized in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Concentration: A single high concentration (e.g., 1 µM or 10 µM) is typically used for the initial broad screen to ensure the detection of even weaker interactions.

  • Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand, and the test compound. The compound competes with the immobilized ligand for binding to the kinase active site.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR. A lower qPCR signal indicates that the test compound has successfully competed with the immobilized ligand, signifying a binding interaction.

  • Data Output: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.

Visualization of the KINOMEscan® Workflow

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_readout Quantification & Data Compound Test Compound (this compound) DMSO DMSO Stock (10 mM) Compound->DMSO AssayConc Assay Concentration (e.g., 10 µM) DMSO->AssayConc Kinase DNA-Tagged Kinase AssayConc->Kinase Competition Ligand Immobilized Ligand AssayConc->Ligand Competition qPCR qPCR Readout Kinase->qPCR Data Data Output (% Inhibition or Kd) qPCR->Data G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) GrowthFactor->Receptor Kinase Target Kinase (e.g., GAK) Receptor->Kinase Compound This compound Compound->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Inhibition of a kinase signaling pathway.

B. Broad Panel Safety Screening

Causality Behind the Choice: Even a kinome-selective compound can have dangerous off-target effects on other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. These interactions are common sources of clinical toxicity. [14]Therefore, screening against a broad safety panel, such as the Eurofins SafetyScreen™ panels, is a mandatory step in preclinical profiling. [14] Experimental Protocol: SafetyScreen™ Profiling

  • Panel Selection: A standard panel typically includes 40-70 targets known to be implicated in adverse drug reactions (e.g., hERG, 5-HT2B, muscarinic receptors).

  • Assay Formats: These panels use a mixture of binding assays (for receptors and transporters) and functional assays (for ion channels and enzymes).

  • Compound Concentration: A standard screening concentration is 10 µM.

  • Data Output: Results are reported as percent inhibition or activation relative to a control. A common threshold for flagging a potential liability is >50% inhibition at 10 µM.

Conclusion

The evaluation of a novel compound like this compound requires a multi-tiered, systematic approach. This guide outlines a robust strategy that moves from a broad, unbiased survey of the kinome to focused cellular validation and comprehensive safety screening. Based on its quinoline scaffold, a likely outcome is activity against one or more kinase families, but the key determinant of its therapeutic potential will be its selectivity.

By comparing its profile against well-defined benchmarks like Lapatinib and Sunitinib, researchers can rapidly classify the compound and make informed decisions. A profile with high potency against a single target or family with minimal off-target interactions is ideal. Conversely, a profile showing potent, multi-kinase activity, as hypothetically illustrated here, might suggest potential for broader applications but also carries a higher risk of toxicity that must be carefully managed in subsequent stages of drug development. This rigorous, evidence-based evaluation is fundamental to translating a promising molecule into a safe and effective medicine.

References

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC - NIH. (2026, January 10).
  • Evaluating the Selectivity of Novel Kinase Inhibitors: A Comparative Analysis of 8-(Morpholin-4-yl)-5- nitroquinoline A - Benchchem. (n.d.). BenchChem.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.).
  • US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (n.d.). MDPI.
  • Kinase Selectivity Panels - Reaction Biology. (n.d.). Reaction Biology.
  • 6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol | C12H22O11 - PubChem. (n.d.). PubChem.
  • Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds - IJPPR. (2024, July 20). IJPPR.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.).
  • In Vitro Safety Panels in Pharmacology Profiling - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • KINOMEscan Technology - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • Eurofins Cerep-Panlabs: Toxicity Webinar - YouTube. (2014, June 24). YouTube.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate. (2025, August 6).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 15). MDPI.
  • Safety screening in early drug discovery: An optimized assay panel - ResearchGate. (n.d.).
  • KINOMEscan® Kinase Profiling Pl
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Royal Society of Chemistry.
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Eurofins Discovery Safety Pharmacology Portfolio - YouTube. (2022, February 28). YouTube.
  • (PDF) In silico off-target profiling for enhanced drug safety assessment - ResearchGate. (n.d.).
  • Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (2023, January 27). YouTube.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1). Slovenian Pharmaceutical Society.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.). Oxford Academic.
  • 8-Hydroxy-5-nitroquinoline 96 4008-48-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Eurofins Cerep-Panlabs: Epigenetic Webinar - YouTube. (2014, July 30). YouTube.
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.). Technology Networks.
  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.).
  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC. (n.d.).
  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010, November 18). Business Wire.
  • Kinase inhibitor selectivity and design — Chodera lab // MSKCC. (2016, November 15). Chodera lab // MSKCC.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers.

Sources

A Senior Application Scientist's Guide to Measuring Binding Affinity: Isothermal Titration Calorimetry in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise measurement of binding affinity is a cornerstone of understanding molecular interactions. This guide provides an in-depth, technical comparison of Isothermal Titration Calorimetry (ITC) with other common methodologies for determining the binding affinity of small molecules to their protein targets. We will use the hypothetical case of 4-(5-Nitroquinolin-6-YL)cyclohexanol , a novel quinoline derivative, binding to its putative target, the PIM1 kinase , to illustrate the principles and practical considerations.

The Central Role of Binding Affinity in Drug Discovery

The efficacy of a therapeutic agent is fundamentally linked to its ability to bind to its biological target.[1] A high binding affinity often correlates with greater potency at lower concentrations, a desirable characteristic for any drug candidate. Understanding the thermodynamics of this interaction provides a more complete picture of the binding event, guiding lead optimization and rational drug design.[1]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC stands as a premier biophysical technique for the comprehensive characterization of binding interactions in solution.[2] It is the only method that directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact, allowing for the simultaneous determination of the binding constant (K_D), stoichiometry (n), and the change in entropy (ΔS) in a single experiment.[3][4] This complete thermodynamic profile offers profound insights into the forces driving the interaction.

The Principle of Isothermal Titration Calorimetry

An ITC instrument consists of two identical, highly sensitive cells—a reference cell and a sample cell—housed within an adiabatic jacket. The reference cell typically contains buffer, while the sample cell holds the protein of interest (in our case, PIM1 kinase). The small molecule ligand, this compound, is loaded into a syringe and injected in small, precise aliquots into the sample cell. As the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system applies power to the cell heaters to maintain a zero temperature difference between the sample and reference cells. The power required to maintain this equilibrium is measured and plotted against the molar ratio of the ligand to the protein, generating a binding isotherm.

ITC_Principle cluster_ITC_Instrument ITC Instrument cluster_Output Data Output Syringe Syringe with This compound Sample_Cell Sample Cell with PIM1 Kinase Syringe->Sample_Cell Titration Detector Temperature Detector Sample_Cell->Detector Reference_Cell Reference Cell (Buffer) Reference_Cell->Detector Heaters Feedback Heaters Heaters->Sample_Cell Raw_Data Raw Thermogram (Heat Flow vs. Time) Heaters->Raw_Data Detector->Heaters Binding_Isotherm Binding Isotherm (Heat vs. Molar Ratio) Raw_Data->Binding_Isotherm Integration

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Experimental Protocol: Measuring the Binding of this compound to PIM1 Kinase

1. Sample Preparation: The Foundation of Reliable Data

  • Protein Preparation: Recombinant human PIM1 kinase should be purified to >95% homogeneity. The final purification step should be size-exclusion chromatography into the desired ITC buffer to ensure a monodisperse and properly folded protein population.

  • Ligand Preparation: this compound should be of the highest purity available. Due to the limited aqueous solubility of many quinoline derivatives, a stock solution is typically prepared in 100% DMSO.[5][6] For the ITC experiment, this stock is then diluted into the final ITC buffer.

  • Buffer Matching: This is a critical step to minimize large heats of dilution that can obscure the binding signal.[7] The protein and ligand solutions must be in identical buffer compositions. If the ligand is diluted from a DMSO stock, the final DMSO concentration in the syringe should be matched in the protein solution in the cell.[3][7] A final DMSO concentration of up to 5-10% is generally acceptable.[3][7]

2. Experimental Design and Execution

  • Concentration Determination: Accurate concentration determination of both protein and ligand is paramount for reliable results.

  • ITC Instrument Setup:

    • Cell: PIM1 kinase at a concentration of 10-20 µM.

    • Syringe: this compound at a concentration 10-15 times that of the protein (e.g., 100-300 µM).

    • Temperature: 25°C.

    • Injection Parameters: A typical experiment consists of a single 0.4 µL initial injection followed by 18-20 subsequent 2 µL injections with a spacing of 150 seconds between injections.

  • Control Experiments: A crucial control is to titrate the ligand into the buffer alone to determine the heat of dilution. This value is then subtracted from the protein-ligand titration data.

3. Data Analysis and Interpretation

The raw data, a series of peaks representing the heat change upon each injection, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.

ParameterDescriptionHypothetical Value for this compound binding to PIM1 Kinase
Stoichiometry (n) The number of ligand molecules binding to one protein molecule.~1
Dissociation Constant (K_D) A measure of binding affinity; lower K_D indicates higher affinity.500 nM
Enthalpy Change (ΔH) The heat released or absorbed upon binding.-10 kcal/mol (exothermic)
Entropy Change (ΔS) The change in the randomness of the system upon binding.-5 cal/mol·K
Gibbs Free Energy (ΔG) The overall energy change of the binding event.-8.6 kcal/mol

Comparative Analysis: Alternative Techniques for Measuring Binding Affinity

While ITC is the gold standard for thermodynamic characterization, other techniques offer distinct advantages and are often used in parallel or for initial screening.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.[8][9]

  • Principle: A protein (e.g., PIM1 kinase) is immobilized on a sensor chip. The small molecule is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in mass, which alters the refractive index and is detected as a response.

  • Advantages: High sensitivity, real-time kinetic data (association and dissociation rates), and amenable to higher throughput screening.[10]

  • Limitations: Requires immobilization of one binding partner, which can potentially alter its conformation and activity. Non-specific binding to the sensor surface can be an issue.

SPR_Workflow Immobilize_Protein Immobilize PIM1 Kinase on Sensor Chip Flow_Ligand Flow this compound over the surface Immobilize_Protein->Flow_Ligand Detect_Response Detect Change in Refractive Index Flow_Ligand->Detect_Response Generate_Sensorgram Generate Sensorgram (Response vs. Time) Detect_Response->Generate_Sensorgram Kinetic_Analysis Kinetic Analysis (k_on, k_off, K_D) Generate_Sensorgram->Kinetic_Analysis

Caption: Simplified workflow for a Surface Plasmon Resonance experiment.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[11]

  • Principle: Similar to SPR, one molecule is immobilized on a biosensor tip. Binding of the analyte to the immobilized ligand causes a change in the optical thickness at the tip, resulting in a wavelength shift in the interference pattern that is measured in real-time.

  • Advantages: High throughput capabilities, crude sample compatibility, and disposable biosensors that minimize cross-contamination.[12]

  • Limitations: Generally less sensitive than SPR, especially for small molecules. Non-specific binding can still be a concern.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14]

  • Principle: A fluorescently labeled version of the ligand (or a known binder) is used. When this small fluorescent molecule is unbound, it tumbles rapidly in solution, leading to low polarization of the emitted light. Upon binding to a larger protein, its rotation slows down, resulting in a higher polarization value.

  • Advantages: Homogeneous assay format (no immobilization), high-throughput screening friendly, and requires small sample volumes.[13][15]

  • Limitations: Requires a fluorescent label, which can potentially interfere with binding. The change in molecular weight upon binding must be significant enough to produce a detectable change in polarization.

Head-to-Head Comparison of Binding Affinity Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Fluorescence Polarization (FP)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures change in optical thicknessMeasures change in rotational speed
Labeling Label-freeLabel-freeLabel-freeRequires fluorescent label
Immobilization NoYes (protein)Yes (protein)No
Throughput Low to mediumMedium to highHighHigh
Information K_D, n, ΔH, ΔSk_on, k_off, K_Dk_on, k_off, K_DK_D (indirectly)
Sample Purity High purity requiredHigh purity requiredTolerant of crude samplesHigh purity required
Key Advantage Complete thermodynamic profileReal-time kineticsHigh throughput, crude samplesHomogeneous, high throughput
Key Limitation Low throughput, requires more sampleImmobilization can affect proteinLower sensitivity for small moleculesLabel can affect binding

Senior Application Scientist's Recommendation

For a comprehensive understanding of the binding of a novel compound like This compound to its target PIM1 kinase , a multi-faceted approach is recommended.

  • Initial Screening and Hit Validation: Due to their high-throughput nature, Fluorescence Polarization or Bio-Layer Interferometry are excellent choices for initial screening of a library of quinoline derivatives to identify binders to PIM1 kinase.

  • Kinetic Characterization: For promising hits, Surface Plasmon Resonance should be employed to obtain detailed kinetic information (k_on and k_off). This provides insights into the binding mechanism and the residence time of the compound on its target.

  • In-depth Thermodynamic Profiling and Lead Optimization: Isothermal Titration Calorimetry is the indispensable final step for lead candidates. The complete thermodynamic profile (ΔH and ΔS) obtained from ITC provides invaluable information for medicinal chemists to rationally design modifications to the compound to improve its binding affinity and other pharmacological properties.[1]

By strategically combining these powerful techniques, researchers can efficiently and accurately characterize the binding affinity of novel compounds, accelerating the drug discovery and development process.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • TA Instruments. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of.... [Link]

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. ITC data for the complex formed between 1 and 5. b ITC titration of 5.... [Link]

  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]

  • BindingDB. ITC Summary. [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • Alali, H., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC. [Link]

  • PubChem. 5-Nitroquinoline. [Link]

  • ResearchGate. (2024, September 16). In isothermal calorimetry (ITC), what is the best practice for accounting for the DMSO contribution to injection heats?. [Link]

  • Sartorius. (2023, January 1). Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]

  • PubMed. (2016, January 29). Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. [Link]

  • National Center for Biotechnology Information. Identification of Quinones as Novel PIM1 Kinase Inhibitors. [Link]

  • ResearchGate. Isothermal titration calorimetry analysis of PAK1 kinase binding to the.... [Link]

  • RCSB PDB. (2013, August 28). 4JX3: Crystal structure of Pim1 kinase. [Link]

  • PubMed. Structure and substrate specificity of the Pim-1 kinase. [Link]

  • PubMed. Biosensor-based small molecule fragment screening with biolayer interferometry. [Link]

  • PubMed. Characterization of molecular interactions using isothermal titration calorimetry. [Link]

  • PubMed Central. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]

  • PubMed Central. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. [Link]

  • ResearchGate. Quinoline and quinolone having PIM-1 kinase inhibitory activity.. [Link]

  • Lund University Publications. (2018, February 1). The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies. [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. [Link]

  • Wikipedia. PIM1. [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • SciSpace. Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • ResearchGate. Biosensor-based small molecule fragment screening with biolayer interferometry. [Link]

  • PubMed Central. (2023, January 11). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]

  • University of Notre Dame. (2022, May 26). Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. [Link]

  • UniProt. PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). [Link]

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. [Link]

  • ACS Publications. (2022, March 9). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. [Link]

  • ResearchGate. Structure of Pim-1. [Link]

  • Reaction Biology. Surface Plasmon Resonance Assay Services. [Link]

  • PubMed Central. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. [Link]

  • PubChem. Nitroxoline. [Link]

  • Jetir.org. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]

  • PubChem. 6-Hydroxyquinoline. [Link]

  • ResearchGate. SAR of quinoline derivatives with important interactions with PIM-1 kinase. [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • PubMed Central. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(5-Nitroquinolin-6-YL)cyclohexanol, a specialized chemical used as a protein degrader building block[1]. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach, grounded in the known hazards of its structural components—a nitroquinoline moiety and a cyclohexanol ring—is essential. This ensures the highest standards of laboratory safety and environmental responsibility.

Core Principle: Proactive Hazard Assessment and Waste Management

Given its chemical structure, this compound should be treated as a hazardous waste. This precautionary principle is based on the toxicological profiles of related nitroaromatic and quinoline compounds, which indicate potential for acute toxicity, irritation, and long-term health effects[2][3][4]. The foundational step in its disposal is to prevent its release into the environment by avoiding drain or trash disposal[5][6][7][8][9].

Understanding the Risks: A Structural Component Analysis

A thorough understanding of the hazards associated with the key functional groups of this compound informs the necessary safety precautions and disposal procedures.

  • Nitroquinoline Moiety: The nitroquinoline portion of the molecule is the primary source of concern. Nitroaromatic compounds can be toxic and are often classified as environmental hazards. Specifically, 5-Nitroquinoline is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer[2]. Other nitroquinoline derivatives are known to be irritants[3][10]. Furthermore, dinitro and trinitro compounds can become shock-sensitive and explosive, particularly if they dry out[11]. While this compound is a mono-nitro compound, caution is still warranted.

  • Cyclohexanol Moiety: Cyclohexanol is a known irritant to the skin and eyes and is harmful if swallowed, inhaled, or absorbed through the skin[5][12].

Based on this analysis, it is prudent to assume that this compound may exhibit similar toxicological properties.

Quantitative Hazard Summary

The following table summarizes the hazard classifications for compounds structurally related to this compound, providing a basis for a conservative risk assessment.

Hazard Classification5-Nitroquinoline[2]Cyclohexanol[5][12]Quinolin-6-ol[4]
Acute Toxicity (Oral) Harmful if swallowedHarmful if swallowedNot Classified
Acute Toxicity (Dermal) Harmful in contact with skinHarmful in contact with skinNot Classified
Acute Toxicity (Inhalation) Harmful if inhaledHarmful if inhaledNot Classified
Skin Corrosion/Irritation Not ClassifiedCauses skin irritationCauses skin irritation
Serious Eye Damage/Irritation Not ClassifiedCauses serious eye irritationCauses serious eye irritation
Carcinogenicity Suspected of causing cancerNot ClassifiedNot Classified
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedMay cause respiratory irritationMay cause respiratory irritation

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure that appropriate PPE is worn. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.

  • Respiratory Protection: All handling of the compound and its waste should be performed in a certified chemical fume hood to minimize inhalation exposure[13].

Ensure that a safety shower and eyewash station are readily accessible[13].

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container. Line the container with a clear plastic bag[14]. Do not use biohazard bags[14].

  • Liquid Waste: Collect liquid waste containing this compound (e.g., reaction mixtures, unused solutions) in a separate, compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable[13][15].

  • Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste[14].

Causality: Segregating waste streams prevents accidental mixing of incompatible chemicals, which could lead to violent reactions, the generation of toxic gases, or explosions[9][13].

Step 3: Waste Container Management

Properly managing waste containers is essential for safe storage.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration of all constituents[14][15]. Avoid using abbreviations or chemical formulas[14].

  • Container Integrity: Use containers that are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid[13][15]. The original container may be used for disposal if it is in good condition[15].

  • Filling: Do not overfill containers. Leave at least one inch of headspace to allow for expansion[15].

  • Closure: Keep waste containers closed at all times, except when adding waste[9][16].

Step 4: Storage of Hazardous Waste

Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory[16]. This area should be clearly marked and away from general laboratory traffic.

  • Segregation: Store waste containers with this compound segregated from incompatible materials, particularly strong oxidizing agents and strong bases[7].

  • Secondary Containment: Use secondary containment bins to segregate different waste streams and to contain any potential leaks or spills[9][14].

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[14][17][18].

  • Request Pickup: Follow your institution's procedures to request a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly[9][14].

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste containers.

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading and entering drains[5][6][12].

  • Absorb: For liquid spills, use an inert absorbent material such as sand or diatomite[6]. For solid spills, carefully sweep up the material, avoiding dust generation[10].

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container for disposal[5][6][10].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WasteType Identify Waste Type PPE->WasteType SolidWaste Collect in Labeled Solid Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Waste Container WasteType->LiquidWaste Liquid SharpsWaste Collect in Labeled Sharps Container WasteType->SharpsWaste Sharps Store Store in Designated Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store SharpsWaste->Store Pickup Request EHS Waste Pickup Store->Pickup End Proper Disposal by EHS Pickup->End

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3997706, 5-Nitroquinolin-6-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19910, Nitroxoline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • ResearchGate. (2020, March). General synthetic route of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(5-Nitroquinolin-6-YL)cyclohexanol. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

The novel heterocyclic compound, this compound, presents a unique set of handling challenges due to its combination of a nitroquinoline moiety and a cyclohexanol ring. While a specific Safety Data Sheet (SDS) for this compound is not yet available, a thorough hazard assessment based on its structural components is imperative. This guide synthesizes data from related compounds to establish a robust framework for personal protective equipment (PPE) selection, operational procedures, and disposal plans.

Hazard Assessment: A Compound of Concern

The primary hazards associated with this compound are inferred from the known toxicities of nitroaromatic compounds and quinoline derivatives. Nitroaromatic compounds are recognized for their potential toxicity and environmental hazards.[1][2][3] Quinoline and its derivatives can also be toxic and require careful handling.[4][5][6] The cyclohexanol component, while generally less hazardous, can cause skin and eye irritation and may be harmful if inhaled or swallowed.[7][8][9][10]

Therefore, it is prudent to treat this compound as a substance that may be harmful by inhalation, ingestion, and skin contact.[11][12][13] All laboratory operations should be conducted with the assumption that this compound is a potential irritant to the skin, eyes, and respiratory system.[8][14]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Weighing and preparing solutions (in a fume hood) Nitrile gloves (double-gloving recommended)Chemical splash gogglesN95 or higher-rated respiratorLaboratory coat
Running reactions and work-up procedures Nitrile gloves (double-gloving recommended)Chemical splash goggles and face shieldAs needed, based on vapor pressure and scaleLaboratory coat
Chromatography and purification Nitrile glovesChemical splash gogglesAs needed, based on solvent volatilityLaboratory coat
Handling solid compound Nitrile glovesChemical splash gogglesN95 or higher-rated respiratorLaboratory coat
Waste disposal Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldAs neededChemical-resistant apron over a laboratory coat

The Rationale Behind the Selection:

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against accidental skin contact.[15] For prolonged tasks or when handling larger quantities, consider using thicker, chemical-resistant gloves. Regularly inspect gloves for any signs of degradation or perforation and change them frequently.[15]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[13] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.

  • Respiratory Protection: When handling the solid compound, a respirator is crucial to prevent the inhalation of fine particles.[13] The need for respiratory protection when working with solutions will depend on the volatility of the solvent and the scale of the operation. All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][11][12]

  • Body Protection: A laboratory coat with long sleeves and a closed front is the minimum requirement to protect skin and clothing.[15][16] For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Experimental Workflow for Safe Handling:

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Procedures:

  • Donning PPE: Before handling the compound, put on your laboratory coat, followed by chemical splash goggles, and then your inner pair of nitrile gloves. If required, don your respirator. Finally, put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[17]

  • Handling:

    • Always work within a certified chemical fume hood.[5]

    • When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.[11][12]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers tightly closed when not in use.[11][12]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the following order: outer gloves, face shield, lab coat (turning it inside out), and inner gloves.[17] Goggles should be the last item removed before leaving the laboratory. Wash your hands thoroughly with soap and water after removing all PPE.[11][12]

  • Waste Disposal:

    • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Disposal Method: Due to the nitroaromatic nature of the compound, high-temperature incineration is the recommended disposal method for the final waste.[18] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with all regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[12] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[12] Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the progress of drug discovery and development while prioritizing personal and environmental well-being.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%.
  • Penta s.r.o. (2025). Cyclohexanol - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.
  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • (2025). Lab Safety Rules and Guidelines.
  • (2025). How to Choose PPE for Chemical Work.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - Cyclohexanol.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 6-Hydroxyquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol.
  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • (2010). 1 2 0 Material Safety Data Sheet.
  • (n.d.). 8 - SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • (2009). Bioremediation of nitroaromatic compounds (Chapter 6).
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of.
  • (n.d.). Department of Chemistry - Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.